(E/Z)-BML264
説明
特性
IUPAC Name |
2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-3-4-7-16-10-12-17(13-11-16)14-15-20(23)22-19-9-6-5-8-18(19)21(24)25/h5-6,8-15H,2-4,7H2,1H3,(H,22,23)(H,24,25)/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMRBCZMOOMBSQ-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166445 | |
| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99196-74-4, 110683-10-8 | |
| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99196-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amylcinnamoylanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110683108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(p-Amylcinnamoyl)anthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099196744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCJ9M6AJ5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of (E/Z)-ML264
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of ML264, a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5). The information presented herein is based on a thorough review of the current scientific literature. It has been noted that the query "(E/Z)-BML-264" likely refers to ML264, as the latter is the designation consistently used in relevant research publications.
Core Mechanism of Action
ML264 exerts its anti-neoplastic effects primarily through the potent and selective inhibition of Krüppel-like factor 5 (KLF5) expression.[1][2][3][4] KLF5 is a zinc-finger transcription factor that plays a critical role in regulating cellular proliferation and is overexpressed in several cancers, including colorectal cancer and osteosarcoma.[1][4] By downregulating KLF5, ML264 disrupts key downstream signaling pathways that are integral to tumor growth and metastasis. The primary pathways affected are the JAK2/STAT3 and WNT/β-catenin signaling cascades.[4][5]
Inhibition of KLF5 Expression
ML264 acts as a small-molecule inhibitor that significantly reduces the expression of KLF5.[1][2][3] This targeted inhibition is the initial and critical step in its mechanism of action, leading to a series of downstream anti-cancer effects.
Downregulation of the JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is a crucial signaling nexus for cell growth and survival. In many malignancies, this pathway is constitutively activated, driving tumor progression. ML264 has been demonstrated to inhibit the phosphorylation of both JAK2 and STAT3, thereby effectively inactivating this pro-tumorigenic signaling axis.[4][6]
Attenuation of the WNT/β-catenin Signaling Pathway
Aberrant activation of the WNT/β-catenin signaling pathway is a well-established driver of various cancers, particularly colorectal cancer.[7][8][9][10] ML264 has been shown to interfere with this pathway, resulting in decreased levels of β-catenin and its downstream transcriptional targets, which are essential for cancer cell proliferation and survival.[4]
Quantitative Data Summary
The following tables provide a structured summary of the quantitative data on the efficacy of ML264 from various in vitro studies.
Table 1: In Vitro Potency of ML264 in Colorectal Cancer Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference(s) |
| DLD-1 | Cell Proliferation | 29 nM | [1][2][3][11] |
| DLD-1 | Luciferase Assay | 81 nM | [2][3] |
| HCT116 | Cell Proliferation | 560 nM | [1][2][3] |
| HT29 | Cell Proliferation | 130 nM | [1][2][3] |
| SW620 | Cell Proliferation | 430 nM | [1][2][3] |
| IEC-6 (non-transformed) | Cytotoxicity | >50 µM | [1][2][3] |
Table 2: In Vitro Potency of ML264 in Osteosarcoma Cell Lines
| Cell Line | Time Point | IC50 Value | Reference(s) |
| 143B | 48 hours | 62 µmol/L | [5] |
| 143B | 96 hours | 32.75 µmol/L | [5] |
| U2OS | 48 hours | 35.77 µmol/L | [5] |
| U2OS | 96 hours | 27.3 µmol/L | [5] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by ML264 and a typical experimental workflow for its in vitro evaluation.
Caption: ML264 mechanism of action via inhibition of KLF5 and downstream pathways.
Caption: A generalized workflow for the in vitro characterization of ML264.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of ML264.
Cell Proliferation (MTS) Assay
Objective: To quantify the dose-dependent effect of ML264 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., DLD-1, HCT116, 143B, U2OS)
-
ML264 (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Multichannel pipette
-
Microplate reader (490 nm absorbance)
Procedure:
-
Trypsinize and count cells, then seed them into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare a serial dilution of ML264 in complete medium. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest ML264 dose.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate ML264 dilution or vehicle control.
-
Incubate the plates for the desired experimental time points (e.g., 48 and 96 hours).[5]
-
At the end of the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[5][11]
Western Blot Analysis
Objective: To determine the effect of ML264 on the expression and phosphorylation status of target proteins.
Materials:
-
Cancer cell lines
-
ML264
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KLF5, anti-JAK2, anti-phospho-JAK2, anti-STAT3, anti-phospho-STAT3, anti-β-catenin, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells in 6-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of ML264 or vehicle control for a specified duration (e.g., 48 hours).[6]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.[2][6]
Wound-Healing (Scratch) Assay
Objective: To assess the effect of ML264 on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines (e.g., 143B, U2OS)
-
ML264
-
6-well plates
-
Sterile 200 µL pipette tips
-
Phase-contrast microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a linear scratch in the center of the monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing sub-lethal concentrations of ML264 or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).[5]
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.[5]
Transwell Invasion Assay
Objective: To evaluate the effect of ML264 on the invasive potential of cancer cells.
Materials:
-
Cancer cell lines
-
ML264
-
Transwell inserts with 8 µm pore size membranes coated with Matrigel
-
24-well plates
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet solution for staining
Procedure:
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Harvest cells and resuspend them in serum-free medium containing different concentrations of ML264 or vehicle control.
-
Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the Transwell inserts.
-
Add 600 µL of complete medium to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in at least five random fields of view under a microscope.[5]
References
- 1. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ML264 inhibits osteosarcoma growth and metastasis via inhibition of JAK2/STAT3 and WNT/β-catenin signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ML264 inhibits osteosarcoma growth and metastasis via inhibition of JAK2/STAT3 and WNT/β‐catenin signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ML264, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "The Wnt/β-catenin pathway regulates growth and maintenance of colonospheres " by Shailender S. Kanwar, Yingjie Yu et al. [digitalcommons.wayne.edu]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Wnt/β-Catenin Signaling Pathway in the Development and Progression of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Synthesis and Purification of ML264
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of ML264, a potent and selective inhibitor of Krüppel-like factor 5 (KLF5). The information presented herein is compiled from publicly available research and is intended to assist researchers and drug development professionals in the preparation and purification of this compound for investigational use.
Introduction to ML264
ML264, also known as (2E)-3-(3-chlorophenyl)-N-[2-[methyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)amino]-2-oxoethyl]-2-propenamide, is a small molecule inhibitor of KLF5, a transcription factor implicated in the proliferation of various cancer cells. By downregulating KLF5 expression, ML264 has been shown to modulate key signaling pathways, including the RAS/MAPK and WNT pathways, making it a valuable tool for cancer research and a potential therapeutic agent.
Chemical Properties of ML264:
| Property | Value |
| CAS Number | 1550008-55-3 |
| Molecular Formula | C₁₇H₂₁ClN₂O₄S |
| Molecular Weight | 384.88 g/mol |
| Appearance | White to beige powder |
| Solubility | DMSO: 10 mg/mL |
Synthesis of ML264
A three-step synthesis for ML264 has been reported, starting from commercially available reagents. The overall synthetic scheme is presented below, followed by a detailed experimental protocol for each step.
Synthesis Workflow
Caption: Synthetic workflow for ML264.
Experimental Protocols
Step 1: Synthesis of (E)-Methyl 2-(3-(3-chlorophenyl)acrylamido)acetate
-
To a solution of 3-chlorocinnamic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIEA).
-
Add glycine methyl ester hydrochloride and stir the reaction mixture at room temperature overnight.
-
Upon completion, as monitored by an appropriate technique (e.g., TLC or LC-MS), the reaction is worked up.
-
The crude product is purified by flash chromatography.
Step 2: Synthesis of (E)-2-(3-(3-chlorophenyl)acrylamido)acetic acid
-
Dissolve the (E)-methyl 2-(3-(3-chlorophenyl)acrylamido)acetate from Step 1 in a mixture of methanol (B129727) and a solution of sodium hydroxide.
-
Stir the mixture at room temperature for approximately one hour, monitoring the reaction progress by HPLC.
-
After completion, acidify the mixture with a hydrochloric acid solution.
-
Remove the solvent in vacuo to yield the crude product, which can be used in the next step without further purification.
Step 3: Synthesis of ML264
-
To a solution of (E)-2-(3-(3-chlorophenyl)acrylamido)acetic acid in dimethylformamide (DMF), add DIEA and HATU.
-
Stir the mixture for a few minutes before adding 4-(methylamino)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride.
-
Continue stirring at room temperature for about 30 minutes, monitoring the reaction by HPLC.
-
Upon completion, the solvent is removed in vacuo, and the crude product is purified by preparative HPLC.
Quantitative Synthesis Data
| Step | Product | Starting Materials | Reagents | Yield |
| 1 | (E)-Methyl 2-(3-(3-chlorophenyl)acrylamido)acetate | 3-Chlorocinnamic acid, Glycine methyl ester HCl | HATU, DIEA | 86%[1] |
| 2 & 3 | ML264 | (E)-Methyl 2-(3-(3-chlorophenyl)acrylamido)acetate, 4-(Methylamino)tetrahydro-2H-thiopyran 1,1-dioxide HCl | NaOH, HCl, HATU, DIEA | 49% (for two steps)[1] |
Purification of ML264
The final purification of ML264 is achieved through preparative High-Performance Liquid Chromatography (prep-HPLC).
Purification Protocol
-
Method: Preparative Reverse-Phase HPLC.
-
Mobile Phase: A gradient of Acetonitrile/Methanol (1:1) and water.
-
Gradient: A typical gradient would be from 40% to 100% of the organic phase over a set period.
-
Detection: UV detection at appropriate wavelengths (e.g., 220, 254, and 280 nm) is used to monitor the elution of the product.
-
Post-Purification: Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield the final compound.
Purity and Characterization
The purity of the final ML264 product should be assessed using analytical HPLC. The identity of the compound can be confirmed by ¹H NMR and mass spectrometry.
Quantitative Purity and Characterization Data:
| Parameter | Result |
| Purity (HPLC) | >95% (calculated purity of 99.1%)[1] |
| ¹H NMR (400 MHz, CD₃CN) | δ 7.63 (s, 1H), 7.51–7.52 (m, 1H), 7.48 (d, J=16.0 Hz, 1H), 7.40-7.44 (m, 2H), 6.64 (d, J=15.6 Hz, 1H), 4.14 (d, J=5.2 Hz, 2H), 3.50-3.60 (m, 1H), 3.10-3.30 (m, 4H), 2.95 (s, 3H), 2.20-2.35 (m, 2H), 2.00-2.15 (m, 2H)[1] |
| ESI-MS (m/z) | 385 [M+1]⁺[1] |
Biological Activity and Signaling Pathways
ML264 is a selective inhibitor of KLF5 expression. Its mechanism of action involves the modulation of key signaling pathways that are often dysregulated in cancer.
KLF5 Inhibition and Downstream Effects
ML264 has been shown to potently inhibit the proliferation of various colorectal cancer cell lines. This anti-proliferative effect is attributed to its ability to decrease the expression of KLF5.
In Vitro Activity of ML264:
| Cell Line | IC₅₀ |
| DLD-1 | 29 nM[1] |
| HT29 | 130 nM[1] |
| SW620 | 430 nM[1] |
| HCT116 | 560 nM[1] |
| IEC-6 (non-cancerous) | >50 µM[1] |
Signaling Pathway Modulation
KLF5 is a known mediator of the RAS/MAPK and WNT signaling pathways. By inhibiting KLF5, ML264 can interfere with these oncogenic signaling cascades.
Caption: ML264 inhibits KLF5, a key node in the RAS/MAPK and WNT signaling pathways.
Conclusion
This technical guide provides a detailed protocol for the synthesis and purification of ML264, along with relevant quantitative data and an overview of its biological activity. The information presented here should serve as a valuable resource for researchers working with this potent KLF5 inhibitor. It is important to note that all chemical syntheses should be performed by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions.
References
(E/Z)-ML264: A Potent Inhibitor of KLF5 Targeting the JAK2/STAT3 and Wnt/β-Catenin Pathways for Cancer Therapy
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the target identification and validation of (E/Z)-ML264, a potent and selective small-molecule inhibitor of the transcription factor Krüppel-like factor 5 (KLF5). ML264 has demonstrated significant anti-tumor activity, primarily in colorectal cancer and osteosarcoma models, by modulating key oncogenic signaling pathways. This document details the mechanism of action of ML264, presents quantitative data on its efficacy, outlines comprehensive experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Krüppel-like factor 5 (KLF5) is a zinc-finger transcription factor that plays a critical role in cell proliferation, differentiation, and tumorigenesis. Its overexpression has been implicated in several cancers, making it an attractive target for therapeutic intervention. ML264 emerged from high-throughput screening as a selective inhibitor of KLF5 expression. This guide focuses on the characterization of ML264, its primary target KLF5, and the subsequent validation of its effects on downstream signaling cascades, namely the JAK2/STAT3 and Wnt/β-catenin pathways.
Target Identification and Mechanism of Action
The primary molecular target of ML246 is the transcription factor KLF5. ML264 does not directly bind to KLF5 but rather inhibits its expression. The precise mechanism of how ML264 downregulates KLF5 expression is an area of ongoing investigation, but it has been shown to also inhibit the expression of Early Growth Response 1 (EGR1), a known transcriptional activator of KLF5. By reducing the levels of KLF5, ML264 effectively blocks its transcriptional activity, leading to the modulation of downstream target genes involved in cell cycle progression, proliferation, and metastasis.
Quantitative Data Presentation
The efficacy of ML264 has been quantified in various cancer cell lines. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Efficacy of ML264 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| DLD-1 | Colorectal Cancer | Proliferation | IC50 | 29 nM | [1][2] |
| HCT116 | Colorectal Cancer | Proliferation | IC50 | 560 nM | [1][2] |
| HT29 | Colorectal Cancer | Proliferation | IC50 | 130 nM | [1][2] |
| SW620 | Colorectal Cancer | Proliferation | IC50 | 430 nM | [1][2] |
| 143B | Osteosarcoma | Cell Viability (CCK-8) | Inhibition at 2 µM (48h) | Significant | [3] |
| U2OS | Osteosarcoma | Cell Viability (CCK-8) | Inhibition at 2 µM (48h) | Significant | [3] |
| 143B | Osteosarcoma | Colony Formation | Inhibition at 0.5, 1, 2 µM | Dose-dependent | [3] |
| U2OS | Osteosarcoma | Colony Formation | Inhibition at 0.5, 1, 2 µM | Dose-dependent | [3] |
| 143B | Osteosarcoma | Migration (Wound Healing) | Inhibition at 0.5, 1, 2 µM (24h) | Dose-dependent | [3] |
| U2OS | Osteosarcoma | Migration (Wound Healing) | Inhibition at 0.5, 1, 2 µM (24h) | Dose-dependent | [3] |
| 143B | Osteosarcoma | Invasion (Transwell) | Inhibition at 0.5, 1, 2 µM | Dose-dependent | [3] |
| U2OS | Osteosarcoma | Invasion (Transwell) | Inhibition at 0.5, 1, 2 µM | Dose-dependent | [3] |
Table 2: In Vivo Efficacy of ML264
| Cancer Model | Treatment Regimen | Outcome | Reference |
| DLD-1 Xenograft (Nude Mice) | 10 mg/kg or 25 mg/kg (i.p.) for 10 days | Significant tumor growth inhibition | [4][5] |
| 143B Xenograft (BALB/c-nu mice) | 10-day treatment | Efficient suppression of tumor growth | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the identification and validation of ML264's targets and mechanism of action.
Cell Culture
-
Cell Lines: Human osteosarcoma cell lines (143B, U2OS) and human colorectal cancer cell lines (DLD-1, HCT116) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
ML264 Preparation: ML264 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) should be used in all experiments.
Cell Viability Assay (CCK-8 Assay)
-
Seed 4 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of ML264 (e.g., 0-40 µM) for 48 or 96 hours.[3]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Treat cells with the desired concentrations of ML264 for the specified duration (e.g., 24, 48, or 72 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against KLF5, EGR1, p-JAK2, JAK2, p-STAT3, STAT3, β-catenin, p-β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR)
-
Treat cells with ML264 as described for Western blot analysis.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix and gene-specific primers for KLF5, EGR1, and other target genes. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.
Wound Healing Assay (Migration Assay)
-
Grow cells to confluence in a 6-well plate.
-
Create a scratch in the cell monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of ML264 or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).
-
Measure the width of the scratch and calculate the percentage of wound closure.
Transwell Invasion Assay
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cells in serum-free medium in the upper chamber.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Add different concentrations of ML264 to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invaded cells under a microscope.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by ML264, the experimental workflow for its validation, and the logical relationship of its mechanism of action.
References
- 1. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ML264 inhibits osteosarcoma growth and metastasis via inhibition of JAK2/STAT3 and WNT/β‐catenin signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ML264, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ML264 inhibits osteosarcoma growth and metastasis via inhibition of JAK2/STAT3 and WNT/β-catenin signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
(E/Z)-BML264 in vitro activity and potency
An In-depth Technical Guide to the In Vitro Activity and Potency of ML264
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity and potency of ML264, a small-molecule inhibitor of Krüppel-like factor 5 (KLF5). The information presented is collated from peer-reviewed scientific literature and public research databases, offering a detailed resource for professionals in oncology and drug development.
Introduction to ML264
ML264 has been identified as a potent and selective inhibitor of KLF5 expression.[1][2][3][4] KLF5 is a transcription factor implicated in the proliferation of intestinal epithelial cells and is frequently overexpressed in colorectal cancer.[1][3][5][6] By targeting KLF5, ML264 demonstrates significant anti-tumor properties. Its mechanism of action involves the inhibition of KLF5 and its transcriptional activator, early growth response gene 1 (EGR1).[5][6] This primary action leads to the downstream suppression of critical oncogenic signaling pathways, namely the JAK2/STAT3 and Wnt/β-catenin pathways, resulting in reduced cancer cell proliferation and tumor growth.[7] In vitro studies have shown that ML264 effectively suppresses cancer cell proliferation, induces G0/G1 cell cycle arrest, and inhibits cell migration and invasion.[7]
Quantitative In Vitro Potency
The inhibitory activity of ML264 has been quantified across various human colorectal cancer cell lines using different cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its potency.
| Assay Type | Cell Line | IC50 Value |
| Cell Proliferation | DLD-1 | 29 nM[1][2][3] |
| KLF5 Luciferase Reporter | DLD-1 | 81 nM[1][2][3] |
| Cell Proliferation | HT29 | 130 nM[1][3] |
| Cell Proliferation | SW620 | 430 nM[1][3] |
| Cell Proliferation | HCT116 | 560 nM[1][3] |
| Cytotoxicity (Control) | IEC-6 | >50 µM[1][2][3] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of ML264's activity, detailed methodologies for key in vitro experiments are provided below.
KLF5 Luciferase Reporter Assay
This assay is designed to quantify the effect of ML264 on the transcriptional activity of the KLF5 promoter.
-
Cell Line: DLD-1 human colorectal adenocarcinoma cells stably transfected with a pGL4.18 plasmid containing the human KLF5 promoter driving firefly luciferase expression.[1]
-
Methodology:
-
Cells are seeded in a suitable medium supplemented with 10% Fetal Bovine Serum (FBS) and allowed to adhere overnight.[1]
-
The following day, the cells are treated with a range of concentrations of ML264.
-
After a defined incubation period, luciferase activity is measured using a luminescent detection reagent. The substrate, D-luciferin, is converted to oxyluciferin, producing light that is proportional to the KLF5 promoter activity.[1]
-
Cell Proliferation Assays
These assays determine the effect of ML264 on the growth of cancer cell lines.
-
Method 1: Coulter Counting
-
Procedure:
-
Method 2: MTS Assay
-
Procedure:
Western Blot Analysis
This technique is used to assess the impact of ML264 on the expression levels of key proteins in the targeted signaling pathways.
-
Objective: To measure changes in the protein levels of KLF5, EGR1, and components of the JAK2/STAT3 and Wnt/β-catenin pathways.
-
Procedure:
-
Cancer cells (e.g., 143B, U2OS, DLD-1, HCT116) are treated with varying doses of ML264 for specific time periods.[5][8]
-
Total cellular protein is extracted using a suitable lysis buffer, such as Laemmli buffer.[5]
-
Proteins are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., KLF5, p-JAK2, p-STAT3, β-catenin).
-
An appropriate horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
-
Protein bands are visualized using a chemiluminescent substrate, and their intensities are quantified and normalized to a loading control protein like β-actin.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of ML264 and a typical experimental workflow for its in vitro characterization.
References
- 1. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ML264 - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML264, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ML264 inhibits osteosarcoma growth and metastasis via inhibition of JAK2/STAT3 and WNT/β-catenin signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Cellular Maze: A Technical Guide to (E/Z)-BML264 Cell Permeability and Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a small molecule from the extracellular space to its intracellular target is a critical determinant of its therapeutic efficacy. Understanding the cell permeability and uptake characteristics of a drug candidate like (E/Z)-BML264 is paramount in early-stage drug discovery and development. This technical guide provides an in-depth overview of the core methodologies used to assess these crucial parameters. As specific experimental data for "this compound" is not publicly available, this document serves as a comprehensive manual, outlining the necessary experimental protocols and data presentation formats to empower researchers to conduct their own investigations.
Section 1: Assessing Cell Permeability
Cell permeability is a measure of the ease with which a molecule can cross the cell membrane. It is a key factor influencing oral bioavailability and the ability of a drug to reach intracellular targets. Several in vitro models have been developed to predict the permeability of compounds.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability.[1][2][3] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.[1][2] This assay is particularly useful in early drug discovery for ranking compounds based on their passive diffusion characteristics.[1]
| Compound | PAMPA Model | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |
| This compound (Example) | GIT-PAMPA | 8.5 | High Permeability |
| Propranolol (Control) | GIT-PAMPA | 15.2 | High Permeability |
| Atenolol (Control) | GIT-PAMPA | 0.8 | Low Permeability |
Cell-Based Permeability Assays: Caco-2 and MDCK Models
For a more biologically relevant assessment that includes active transport mechanisms, cell-based assays are employed. The most common models utilize Caco-2 (human colorectal adenocarcinoma) and MDCK (Madin-Darby canine kidney) cell lines.[4][5][6] These cells form polarized monolayers with tight junctions, mimicking the intestinal epithelium or the blood-brain barrier.[5][7][8]
-
Caco-2 Permeability Assay: This is considered the gold standard for predicting human oral drug absorption.[5][9] Caco-2 cells express a variety of transporters, including efflux pumps like P-glycoprotein (P-gp), providing insights into both passive and active transport.[5][6]
-
MDCK Permeability Assay: MDCK cells are often used as an alternative to Caco-2 cells due to their faster growth rate.[10] Wild-type MDCK cells have low expression of endogenous transporters, making them suitable for studying passive permeability.[10] Transfected MDCK cell lines, such as MDCK-MDR1 which overexpresses P-gp, are used to investigate the role of specific efflux transporters.[10][11][12][13]
| Compound | Assay Model | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Classification |
| This compound (Example) | Caco-2 | A -> B | 5.2 | 3.1 | Moderate Permeability, P-gp Substrate |
| B -> A | 16.1 | ||||
| Antipyrine (Control) | Caco-2 | A -> B | 25.0 | 1.0 | High Permeability |
| B -> A | 25.0 | ||||
| Talinolol (Control) | MDCK-MDR1 | A -> B | 0.5 | 10.0 | Low Permeability, P-gp Substrate |
| B -> A | 5.0 |
Section 2: Characterizing Cellular Uptake
Cellular uptake studies quantify the amount of a compound that enters the cell over time. This is a direct measure of its ability to reach intracellular targets.
Methods for Quantifying Intracellular Concentration
Several techniques can be employed to measure the intracellular concentration of a compound:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying unlabeled compounds in cell lysates.[14][15] It is considered the gold standard for accurate determination of intracellular drug concentrations.[14][16]
-
Radiolabeled Compounds: Using a radiolabeled version of the compound (e.g., with ³H or ¹⁴C) allows for sensitive detection and quantification through scintillation counting.[17][18]
-
Fluorescent Probes: If the compound is intrinsically fluorescent or can be tagged with a fluorophore, its uptake can be monitored using techniques like fluorescence microscopy or flow cytometry.[19][20][21]
| Compound | Cell Line | Time (min) | Intracellular Concentration (µM) |
| This compound (Example) | HeLa | 5 | 1.2 |
| 15 | 3.5 | ||
| 30 | 6.8 | ||
| 60 | 9.5 |
Cellular Thermal Shift Assay (CETSA)
While not a direct measure of uptake, CETSA is a powerful technique to confirm target engagement within the cell.[22][23][24] It relies on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.[22][24][25] A shift in the melting temperature of the target protein in the presence of the compound provides evidence of intracellular binding.[22][26]
| Target Protein | Compound | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Example Kinase X | Vehicle | 52.5 | - |
| This compound | Example Kinase X | 58.2 | +5.7 |
Section 3: Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the Lipid Solution: Dissolve a suitable lipid (e.g., 2% dioleoylphosphatidylcholine in dodecane) to mimic the desired biological membrane (e.g., gastrointestinal tract).[1]
-
Coat the Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of a 96-well filter donor plate.[3]
-
Prepare Solutions:
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4) containing a small percentage of a solubilizing agent like DMSO.[3]
-
Donor Solution: Prepare the test compound in the same buffer at a known concentration (e.g., 100 µM).
-
-
Assemble the PAMPA Sandwich: Place the lipid-coated donor plate onto the acceptor plate.[2]
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[2][27]
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.[2][28]
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.[6][8]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value of ≥ 200 Ω·cm² is typically required.[8][29] The permeability of a fluorescent marker like Lucifer yellow can also be assessed.[6]
-
Prepare Dosing Solutions: Dissolve the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration (e.g., 10 µM).[5]
-
Permeability Measurement (Apical to Basolateral, A-B):
-
Add the dosing solution to the apical (upper) compartment of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]
-
Collect samples from the basolateral compartment at various time points.
-
-
Permeability Measurement (Basolateral to Apical, B-A):
-
Add the dosing solution to the basolateral compartment.
-
Add fresh transport buffer to the apical compartment.
-
Incubate and collect samples from the apical compartment as described above.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.[5]
-
Calculate Papp and Efflux Ratio:
-
The Papp value is calculated for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.[9]
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[9][12]
-
Protocol: Cellular Uptake using LC-MS/MS
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a multi-well plate and culture until they reach the desired confluency.[19]
-
Compound Incubation: Replace the culture medium with a solution containing the test compound at a specific concentration and incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).[19]
-
Terminate Uptake: To stop the uptake process, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound extracellular compound.[19]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a solvent like methanol/water.[23]
-
Sample Preparation: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant containing the intracellular compound.
-
LC-MS/MS Analysis: Quantify the concentration of the compound in the supernatant using a validated LC-MS/MS method.[14] The protein concentration of the lysate should also be determined to normalize the data.
-
Data Expression: The intracellular concentration can be expressed as the amount of compound per number of cells or per milligram of cellular protein.
Section 4: Visualizing Cellular Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Signaling Pathway Diagram
Small molecule inhibitors often target specific nodes within intracellular signaling cascades. For instance, a kinase inhibitor would block the phosphorylation of its downstream substrates.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow Diagram
A clear workflow diagram helps in understanding the sequence of steps in an experimental protocol.
Caption: Workflow for determining cellular uptake of this compound.
Logical Relationship Diagram
This type of diagram can illustrate the decision-making process based on experimental outcomes.
Caption: Decision tree for permeability assessment of a new compound.
Conclusion
The characterization of cell permeability and uptake is a cornerstone of preclinical drug development. By employing the assays and protocols detailed in this guide, researchers can systematically evaluate the potential of small molecules like this compound to reach their intracellular sites of action. A thorough understanding of these properties is essential for optimizing lead compounds and increasing the probability of success in bringing new therapeutics to the clinic.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 12. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 13. enamine.net [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bioassaysys.com [bioassaysys.com]
- 28. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 29. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
The Enigmatic Journey of (E/Z)-BML-264: A Dual Inhibitor of Inflammation and Cellular Signaling
(E/Z)-BML-264 , chemically known as N-(p-Amylcinnamoyl)anthranilic acid (ACA) , has carved a niche in pharmacological research as a versatile tool compound, recognized for its dual inhibitory action on both phospholipase A2 (PLA2) and a subset of Transient Receptor Potential (TRP) channels . This technical guide delves into the discovery, development, and mechanistic underpinnings of this intriguing molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its multifaceted biological activities.
Discovery and Development: An Unfolding Narrative
The precise origins and developmental timeline of BML-264, or ACA, are not extensively documented in a single, seminal publication. Instead, its characterization has been a cumulative effort, with various studies utilizing it as a broad-spectrum inhibitor to probe the intricate roles of PLA2 and TRP channels in cellular signaling and disease. Initially recognized for its inhibitory effects on PLA2, subsequent research unveiled its capacity to modulate the activity of several TRP channels, establishing it as a valuable, albeit complex, pharmacological probe.
Physicochemical Properties and Synthesis
BML-264 is an organic small molecule with the following key characteristics:
| Property | Value |
| Chemical Name | 2-[[(2E)-1-oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid |
| Synonyms | N-(p-Amylcinnamoyl)anthranilic acid, ACA |
| CAS Number | 99196-74-4 |
| Molecular Formula | C21H23NO3 |
| Molecular Weight | 337.41 g/mol |
Mechanism of Action: A Tale of Two Targets
The pharmacological profile of BML-264 is defined by its interaction with two distinct and crucial classes of signaling proteins: phospholipase A2 and TRP channels.
Inhibition of Phospholipase A2 (PLA2)
PLA2 enzymes are central to the inflammatory cascade as they catalyze the hydrolysis of phospholipids (B1166683) to release arachidonic acid, the precursor to a wide array of pro-inflammatory lipid mediators, including prostaglandins (B1171923) and leukotrienes. BML-264 acts as a broad-spectrum inhibitor of PLA2, thereby blocking the initial step in the arachidonic acid signaling pathway. This inhibition effectively dampens the production of downstream inflammatory molecules.
Blockade of Transient Receptor Potential (TRP) Channels
TRP channels are a diverse family of ion channels that act as cellular sensors for a variety of physical and chemical stimuli, playing critical roles in sensory perception and cellular calcium homeostasis. Research has demonstrated that BML-264 directly blocks the activity of several TRP channels, including TRPC6, TRPM2, and TRPM8.[1] This blockade can interfere with receptor-induced calcium-dependent signaling processes, impacting a range of cellular functions.
Signaling Pathways Modulated by BML-264
BML-264 exerts its influence on two major signaling pathways, leading to a broad spectrum of cellular effects.
The Arachidonic Acid Cascade
By inhibiting PLA2, BML-264 directly intercepts the arachidonic acid signaling pathway at its origin. This prevents the downstream synthesis of eicosanoids, which are potent mediators of inflammation, pain, and fever.
TRP Channel-Mediated Calcium Signaling
BML-264's blockade of TRP channels, such as TRPC6 and TRPM2, directly impacts intracellular calcium levels. These channels, when activated by various stimuli, allow the influx of calcium ions, which act as a crucial second messenger in numerous cellular processes. By inhibiting this influx, BML-264 can modulate a wide range of calcium-dependent events.
Quantitative Biological Data
While BML-264 is widely cited as a PLA2 and TRP channel inhibitor, specific quantitative data such as IC50 values are not consistently reported across the literature, and the original characterization data is not readily accessible. The potency of BML-264 can vary depending on the specific PLA2 isoform or TRP channel subtype and the experimental conditions. Researchers using this compound should empirically determine its effective concentration for their specific application.
Key Experimental Protocols
The dual activity of BML-264 necessitates a combination of assays to fully characterize its effects. Below are generalized protocols for assessing its inhibitory activity on PLA2 and TRP channels.
Phospholipase A2 (PLA2) Inhibition Assay
A common method to assess PLA2 activity is to measure the release of a labeled fatty acid from a phospholipid substrate.
Workflow:
Detailed Methodology:
-
Cell Culture and Labeling: Culture appropriate cells (e.g., platelets, neutrophils) and label their membrane phospholipids by incubating with [³H]-arachidonic acid.
-
Inhibitor Pre-incubation: Wash the cells to remove unincorporated radiolabel and pre-incubate with various concentrations of BML-264 (typically in a DMSO vehicle) for a defined period.
-
Stimulation: Induce PLA2 activation by adding a stimulus, such as a calcium ionophore (e.g., A23187) or a relevant receptor agonist.
-
Extraction and Separation: Terminate the reaction and extract the lipids. Separate the released [³H]-arachidonic acid from the phospholipid fraction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radioactivity in the arachidonic acid fraction using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of PLA2 inhibition for each concentration of BML-264 compared to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
TRP Channel Activity Assay (Calcium Imaging)
The activity of many TRP channels can be assessed by measuring changes in intracellular calcium concentration using fluorescent indicators.
Workflow:
Detailed Methodology:
-
Cell Preparation: Culture a cell line (e.g., HEK293) that endogenously or recombinantly expresses the TRP channel of interest.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which will be taken up by the cells and cleaved to its active, calcium-binding form.
-
Inhibitor Incubation: Wash the cells to remove excess dye and incubate with different concentrations of BML-264.
-
Channel Activation: Place the cells on a fluorescence microscope and establish a baseline fluorescence reading. Apply a known agonist for the specific TRP channel being studied.
-
Fluorescence Measurement: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.
-
Data Analysis: Quantify the peak calcium response in the presence of different concentrations of BML-264 and compare it to the response in the absence of the inhibitor. Calculate the percent inhibition and determine the IC50 value.
Conclusion and Future Directions
(E/Z)-BML-264 (ACA) stands as a noteworthy pharmacological tool due to its dual inhibitory effects on PLA2 and TRP channels. This unique profile allows for the simultaneous interrogation of two critical signaling pathways involved in inflammation, sensory perception, and a multitude of other physiological and pathological processes. However, the lack of a detailed public record of its initial discovery and development, along with variability in reported potency, underscores the need for careful experimental validation by researchers. Future studies focusing on the structure-activity relationships of N-phenylcinnamides, the chemical class to which BML-264 belongs, could lead to the development of more potent and selective inhibitors for either PLA2 or specific TRP channel subtypes, paving the way for novel therapeutic agents.[1]
References
An In-depth Technical Guide to (E/Z)-BML-264 Analogues and Derivatives as Dual Modulators of Phospholipase A2 and TRP Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-BML-264, identified as N-(p-amylcinnamoyl)anthranilic acid (ACA), and its analogues represent a compelling class of dual-activity modulators, exhibiting inhibitory effects on both phospholipase A2 (PLA2) and various Transient Receptor Potential (TRP) channels. This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of these compounds. Detailed experimental protocols for their preparation and evaluation are presented, alongside a quantitative analysis of their inhibitory potency. Furthermore, this document elucidates the intricate signaling pathways of PLA2 and TRP channels, visualized through detailed diagrams, to provide a deeper understanding of the molecular mechanisms underlying the therapeutic potential of (E/Z)-BML-264 analogues and derivatives.
Introduction
N-(p-amylcinnamoyl)anthranilic acid (ACA), also known as BML-264, has emerged as a significant pharmacological tool due to its ability to inhibit phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade, and to block several Transient Receptor Potential (TRP) channels, which are implicated in a variety of sensory and physiological processes.[1][2] The core structure, a cinnamoyl moiety linked to an anthranilic acid scaffold, allows for the existence of (E) and (Z) geometric isomers, which can influence biological activity. This dual modulation of two distinct and critical signaling pathways positions ACA analogues and derivatives as promising candidates for the development of novel therapeutics for a range of conditions, including inflammation, pain, and cardiovascular disorders.[1][2] This guide aims to provide a detailed technical resource for researchers engaged in the exploration and development of this chemical series.
Core Compound and Analogues: Quantitative Data
The inhibitory potency of N-(p-amylcinnamoyl)anthranilic acid (ACA) and its analogues is a critical aspect of their pharmacological profile. The following tables summarize the available quantitative data for their activity against various TRP channels. Data for PLA2 inhibition is less specifically tabulated in the literature for a wide range of analogues but ACA is widely recognized as a broad-spectrum PLA2 inhibitor.
| Compound | Target TRP Channel | IC50 (µM) | Cell Line | Reference |
| N-(p-amylcinnamoyl)anthranilic acid (ACA) | hTRPM2 | 1.7 | HEK293 | [3][4] |
| N-(p-amylcinnamoyl)anthranilic acid (ACA) | hTRPC6 | 2.3 | HEK293 | [3][4] |
| N-(p-amylcinnamoyl)anthranilic acid (ACA) | hTRPM8 | 3.9 | HEK293 | [3][4] |
hTRPM2: Human Transient Receptor Potential Melastatin 2 hTRPC6: Human Transient Receptor Potential Canonical 6 hTRPM8: Human Transient Receptor Potential Melastatin 8
Experimental Protocols
General Synthesis of N-(cinnamoyl)anthranilic Acid Derivatives
The synthesis of N-(cinnamoyl)anthranilic acid analogues can be achieved through the acylation of the corresponding anthranilic acid with a substituted cinnamoyl chloride. A general, representative protocol is provided below.
Materials:
-
Substituted anthranilic acid
-
Substituted cinnamoyl chloride
-
Anhydrous pyridine (B92270) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the substituted anthranilic acid in anhydrous DCM.
-
Add an excess of anhydrous pyridine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the substituted cinnamoyl chloride in anhydrous DCM to the cooled mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired N-(cinnamoyl)anthranilic acid derivative.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Note: This is a general procedure and may require optimization for specific analogues.
Phospholipase A2 (PLA2) Activity Assay
A common method to assess PLA2 inhibitory activity is a colorimetric assay using a thio-PC substrate.
Materials:
-
PLA2 enzyme (e.g., bee venom PLA2)
-
1,2-diheptanoyl-thio-PC (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Assay buffer (e.g., Tris-HCl with CaCl2, KCl, and Triton X-100)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, DTNB, and the test compound at various concentrations.
-
Add the PLA2 enzyme to the wells containing the test compound and incubate for a short period.
-
Initiate the reaction by adding the substrate solution (diheptanoyl-thio-PC) to all wells.
-
Immediately measure the absorbance at 405 or 414 nm at regular intervals to monitor the production of the yellow-colored 2-nitro-5-thiobenzoate resulting from the reaction of the free thiol with DTNB.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
TRP Channel Blocking Assay (Whole-Cell Patch-Clamp Electrophysiology)
Whole-cell patch-clamp is the gold standard for characterizing the effects of compounds on ion channel activity.
Materials:
-
HEK293 cells stably expressing the TRP channel of interest
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose)
-
Internal solution (e.g., containing KCl, MgCl2, HEPES, and EGTA)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
TRP channel agonist (e.g., menthol (B31143) for TRPM8, ADPR for TRPM2)
-
Test compounds
Procedure:
-
Culture the HEK293 cells expressing the target TRP channel on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply a voltage ramp or step protocol to elicit baseline currents.
-
Apply the specific TRP channel agonist to activate the channel and record the resulting currents.
-
After a stable baseline of activated currents is established, perfuse the chamber with the external solution containing the test compound at various concentrations.
-
Record the currents in the presence of the test compound to determine the extent of inhibition.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Phospholipase A2 (PLA2) Signaling Pathway
Phospholipase A2 enzymes are critical players in the inflammatory response. They catalyze the hydrolysis of the sn-2 position of membrane phospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (B1171923) and leukotrienes, respectively, which are potent pro-inflammatory mediators. BML-264 analogues inhibit PLA2, thereby blocking the initial step in this cascade and reducing the production of these inflammatory molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(p-amylcinnamoyl)anthranilic acid (ACA): a phospholipase A(2) inhibitor and TRP channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
(E/Z)-BML-264: A Technical Guide to its Binding Affinity and Kinetics at the GPR35 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-264, also known as 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid, has emerged as a potent agonist of the G protein-coupled receptor 35 (GPR35), a promising therapeutic target for a range of inflammatory and metabolic diseases. The biological activity of BML-264 is intrinsically linked to the stereochemistry of its two double bonds, giving rise to (E) and (Z) isomers. This technical guide provides a comprehensive overview of the binding affinity and kinetics of the (E/Z)-isomers of BML-264 at the human GPR35 receptor, supported by detailed experimental protocols and pathway visualizations.
Quantitative Binding and Activity Data
The following tables summarize the available quantitative data for the interaction of (E/Z)-BML-264 isomers with the human GPR35 receptor. The (Z,Z)-isomer, referred to as "Compound 1" in seminal literature, demonstrates high potency in functional assays.
| Isomer | Assay Type | Target | Parameter | Value (nM) | Reference |
| (Z,Z)-BML-264 | β-arrestin Recruitment Assay | Human GPR35 | EC50 | 26 | Divorty, N. (2017). PhD Thesis. |
Note: Data for the (E)-isomer and direct binding affinity (Ki/Kd) and kinetic (kon/koff) values for both isomers are not yet publicly available in the reviewed literature.
GPR35 Signaling Pathways
Activation of GPR35 by an agonist like BML-264 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαi/o and Gα12/13 G proteins, and also engages the β-arrestin pathway. These pathways modulate downstream effectors such as ERK, AKT, and NF-κB, and influence intracellular calcium homeostasis.
(E/Z)-ML264: A Comprehensive Technical Guide to Off-Target Effects and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E/Z)-ML264 has emerged as a potent and highly selective inhibitor of Krüppel-like factor 5 (KLF5) expression, a key transcription factor implicated in various cancers. This technical guide provides an in-depth analysis of the off-target effects and selectivity profile of ML264. Extensive screening against a broad range of kinases and other protein targets has demonstrated a remarkably clean profile, with minimal off-target activity. This high selectivity, coupled with its potent on-target effects in KLF5-expressing cancer cell lines, underscores the potential of ML264 as a valuable tool for studying KLF5 biology and as a promising candidate for further therapeutic development. This document details the quantitative data from selectivity screens, outlines the experimental methodologies employed, and visualizes the relevant signaling pathways and experimental workflows.
Introduction to ML264
ML264 is a small molecule inhibitor identified through high-throughput screening for its ability to downregulate the expression of KLF5.[1][2] KLF5 is a zinc-finger transcription factor that plays a crucial role in cell proliferation, differentiation, and tumorigenesis.[1][2] Its overexpression has been linked to the progression of various cancers, including colorectal cancer.[3][4] ML264 exerts its antitumor effects by potently and selectively inhibiting KLF5 expression.[2][5]
Selectivity Profile of ML264
The selectivity of a compound is a critical determinant of its therapeutic index and potential for adverse effects. ML264 has been subjected to rigorous selectivity profiling to assess its interaction with other proteins, particularly kinases, which are common off-targets for small molecule inhibitors.
Kinase Selectivity
ML264 was screened against a panel of 47 kinases to evaluate its potential for off-target kinase inhibition. At a concentration of 10 µM, ML264 showed no significant inhibition of any of the kinases in the panel.[1][6] This indicates a high degree of selectivity and a low probability of off-target effects mediated by kinase inhibition.
Table 1: Summary of Kinase Selectivity Screening for ML264
| Screening Panel | Number of Kinases | ML264 Concentration | Outcome | Reference |
| Kinase Panel | 47 | 10 µM | No significant inhibition observed | [1][6] |
Broad Target Selectivity
To further assess its selectivity, ML264 was evaluated in a comprehensive lead profiling screen against a panel of 67 protein targets, including receptors, ion channels, transporters, and enzymes. In this broad panel, ML264, at a concentration of 10 µM, exhibited no significant off-target activity.[1]
Table 2: Summary of Broad Panel Selectivity Screening for ML264
| Screening Panel | Number of Targets | ML264 Concentration | Outcome | Reference |
| Ricerca Lead Profiling Screen | 67 | 10 µM | No significant inhibition (<50%) | [1][7] |
Cellular Selectivity
The cellular selectivity of ML264 was demonstrated by comparing its effects on cancer cell lines with high KLF5 expression versus a cell line with deficient KLF5 expression. ML264 potently inhibited the proliferation of KLF5-expressing colorectal cancer cell lines, such as DLD-1, HCT116, HT29, and SW620, with IC50 values in the nanomolar to low micromolar range.[1][5][8] In contrast, the KLF5-deficient rat intestinal epithelial cell line, IEC-6, was largely unaffected, with an IC50 greater than 50 µM.[1][5] This differential activity highlights the on-target selectivity of ML264 at a cellular level.
Table 3: Cellular Potency and Selectivity of ML264
| Cell Line | Description | KLF5 Expression | IC50 | Reference |
| DLD-1 | Human colorectal adenocarcinoma | High | 29 nM | [5][8] |
| HCT116 | Human colorectal carcinoma | High | 560 nM | [5] |
| HT29 | Human colorectal adenocarcinoma | High | 130 nM | [5] |
| SW620 | Human colorectal adenocarcinoma | High | 430 nM | [5] |
| IEC-6 | Rat intestinal epithelial cells | Deficient | >50 µM | [1][5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the off-target effects and selectivity profile of ML264.
Kinase Inhibition Assay
-
Principle: A radiometric or luminescence-based assay is used to measure the activity of a panel of purified kinases in the presence of the test compound. The inhibition of kinase activity is quantified by measuring the reduction in phosphorylation of a substrate.
-
Protocol Outline (based on general kinase screening protocols):
-
A panel of purified recombinant kinases is prepared.
-
Each kinase is incubated with its specific substrate and ATP (often at or near the Km concentration) in a suitable buffer.
-
ML264 is added at a final concentration of 10 µM.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radioactivity measurement for [γ-33P]-ATP based assays or luminescence).
-
The percentage of inhibition is calculated by comparing the activity in the presence of ML264 to a vehicle control.
-
-
Data Source: The specific protocol for the kinase screen of ML264 can be found in the PubChem BioAssay database under AID 588725.[6]
Lead Profiling Screen (Ricerca)
-
Principle: This is a broad panel screen that assesses the activity of a compound against a diverse set of protein targets to identify potential off-target interactions early in the drug discovery process. The assays are typically binding or functional assays depending on the target class.
-
Protocol Outline (General):
-
ML264 is prepared at a stock concentration and diluted to the final screening concentration (10 µM).
-
The compound is tested in a panel of assays for 67 different protein targets, which may include GPCRs, ion channels, transporters, and non-kinase enzymes.
-
For each target, a specific assay format (e.g., radioligand binding, enzyme activity, or functional cell-based assay) is used.
-
The activity of ML264 is measured and expressed as the percentage of inhibition or activation compared to a control.
-
-
Data Source: Detailed methods for the Ricerca Lead Profiling Screen are proprietary but the results indicating no significant off-target activity for ML264 have been published.[1][7]
Cell Viability (MTT) Assay
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cells (e.g., DLD-1, HCT116, IEC-6) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of ML264 or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated for 2-4 hours to allow formazan crystal formation.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.[5]
-
Western Blot Analysis
-
Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (e.g., KLF5).
-
Protocol Outline:
-
Cells are treated with ML264 or vehicle control for a specified time.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody against KLF5, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[1][4]
-
Signaling Pathways and Experimental Workflows
KLF5 Signaling Pathway and the Impact of ML264
KLF5 is a central node in several signaling pathways that control cell growth and proliferation. ML264, by downregulating KLF5 expression, impacts these pathways. The diagram below illustrates the key signaling pathways involving KLF5 and the inhibitory effect of ML264.
References
- 1. Essential role of KLF5 transcription factor in cell proliferation and differentiation and its implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Essential role of KLF5 transcription factor in cell proliferation and differentiation and its implications for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KLF5 (D7S3F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide to (E/Z)-BML264: A Multi-Target Modulator for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-BML264, predominantly available as the (E)-isomer, (E)-N-(p-Amylcinnamoyl) anthranilic acid, is a versatile small molecule modulator with a complex pharmacological profile. This technical guide provides a comprehensive overview of its supplier information, purchasing details, and key technical data, including its diverse mechanisms of action and relevant experimental protocols. Its ability to interact with multiple targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes, makes it a valuable tool for a wide range of research applications in areas such as oncology, pharmacology, and cell biology.
Supplier and Purchasing Information
This compound is available from several reputable suppliers of research chemicals. While pricing and availability are subject to change, researchers can inquire with the following vendors. It is recommended to contact the suppliers directly for the most up-to-date information and to request certificates of analysis.
| Supplier | Website | Contact Information |
| MedChemExpress | --INVALID-LINK-- | --INVALID-LINK-- |
| BOC Sciences | --INVALID-LINK-- | --INVALID-LINK-- |
| Selleck Chemicals | --INVALID-LINK-- | --INVALID-LINK-- |
| Cayman Chemical | --INVALID-LINK-- | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- | --INVALID-LINK-- |
| Tocris Bioscience | --INVALID-LINK-- | --INVALID-LINK-- |
Technical Data Summary
A summary of the key technical specifications for this compound is provided in the table below for easy reference and comparison.
| Property | Value |
| Chemical Name | (E)-N-(p-Amylcinnamoyl) anthranilic acid |
| Synonyms | BML-264, (E)-ACA |
| CAS Number | 99196-74-4 |
| Molecular Formula | C21H23NO3 |
| Molecular Weight | 337.41 g/mol |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO and Methanol |
| Storage | Store at -20°C for long-term stability |
Mechanisms of Action and Biological Activity
This compound exhibits a multi-target profile, making it a compound of significant interest for probing various biological pathways. Its known mechanisms of action include:
-
GPR55 Antagonism: BML-264 has been identified as an antagonist of the G protein-coupled receptor 55 (GPR55). The activation of GPR55 is known to trigger downstream signaling cascades involving Gαq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoA, respectively. This results in an increase in intracellular calcium concentrations. By antagonizing GPR55, BML-264 can modulate these signaling events.
-
TREK-1 Agonism: It also acts as an agonist for the TWIK-related potassium channel 1 (TREK-1), a member of the two-pore domain potassium channel (K2P) family. These channels play a crucial role in regulating cellular excitability.
-
TRP Channel Blockade: BML-264 functions as a blocker of certain Transient Receptor Potential (TRP) channels. One specific activity that has been quantified is its inhibition of the human TRPM2 channel with an IC50 of 1.7 µM.
-
Phospholipase A2 (PLA2) Inhibition: The compound also demonstrates inhibitory activity against phospholipase A2 (PLA2), an enzyme responsible for the hydrolysis of phospholipids, leading to the release of fatty acids and lysophospholipids.
Signaling Pathway
The following diagram illustrates the signaling pathway associated with GPR55, which can be modulated by BML-264.
Experimental Protocols
Apoptosis Induction and Detection by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells in a cell population following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing BML-264. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells from each well to a separate flow cytometry tube.
-
Adherent cells: Aspirate the medium (which may contain detached apoptotic cells) and collect it in a flow cytometry tube. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
-
Cell Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up the compensation and gates. Collect data for at least 10,000 events per sample.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Primarily necrotic cells.
The following diagram outlines the general workflow for the apoptosis assay.
Conclusion
This compound is a valuable pharmacological tool with a multifaceted mechanism of action. Its ability to modulate GPR55, TREK-1, TRP channels, and PLA2 provides researchers with a unique compound to investigate a variety of cellular processes. This guide offers a starting point for researchers interested in utilizing BML-264 in their studies, providing essential information on its procurement, technical properties, and application in a key cell-based assay. As with any research chemical, it is imperative to consult the supplier's technical data sheet for the most accurate and up-to-date information.
(E/Z)-BML264: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known information regarding the stability and storage of (E/Z)-BML264, a significant research compound known for its role as a transient receptor potential vanilloid 1 (TRPV1) channel blocker and a phospholipase A2 (PLA2) inhibitor. Due to a lack of extensive publicly available stability data for this compound, this document also furnishes general principles and methodologies for stability testing and storage of similar small molecule compounds, alongside an exploration of the signaling pathways influenced by its inhibitory action.
Introduction to this compound
This compound, scientifically known as 2-[[(2E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid, is a dual-action inhibitor with significant potential in pharmacological research. Its ability to block TRPV1 channels and inhibit phospholipase A2 activity makes it a valuable tool for investigating signaling cascades related to pain, inflammation, and cellular metabolism. Given its potential applications, understanding its stability and establishing appropriate storage conditions are critical for ensuring the reliability and reproducibility of experimental results.
Recommended Storage Conditions
Specific, comprehensive stability data for this compound is not widely published. However, based on information from chemical suppliers and general best practices for small molecule inhibitors, the following storage conditions are recommended. It is imperative for researchers to validate these conditions for their specific formulations and experimental needs.
| Form | Recommended Storage Temperature | Additional Recommendations |
| Solid (Powder) | Room Temperature (20-25°C) | Store in a well-sealed container, protected from light and moisture. |
| In Solution (e.g., in DMSO) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials to prevent solvent evaporation and water absorption. |
Note: The stability of BML264 in various solvents has not been publicly documented. It is advisable to prepare fresh solutions for critical experiments or conduct a solution stability study for long-term use.
General Principles of Small Molecule Stability Testing
For a comprehensive understanding of a compound's shelf-life and degradation profile, a formal stability testing program is essential. The following outlines a general approach that can be adapted for this compound.
Stress Testing (Forced Degradation)
Stress testing is performed to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Table of Typical Stress Conditions:
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48h | To assess stability in alkaline environments. |
| Oxidation | 3% H₂O₂ at room temperature for 24-48h | To evaluate susceptibility to oxidative degradation. |
| Photostability | Exposure to light (ICH Q1B guidelines) | To determine light sensitivity. |
| Thermal Degradation | Elevated temperatures (e.g., 60°C, 80°C) | To assess thermal stability. |
Experimental Protocol: A General HPLC-Based Stability Assay
A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common technique for assessing the stability of small molecules.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Prepare a control sample diluted with the solvent used for the stressor.
-
-
Incubation:
-
Incubate the samples under the specified stress conditions for the designated time.
-
At various time points, withdraw aliquots, neutralize if necessary (for acid and base hydrolysis samples), and dilute to the final analytical concentration.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Quantification: The percentage of remaining this compound is calculated by comparing the peak area of the stressed sample to that of the control sample. Degradation products can be identified by the appearance of new peaks in the chromatogram.
-
Signaling Pathways Inhibited by BML264
This compound's mechanism of action involves the inhibition of two key signaling pathways: the TRPV1 channel and Phospholipase A2.
TRPV1 Signaling Pathway
The TRPV1 channel is a non-selective cation channel primarily expressed in sensory neurons. It is activated by various stimuli, including heat, low pH, and capsaicin. Its activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a pain signal. BML264 acts as a blocker of this channel, thereby preventing the transduction of nociceptive signals.
TRPV1 channel activation and inhibition by BML264.
Phospholipase A2 (PLA2) Signaling Pathway
Phospholipase A2 enzymes catalyze the hydrolysis of the sn-2 position of glycerophospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a wide range of pro-inflammatory mediators known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes), which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. By inhibiting PLA2, BML264 can reduce the production of these inflammatory molecules.
Phospholipase A2 pathway and its inhibition by BML264.
Conclusion
While this compound is a valuable tool for pharmacological research, there is a notable absence of comprehensive, publicly available data on its stability and degradation profile. The information provided herein offers a general framework for its storage and for the design of stability studies. Researchers are strongly encouraged to either contact the manufacturer for more detailed stability information or to conduct their own stability assessments, particularly for long-term studies or when using the compound in novel formulations. The provided diagrams of the TRPV1 and PLA2 signaling pathways offer a visual representation of the compound's mechanism of action, aiding in experimental design and data interpretation.
In-Depth Technical Guide: Solubility and Signaling Pathways of ML264
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the solubility characteristics and biological signaling pathways of ML264, a potent small-molecule inhibitor of Krüppel-like factor 5 (KLF5).
Core Data: (E/Z)-BML264 (ML264) Solubility
The solubility of a compound is a critical parameter in early-stage drug discovery and development, influencing its formulation, bioavailability, and in vitro assay design. Below is a summary of the available solubility data for ML264 in various common laboratory solvents. It is important to note that "this compound" is more commonly referred to in scientific literature and by suppliers as ML264.
Data Presentation: ML264 Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source | Notes |
| Dimethyl Sulfoxide (DMSO) | 200 | 519.64 | Selleck Chemicals | [1] |
| Dimethyl Sulfoxide (DMSO) | 10 | ~26 | Cayman Chemical | [2] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 | ~0.65 | Cayman Chemical | [2] |
| Water | Insoluble/Slightly Soluble | Not Reported | Inferred from general properties | [3] |
| Ethanol | Not Reported | Not Reported | - | - |
| Methanol | Slightly Soluble | Not Reported | Cayman Chemical (for MGK-264, a different compound) |
Note on Discrepancies: The significant difference in reported DMSO solubility (200 mg/mL vs. 10 mg/mL) may be attributed to variations in experimental methodologies (e.g., kinetic vs. thermodynamic solubility) or the purity of the compound and solvent used.[1][2] Researchers should determine the solubility under their specific experimental conditions.
Experimental Protocols: Determining Small Molecule Solubility
While a specific, detailed experimental protocol for determining the solubility of ML264 is not publicly available, a generalized and widely accepted method, the shake-flask method , is described below. This method is considered the gold standard for determining thermodynamic solubility.
Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of a compound in a specific solvent.
Materials:
-
ML264 (or other small molecule)
-
Solvent of interest (e.g., water, DMSO, ethanol, phosphate-buffered saline)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical method.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.
Mandatory Visualization: Diagrams
Signaling Pathways Modulated by ML264
ML264 has been identified as a potent inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in cancer cell proliferation and survival. By inhibiting KLF5, ML264 modulates key signaling pathways involved in oncogenesis.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a small molecule like ML264 using the shake-flask method.
References
Methodological & Application
Application Notes and Protocols for (E/Z)-BML264 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (E/Z)-BML264, a potent small molecule inhibitor of Krüppel-like factor 5 (KLF5), in cell culture experiments. The protocols detailed below are intended to assist researchers in investigating the anti-proliferative and pro-apoptotic effects of this compound, particularly in the context of colorectal cancer.
Introduction
This compound is a third-generation small molecule compound identified through ultrahigh-throughput screening to inhibit the expression of the oncogenic transcription factor KLF5.[1] KLF5 is a key mediator in signaling pathways critical for the development and progression of colorectal cancer, including the RAS/MAPK and WNT pathways.[1][2] BML264 has been shown to potently inhibit the proliferation of colorectal cancer cells in vitro and suppress tumor growth in xenograft models.[1][2] Its mechanism of action involves the downregulation of KLF5, leading to cell cycle arrest and a modest induction of apoptosis.[1]
Mechanism of Action
This compound exerts its anti-cancer effects primarily by targeting the KLF5 transcription factor. This leads to a cascade of downstream effects on cellular signaling pathways that regulate cell proliferation and survival.
-
Inhibition of KLF5 Expression: BML264 significantly reduces the expression of KLF5, a transcription factor highly expressed in proliferating intestinal crypt epithelial cells and implicated in colorectal tumorigenesis.[1][2]
-
Modulation of Cell Cycle: The compound modifies cell cycle progression by causing an S-phase arrest and affecting the G2/M phase, ultimately reducing the number of cells undergoing mitosis.[1] This is associated with the downregulation of key cyclins, including cyclin B1, A2, and E1.[1]
-
Impact on Signaling Pathways: BML264 influences critical cancer-related signaling pathways. It has been observed to down-regulate the basal levels of AKT and GSK3β, along with their phosphorylated forms, in colorectal cancer cell lines.[1]
-
Induction of Apoptosis: While the primary effect is on cell cycle arrest, BML264 also induces a modest but significant increase in apoptosis in colorectal cancer cells.[1]
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| DLD-1 | Colorectal Adenocarcinoma | 29 |
| HT29 | Colorectal Adenocarcinoma | 130 |
| SW620 | Colorectal Adenocarcinoma | 430 |
| HCT116 | Colorectal Carcinoma | 560 |
| IEC-6 | Rat Intestinal Epithelial (Non-cancerous) | >50,000 |
Data sourced from a probe report on ML264.
Table 2: Effect of 10 µM this compound on Cell Cycle Distribution in Colorectal Cancer Cells
DLD-1 Cells
| Treatment Duration | % G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| 24h | |||
| Control (DMSO) | 56.0 ± 2.0 | 22.0 ± 1.5 | 22.0 ± 1.0 |
| BML264 | 62.0 ± 2.5 | 25.0 ± 2.0 | 13.0 ± 1.5*** |
| 48h | |||
| Control (DMSO) | 58.0 ± 3.0 | 20.0 ± 2.0 | 22.0 ± 1.0 |
| BML264 | 45.0 ± 3.0** | 30.0 ± 2.5 | 25.0 ± 2.0 |
| 72h | |||
| Control (DMSO) | 60.0 ± 2.5 | 18.0 ± 1.5 | 22.0 ± 2.0 |
| BML264 | 40.0 ± 3.5* | 32.0 ± 3.0 | 28.0 ± 2.5 |
HCT116 Cells
| Treatment Duration | % G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| 24h | |||
| Control (DMSO) | 65.0 ± 3.0 | 15.0 ± 1.0 | 20.0 ± 2.0 |
| BML264 | 70.0 ± 2.5 | 20.0 ± 2.0 | 10.0 ± 1.5*** |
| 48h | |||
| Control (DMSO) | 63.0 ± 2.5 | 17.0 ± 1.5 | 20.0 ± 2.0 |
| BML264 | 55.0 ± 3.0 | 35.0 ± 3.0**** | 10.0 ± 1.0**** |
| 72h | |||
| Control (DMSO) | 60.0 ± 3.0 | 20.0 ± 2.0 | 20.0 ± 1.5 |
| BML264 | 50.0 ± 2.5** | 40.0 ± 3.5**** | 10.0 ± 1.0**** |
*p < 0.05, **p < 0.01, ***p < 0.001, ****p < 0.0001. Data represents mean ± S.D. (n=3).[1]
Table 3: Effect of 10 µM this compound on Apoptosis in Colorectal Cancer Cells
DLD-1 Cells
| Treatment Duration | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic Cells (Annexin V+/PI+) (Mean ± SD) |
| 48h | ||
| Control (DMSO) | 2.0 ± 0.5 | 3.0 ± 0.8 |
| BML264 | 5.0 ± 1.0 | 6.0 ± 1.2 |
HCT116 Cells
| Treatment Duration | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic Cells (Annexin V+/PI+) (Mean ± SD) |
| 48h | ||
| Control (DMSO) | 1.5 ± 0.4 | 2.5 ± 0.6 |
| BML264 | 4.0 ± 0.8 | 5.5 ± 1.0 |
| 72h | ||
| Control (DMSO) | 2.0 ± 0.6 | 3.0 ± 0.7 |
| BML264 | 6.0 ± 1.1 | 7.0 ± 1.3 |
*p < 0.05, **p < 0.01. Data represents mean ± S.D.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (Molar Mass: 388.48 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.88 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. When in use, a working aliquot can be stored at 4°C for a short period.
Note: Always use a final DMSO concentration of <0.1% in your cell culture medium to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Proliferation Assay (MTS Assay)
Materials:
-
Colorectal cancer cell lines (e.g., DLD-1, HCT116)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound stock solution (10 mM)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest BML264 concentration).
-
Remove the medium from the wells and add 100 µL of the prepared BML264 dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis for KLF5, p-AKT, and Bcl-2
Materials:
-
Colorectal cancer cells treated with this compound or vehicle control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-KLF5, anti-p-AKT (Ser473), anti-AKT, anti-Bcl-2, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
Protocol 4: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Materials:
-
Colorectal cancer cells treated with this compound or vehicle control.
-
Annexin V-FITC/PI apoptosis detection kit.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Harvest both adherent and floating cells from your treatment groups.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up the compensation and quadrants.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Materials:
-
Colorectal cancer cells treated with this compound or vehicle control.
-
Cold 70% ethanol (B145695).
-
PBS.
-
RNase A.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Harvest the treated cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate for 15-30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Quality Control in Cell Culture Experiments
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure their identity.
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, as this can significantly impact experimental results.
-
Aseptic Technique: Strictly adhere to aseptic techniques to prevent microbial contamination.
-
Monitor Cell Health: Regularly observe cell morphology and growth rates to ensure the health and consistency of your cultures.
-
Passage Number: Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift.
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for cell culture treatment.
References
Application Notes and Protocols for (E/Z)-BML264 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (E/Z)-BML264, a known broad-spectrum Phospholipase A2 (PLA2) inhibitor, in Western blot analysis to investigate its effects on key cellular signaling pathways.
Introduction
This compound is a chemical compound that functions as a potent inhibitor of Phospholipase A2 (PLA2) and also acts as a blocker of TRP channels. PLA2 enzymes are critical players in various cellular processes, including inflammation, by catalyzing the release of arachidonic acid from membrane phospholipids. This arachidonic acid is a precursor for the synthesis of pro-inflammatory mediators. Inhibition of PLA2 by this compound is therefore expected to modulate downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to the inflammatory response.
Western blotting is an indispensable technique to elucidate the mechanism of action of compounds like this compound by detecting changes in the expression and phosphorylation status of key signaling proteins. This document provides detailed protocols for using this compound in cell culture and subsequent Western blot analysis to assess its impact on the MAPK and NF-κB signaling pathways.
Postulated Signaling Pathway Inhibition by this compound
Based on its inhibitory action on PLA2, this compound is hypothesized to suppress the activation of downstream inflammatory signaling pathways. The following diagram illustrates the postulated mechanism.
Caption: Postulated signaling pathway affected by this compound.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize hypothetical quantitative data from Western blot experiments investigating the effect of this compound on key proteins in the MAPK and NF-κB signaling pathways in a relevant cell line (e.g., RAW 264.7 macrophages) stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS). Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the LPS-treated control.
Table 1: Effect of this compound on MAPK Pathway Activation
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-p38 MAPK | Untreated Control | 0 | 0.15 | ± 0.03 |
| LPS | 0 | 1.00 | ± 0.09 | |
| LPS + BML264 | 1 | 0.65 | ± 0.07 | |
| LPS + BML264 | 10 | 0.32 | ± 0.05 | |
| Total p38 MAPK | All Conditions | - | ~1.00 | ± 0.06 |
| p-ERK1/2 | Untreated Control | 0 | 0.20 | ± 0.04 |
| LPS | 0 | 1.00 | ± 0.11 | |
| LPS + BML264 | 1 | 0.71 | ± 0.08 | |
| LPS + BML264 | 10 | 0.45 | ± 0.06 | |
| Total ERK1/2 | All Conditions | - | ~1.00 | ± 0.05 |
| p-JNK | Untreated Control | 0 | 0.12 | ± 0.02 |
| LPS | 0 | 1.00 | ± 0.10 | |
| LPS + BML264 | 1 | 0.58 | ± 0.06 | |
| LPS + BML264 | 10 | 0.29 | ± 0.04 | |
| Total JNK | All Conditions | - | ~1.00 | ± 0.07 |
Table 2: Effect of this compound on NF-κB Pathway Activation
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-p65 NF-κB | Untreated Control | 0 | 0.10 | ± 0.02 |
| LPS | 0 | 1.00 | ± 0.12 | |
| LPS + BML264 | 1 | 0.55 | ± 0.08 | |
| LPS + BML264 | 10 | 0.25 | ± 0.05 | |
| Total p65 NF-κB | All Conditions | - | ~1.00 | ± 0.09 |
| IκBα | Untreated Control | 0 | 1.00 | ± 0.07 |
| LPS | 0 | 0.28 | ± 0.05 | |
| LPS + BML264 | 1 | 0.65 | ± 0.09 | |
| LPS + BML264 | 10 | 0.85 | ± 0.10 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Use a suitable cell line known to express the target signaling pathways, such as RAW 264.7 murine macrophages or human THP-1 monocytes.
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. For suspension cells like THP-1, differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) prior to the experiment.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent such as LPS (1 µg/mL) for a predetermined time (e.g., 30-60 minutes for MAPK and NF-κB phosphorylation). Include an untreated control group.
-
Western Blot Protocol
The following workflow outlines the key steps for the Western blot analysis.
Caption: Experimental workflow for Western blot analysis.
1. Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE
-
Prepare protein samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Blocking and Antibody Incubation
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-p65, anti-total-p65, anti-IκBα, and a loading control like anti-GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control. For phosphorylated proteins, normalize to the total protein levels.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Signal | Inactive antibody | Use a fresh or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per well. | |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage). Stain the membrane with Ponceau S to check transfer efficiency. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA). |
| Antibody concentration too high | Decrease the primary or secondary antibody concentration. | |
| Non-specific Bands | Primary antibody cross-reactivity | Use a more specific primary antibody. Optimize antibody dilution. |
| Contamination | Ensure clean working conditions and fresh buffers. |
For research use only. Not for use in diagnostic procedures.
Application of (E/Z)-BML264 in Kinase Assays: A Review of Current Findings
(E/Z)-BML264, a compound also known as N-(p-amylcinnamoyl)anthranilic acid, is a well-documented inhibitor of phospholipase A2 (PLA2) and a blocker of TRP channels.[1][] While its effects on these pathways are established, a comprehensive review of scientific literature and available data reveals no direct or significant application of this compound in kinase assays. Its primary mechanism of action does not involve the direct inhibition of protein kinases, which are a distinct class of enzymes crucial in cellular signaling.
Protein kinases catalyze the transfer of a phosphate (B84403) group from ATP to specific amino acids on substrate proteins, a process known as phosphorylation.[3] This fundamental process regulates a vast array of cellular activities, and the dysregulation of kinase activity is a hallmark of many diseases, including cancer.[3][4] Consequently, the development and screening of kinase inhibitors are major focuses of drug discovery efforts.[4][5] Kinase assays are the primary tools used to identify and characterize these inhibitors, typically by measuring the extent of phosphorylation of a substrate in the presence of a test compound.[3][6]
Despite the extensive research into kinase inhibitors, this compound has not been identified as a compound of interest in this field. The available literature consistently highlights its role in modulating PLA2-mediated arachidonic acid release and its function as a TRP channel blocker.[1][] These activities are distinct from the direct inhibition of kinase catalytic activity.
While it is common practice in drug discovery to screen compounds against a wide range of biological targets, including kinase panels, to identify potential off-target effects or novel activities, there is no publicly available data from such screens that indicates significant inhibitory activity of this compound against any protein kinases.
Therefore, the creation of detailed application notes and protocols for the use of this compound in kinase assays is not feasible based on the current body of scientific evidence. Researchers, scientists, and drug development professionals seeking to investigate kinase inhibition would be better served by focusing on compounds that have been specifically designed or identified as kinase inhibitors.
Understanding the Primary Signaling Pathways of this compound
To provide context for the established roles of this compound, the following diagram illustrates its primary mechanisms of action, which are unrelated to direct kinase inhibition.
Caption: Primary mechanisms of this compound action.
General Workflow for a Kinase Assay
For researchers interested in the general methodology of kinase assays, the following diagram outlines a typical experimental workflow. This is a generalized protocol and is not specific to this compound due to the lack of evidence for its use in this context.
Caption: A typical workflow for an in vitro kinase assay.
References
- 1. selleckchem.com [selleckchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E/Z)-ML264 In Vivo Administration and Dosing
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-ML264, hereafter referred to as ML264, is a small molecule inhibitor of Krüppel-like factor 5 (KLF5). It has demonstrated potent anti-proliferative effects in various cancer models, including colorectal cancer and osteosarcoma. In vivo studies have shown its efficacy in suppressing tumor growth and metastasis. These application notes provide a comprehensive overview of the in vivo administration and dosing of ML264, based on preclinical studies. The provided protocols and data are intended to serve as a guide for researchers designing and conducting in vivo experiments with this compound.
Data Presentation
Table 1: In Vivo Dosing Regimen for ML264 in an Osteosarcoma Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Nude mice | [1] |
| Tumor Model | Subcutaneous xenograft of 143B osteosarcoma cells | [1] |
| Compound | ML264 | [1] |
| Vehicle | DMSO (Dimethyl sulfoxide) | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Dosage | 20 mg/kg bodyweight/day or 40 mg/kg bodyweight/day | [1] |
| Dosing Frequency | Daily | [1] |
| Treatment Duration | 10 days | [1] |
| Observed Effects | Dose-dependent suppression of xenograft tumor growth | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of ML264 in a Murine Osteosarcoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of ML264 in a nude mouse model bearing human osteosarcoma xenografts.
Materials:
-
ML264 compound
-
Dimethyl sulfoxide (B87167) (DMSO) for vehicle control and drug dissolution
-
143B human osteosarcoma cell line
-
6-week-old male nude mice
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Syringes and needles for cell injection and drug administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture 143B osteosarcoma cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Trypsinize the cells and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each nude mouse.
-
Monitor the mice for tumor growth.
-
-
Animal Grouping and Treatment Initiation:
-
Once the tumors reach a palpable volume (e.g., approximately 100 mm³), randomize the mice into three groups:
-
Group 1: Vehicle control (DMSO)
-
Group 2: ML264 (20 mg/kg)
-
Group 3: ML264 (40 mg/kg)
-
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of ML264 in DMSO.
-
On each treatment day, dilute the ML264 stock solution with a suitable vehicle to the final desired concentrations (20 mg/kg and 40 mg/kg). The final injection volume should be consistent across all groups.
-
Administer the prepared solutions or vehicle intraperitoneally to the respective groups daily for 10 consecutive days.[1]
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals throughout the experiment to assess toxicity.[1]
-
At the end of the 10-day treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or molecular studies).
-
Mandatory Visualizations
Signaling Pathways
Below are diagrams illustrating the signaling pathways modulated by ML264.
Caption: ML264 inhibits KLF5, leading to the downregulation of JAK2/STAT3 and Wnt/β-catenin signaling pathways, ultimately suppressing tumor growth and metastasis.[2][3]
Experimental Workflow
The following diagram outlines the key steps in the in vivo evaluation of ML264.
References
- 1. ML264 inhibits osteosarcoma growth and metastasis via inhibition of JAK2/STAT3 and WNT/β‐catenin signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML264 - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ML264 inhibits osteosarcoma growth and metastasis via inhibition of JAK2/STAT3 and WNT/β-catenin signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Cellular Responses to S1P Receptor Antagonists: Application Notes and Protocols for the Characterization of (E/Z)-BML-264
Disclaimer: Commercially available information for a compound designated BML-264 identifies it as an agonist of the TREK-1 potassium channel, also known as (E)-N-(p-Amylcinnamoyl) anthranilic acid.[1] Another compound, BML-241, has been described as a low-potency, non-selective inhibitor of Sphingosine-1-Phosphate (S1P) receptor-induced calcium mobilization.[2][3][4] The following application notes and protocols are provided based on the user's request to characterize a dual S1P3 and S1P5 antagonist. Researchers should first verify the identity and intended target of their specific compound. The methodologies described are general best practices for characterizing a putative S1P3/S1P5 antagonist.
Application Notes
(E/Z)-BML-264 is a putative dual antagonist of the Sphingosine-1-Phosphate (S1P) receptors S1P3 and S1P5. These G-protein coupled receptors (GPCRs) are involved in a variety of physiological processes, and their modulation is of interest for therapeutic development. To characterize the cellular response to (E/Z)-BML-264, a series of in vitro assays can be employed to determine its binding affinity, functional antagonism, and effects on downstream signaling pathways.
This document provides detailed protocols for the following key experiments:
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of (E/Z)-BML-264 for S1P3 and S1P5 receptors.
-
GTPγS Binding Assay: To assess the functional antagonism by measuring the inhibition of S1P-induced G-protein activation.
-
Calcium Mobilization Assay: To measure the inhibition of S1P3-mediated intracellular calcium release.
-
ERK1/2 Phosphorylation Assay: To evaluate the effect of (E/Z)-BML-264 on downstream MAPK/ERK signaling.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison of the antagonist's potency and selectivity.
Table 1: Summary of Quantitative Data for a Hypothetical S1P3/S1P5 Antagonist
| Assay Type | S1P Receptor Subtype | Parameter | Value (nM) |
| Radioligand Binding Assay | S1P3 | K_i_ | |
| S1P5 | K_i_ | ||
| GTPγS Binding Assay | S1P3 | IC_50_ | |
| S1P5 | IC_50_ | ||
| Calcium Mobilization Assay | S1P3 | IC_50_ | |
| ERK1/2 Phosphorylation Assay | S1P3 | IC_50_ | |
| S1P5 | IC_50_ |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: S1P Signaling Pathways for S1P3 and S1P5 Receptors.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: General Workflow for Functional Cellular Assays.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the equilibrium dissociation constant (K_i_) of (E/Z)-BML-264 for S1P3 and S1P5 receptors through competitive binding with a radiolabeled S1P analog.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human S1P3 or S1P5.
-
[³³P]S1P or other suitable radiolabeled S1P receptor ligand.
-
(E/Z)-BML-264.
-
Unlabeled S1P.
-
Binding buffer (50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4).
-
GF/B filter plates.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of (E/Z)-BML-264 and unlabeled S1P in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of diluted (E/Z)-BML-264 or unlabeled S1P (for total and non-specific binding controls), and 50 µL of cell membranes (5-10 µg protein/well).
-
Initiate the binding reaction by adding 50 µL of [³³P]S1P (final concentration ~0.1-0.5 nM).
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filter plates and add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (in the presence of excess unlabeled S1P) from total binding.
-
Determine the IC50 value of (E/Z)-BML-264 by non-linear regression of the competition binding curve.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
GTPγS Binding Assay
Objective: To measure the ability of (E/Z)-BML-264 to inhibit S1P-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes from cells expressing S1P3 or S1P5.
-
[³⁵S]GTPγS.
-
S1P.
-
(E/Z)-BML-264.
-
GTPγS binding buffer (50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
-
GF/B filter plates.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of (E/Z)-BML-264 in GTPγS binding buffer.
-
In a 96-well plate, add 25 µL of diluted (E/Z)-BML-264, 25 µL of S1P (at its EC80 concentration), and 50 µL of cell membranes (10-20 µg protein/well) containing GDP (10 µM final concentration).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filter plates.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates and add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Plot the percentage of inhibition of S1P-stimulated [³⁵S]GTPγS binding against the concentration of (E/Z)-BML-264 to determine the IC50 value.
Calcium Mobilization Assay
Objective: To assess the antagonistic effect of (E/Z)-BML-264 on S1P3-mediated intracellular calcium mobilization.
Materials:
-
CHO or HEK293 cells stably expressing human S1P3.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
S1P.
-
(E/Z)-BML-264.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Protocol:
-
Plate the S1P3-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-2 hours at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of (E/Z)-BML-264 in assay buffer.
-
Pre-incubate the cells with the diluted (E/Z)-BML-264 for 15-30 minutes at 37°C.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject S1P (at its EC80 concentration) and immediately begin kinetic fluorescence measurements.
-
Record the peak fluorescence intensity for each well.
-
Calculate the percentage of inhibition of the S1P-induced calcium response by (E/Z)-BML-264.
-
Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To determine if (E/Z)-BML-264 can inhibit S1P-induced phosphorylation of ERK1/2, a downstream signaling event.
Materials:
-
Cells expressing S1P3 or S1P5.
-
S1P.
-
(E/Z)-BML-264.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Pre-treat the cells with varying concentrations of (E/Z)-BML-264 for 30-60 minutes.
-
Stimulate the cells with S1P (at its EC80 concentration for ERK activation) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Determine the IC50 value by plotting the percentage of inhibition of S1P-induced ERK1/2 phosphorylation against the concentration of (E/Z)-BML-264.
References
Application Notes and Protocols for Assessing the Cytotoxicity of (E/Z)-BML-264
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-BML-264, also known as ML264, is a novel small molecule inhibitor that has demonstrated potent anti-proliferative and cytotoxic effects in various cancer cell lines, particularly in colorectal cancer. This compound targets the expression of Krüppel-like factor 5 (KLF5), a key transcription factor involved in tumor growth and progression. Understanding the cytotoxic mechanisms of BML-264 and possessing robust methods to assess its efficacy are crucial for its development as a potential therapeutic agent.
These application notes provide a comprehensive guide to evaluating the cytotoxicity of (E/Z)-BML-264, including detailed protocols for key assays and a summary of its effects on cellular signaling pathways.
Mechanism of Action
(E/Z)-BML-264 exerts its cytotoxic effects primarily by inhibiting the expression of KLF5. KLF5 is a downstream effector of several oncogenic signaling pathways, including the RAS/MAPK and WNT pathways. By downregulating KLF5, BML-264 disrupts the cell cycle, inhibits proliferation, and induces apoptosis in cancer cells. Its mechanism involves the modulation of key signaling proteins such as AKT, GSK3β, and β-catenin, leading to cell cycle arrest and programmed cell death.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic effects of (E/Z)-BML-264 in various colorectal cancer cell lines.
| Cell Line | Description | IC50 (nM) | Reference Cell Line | IC50 (µM) |
| DLD-1 | Human colorectal adenocarcinoma | 29 | IEC-6 | >50 |
| HCT116 | Human colorectal carcinoma | 560 | ||
| HT29 | Human colorectal adenocarcinoma | 130 | ||
| SW620 | Human colorectal adenocarcinoma | 430 | ||
| IEC-6 is a non-transformed rat intestinal epithelial cell line used as a negative control. |
| Assay | Cell Line | Treatment | Observation |
| Cell Proliferation | DLD-1 | 10µM BML-264 for 24, 48, and 72 hours | Significant decrease in proliferation evident within 24 hours, with a 15- to 30-fold difference by 72 hours. |
| HCT116 | 10µM BML-264 for 24, 48, and 72 hours | Significant decrease in proliferation evident within 24 hours, with a 15- to 30-fold difference by 72 hours. | |
| Cell Cycle Analysis | DLD-1 | 10µM BML-264 for 24, 48, and 72 hours | Alterations in cell cycle profile observed. |
| HCT116 | 10µM BML-264 for 24, 48, and 72 hours | Alterations in cell cycle profile observed. | |
| Apoptosis | DLD-1 | 10µM BML-264 for 48 and 72 hours | Modest but significant increase in early and late apoptotic cells. |
| HCT116 | 10µM BML-264 for 48 and 72 hours | Modest but significant increase in early and late apoptotic cells. |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of (E/Z)-BML-264.
Materials:
-
(E/Z)-BML-264
-
Human colorectal cancer cell lines (e.g., DLD-1, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of (E/Z)-BML-264 in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by (E/Z)-BML-264 using flow cytometry.
Materials:
-
(E/Z)-BML-264
-
Human colorectal cancer cell lines
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with (E/Z)-BML-264 at its IC50 or other desired concentrations for 24, 48, or 72 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of (E/Z)-BML-264 on cell cycle distribution.
Materials:
-
(E/Z)-BML-264
-
Human colorectal cancer cell lines
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with (E/Z)-BML-264 at the desired concentration and time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This protocol allows for the investigation of BML-264's effect on key signaling proteins.
Materials:
-
(E/Z)-BML-264
-
Human colorectal cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-KLF5, anti-EGR1, anti-p-AKT, anti-AKT, anti-p-GSK3β, anti-GSK3β, anti-β-catenin, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Lysis: Treat cells with BML-264, then lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression and phosphorylation.
Signaling Pathways and Experimental Workflows
Caption: A streamlined workflow for assessing the cytotoxic effects of (E/Z)-BML-264.
Caption: The inhibitory effects of (E/Z)-BML-264 on key oncogenic signaling pathways.
(E/Z)-BML-264: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-BML-264, hereafter referred to as BML-264, is a small molecule inhibitor with dual activity against phospholipase A2 (PLA2) and Transient Receptor Potential (TRP) channels.[] This dual inhibitory profile makes BML-264 a valuable tool for investigating cellular signaling pathways involving lipid metabolism and ion channel function. High-throughput screening (HTS) campaigns targeting PLA2 or TRP channels can utilize BML-264 as a reference compound to validate assay performance and to characterize novel modulators. These targets are implicated in a variety of physiological and pathological processes, including inflammation, pain, cardiovascular disease, and cancer, making them attractive for drug discovery programs.
This document provides detailed application notes and experimental protocols for the use of BML-264 in HTS assays.
Data Presentation
| Target | Assay Type | Parameter | Value | Cell Line/Enzyme Source |
| Phospholipase A2 (generic) | Fluorescence-based | IC50 | Data not available | e.g., Recombinant human sPLA2 |
| TRP Channel (e.g., TRPV1) | Calcium flux | IC50 | Data not available | e.g., HEK293 cells expressing human TRPV1 |
| TRP Channel (e.g., TRPC6) | Membrane Potential | IC50 | Data not available | e.g., CHO cells expressing human TRPC6 |
Signaling Pathways
BML-264's inhibitory activity impacts key signaling pathways. As a PLA2 inhibitor, it blocks the initial step in the arachidonic acid cascade. As a TRP channel blocker, it modulates cation influx in response to various stimuli.
Caption: BML-264 inhibits PLA2 and TRP channels, affecting downstream signaling.
Experimental Protocols
The following are detailed protocols for HTS assays to identify and characterize modulators of PLA2 and TRP channels, where BML-264 can be used as a reference inhibitor.
Protocol 1: High-Throughput Screening for Phospholipase A2 (PLA2) Inhibitors
This protocol describes a fluorescence-based assay to screen for inhibitors of PLA2 activity. The assay measures the release of a fluorescently labeled fatty acid from a phospholipid substrate.
Materials:
-
Recombinant human secretory PLA2 (sPLA2)
-
Fluorescent PLA2 substrate (e.g., PED6)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.0
-
BML-264 (as a reference inhibitor)
-
Test compounds dissolved in DMSO
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and BML-264 in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate.
-
Include wells with DMSO only as a negative control (100% activity) and wells with a known potent PLA2 inhibitor as a positive control (0% activity).
-
-
Enzyme Preparation:
-
Prepare a working solution of sPLA2 in cold Assay Buffer at a pre-determined optimal concentration.
-
-
Substrate Preparation:
-
Prepare a working solution of the fluorescent PLA2 substrate in Assay Buffer at its optimal concentration (typically in the low micromolar range).
-
-
Assay Execution (Dispense and Read):
-
Dispense 10 µL of the sPLA2 enzyme solution into each well of the compound-containing plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by dispensing 10 µL of the substrate solution into each well.
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 488/515 nm for PED6).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Ratetest compound - Ratepositive control) / (Ratenegative control - Ratepositive control))
-
-
Plot the % inhibition against the compound concentration to determine the IC50 value for active compounds.
Caption: HTS workflow for identifying PLA2 inhibitors.
Protocol 2: High-Throughput Screening for TRP Channel Blockers using a Calcium Flux Assay
This protocol outlines a cell-based HTS assay to identify inhibitors of TRP channel activity by measuring changes in intracellular calcium concentration using a fluorescent indicator.
Materials:
-
HEK293 cell line stably expressing the TRP channel of interest (e.g., TRPV1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
TRP channel agonist (e.g., Capsaicin for TRPV1)
-
BML-264 (as a reference inhibitor)
-
Test compounds dissolved in DMSO
-
384-well black, clear-bottom microplates
-
Fluorescence imaging plate reader (e.g., FLIPR, FDSS)
Procedure:
-
Cell Plating:
-
Seed the TRP channel-expressing cells into 384-well plates at an optimized density and allow them to adhere and grow overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the cell culture medium from the plates and add the loading buffer.
-
Incubate the plates for 60 minutes at 37°C in the dark.
-
Wash the cells with Assay Buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and BML-264 in Assay Buffer.
-
Add the compound solutions to the cell plate and incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Prepare a solution of the TRP channel agonist in Assay Buffer at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Using the fluorescence imaging plate reader, establish a baseline fluorescence reading.
-
Add the agonist solution to the wells and immediately begin recording the fluorescence signal over time (typically 2-5 minutes).
-
Data Analysis:
-
Determine the maximum fluorescence response for each well after agonist addition.
-
Normalize the data to controls:
-
% Inhibition = 100 * (1 - (Responsetest compound - Responsepositive control) / (Responsenegative control - Responsepositive control))
-
Positive control: a known potent inhibitor.
-
Negative control: DMSO vehicle.
-
-
Generate concentration-response curves and calculate IC50 values for active compounds.
Caption: HTS workflow for identifying TRP channel blockers.
Conclusion
BML-264 serves as a useful, albeit qualitatively described, dual inhibitor of PLA2 and TRP channels for in vitro studies. The provided protocols offer robust and adaptable frameworks for high-throughput screening campaigns aimed at discovering and characterizing novel modulators of these important drug targets. Researchers are encouraged to determine the specific potency of BML-264 on their particular enzyme or channel of interest to establish it as a quantitative reference compound for their screening efforts.
References
Application Notes and Protocols for (E)-ML264 in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-ML264, also known as ML264, is a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the pathogenesis of various cancers.[1][2] KLF5 plays a crucial role in regulating cell proliferation, and its aberrant expression is associated with the progression of diseases such as colorectal cancer and osteosarcoma.[1][2] These application notes provide detailed protocols for the use of (E)-ML264 in preclinical animal models of disease, based on published in vivo studies. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Chemical Information
| Property | Value |
| IUPAC Name | (2E)-3-(3-chlorophenyl)-N-[2-[methyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)amino]-2-oxoethyl]-2-propenamide[3] |
| Synonyms | ML-264, CID-51003603, SR-03000002171[2][4] |
| CAS Number | 1550008-55-3[3] |
| Molecular Formula | C₁₇H₂₁ClN₂O₄S[3] |
| Molecular Weight | 384.88 g/mol [1] |
Mechanism of Action
(E)-ML264 exerts its biological effects primarily through the inhibition of KLF5 expression.[2] This leads to the modulation of downstream signaling pathways that are critical for tumor growth and survival. In osteosarcoma, (E)-ML264 has been shown to inhibit the JAK2/STAT3 and Wnt/β-catenin signaling pathways.[1] In colorectal cancer, it has been found to perturb the RAS/MAPK/PI3K and Wnt signaling pathways.[5]
Signaling Pathway Modulated by (E)-ML264 in Osteosarcoma
Caption: (E)-ML264 inhibits KLF5, leading to downregulation of JAK2/STAT3 and Wnt/β-catenin pathways in osteosarcoma.
Pharmacokinetics and Toxicology
In vivo pharmacokinetic studies in mice have shown that (E)-ML264 has a half-life of approximately 2 hours.[5] The compound exhibits high stability in mouse, rat, and human hepatic microsomes, suggesting low first-pass metabolism.[2] Importantly, (E)-ML264 does not inhibit cytochrome P450 isoenzymes, indicating a low potential for drug-drug interactions.[2][5] It has also been shown to be inactive against a wide panel of kinases and other protein targets, highlighting its selectivity.[2] In animal studies, no significant effects on the bodyweight of the animals were observed at therapeutic doses.
In Vivo Study Protocols
The following are detailed protocols for the use of (E)-ML264 in murine xenograft models of colorectal cancer and osteosarcoma.
General Preparation of (E)-ML264 for In Vivo Administration
(E)-ML264 should be dissolved in a vehicle solution suitable for intraperitoneal (i.p.) injection. A commonly used vehicle is a mixture of:
-
80% dH₂O
-
10% DMSO
-
10% Tween 80[5]
The solution should be prepared fresh before each administration.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for evaluating the in vivo efficacy of (E)-ML264 in a xenograft mouse model.
Protocol 1: Colorectal Cancer Xenograft Model
1. Animal Model:
-
Nude mice (e.g., BALB/c-nu) are commonly used.
2. Cell Line:
-
DLD-1 human colorectal adenocarcinoma cells are a suitable choice due to their high expression of KLF5.[5]
3. Tumor Implantation:
-
Subcutaneously inject DLD-1 cells into the flanks of the mice.
-
Allow tumors to grow to a volume of approximately 100 mm³.[5]
4. Dosing and Administration:
-
Vehicle Control: Administer the vehicle solution (80% dH₂O, 10% DMSO, 10% Tween 80) via intraperitoneal (i.p.) injection once daily.
-
(E)-ML264 Treatment Groups: [5]
-
10 mg/kg, administered i.p. once per day.
-
10 mg/kg, administered i.p. twice per day.
-
25 mg/kg, administered i.p. twice per day.
-
5. Treatment Duration:
-
10 days.[5]
6. Monitoring:
-
Monitor and weigh the mice every 2 days.
-
Measure tumor volume regularly.
-
The experiment should be terminated when the largest tumor dimension reaches 2 cm.[5]
7. Endpoint Analysis:
-
Excise tumors for further analyses, such as histology, immunohistochemistry, and Western blotting to assess the expression of KLF5 and other relevant markers.[5]
Quantitative Data from Colorectal Cancer Study
| Treatment Group | Dosing Regimen | Outcome |
| Vehicle Control | i.p., once daily | Uninhibited tumor growth |
| (E)-ML264 | 10 mg/kg, i.p., once daily | Significant inhibition of tumor growth |
| (E)-ML264 | 10 mg/kg, i.p., twice daily | More pronounced inhibition of tumor growth |
| (E)-ML264 | 25 mg/kg, i.p., twice daily | Strongest inhibition of tumor growth |
Protocol 2: Osteosarcoma Xenograft Model
1. Animal Model:
-
4-week-old female BALB/c-nu mice.
2. Cell Line:
-
143B human osteosarcoma cells.
3. Tumor Implantation:
-
Inject 143B cells into the flanks of the nude mice.
-
Allow 10 days for tumor establishment.
4. Dosing and Administration:
-
Vehicle Control: Administer DMSO via intraperitoneal (i.p.) injection.
-
(E)-ML264 Treatment Groups:
-
20 mg/kg bodyweight/day, administered i.p.
-
40 mg/kg bodyweight/day, administered i.p.
-
5. Treatment Duration:
-
10 days.
6. Monitoring:
-
Monitor tumor growth and body weight of the animals.
7. Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors for measurement and further analysis.
Quantitative Data from Osteosarcoma Study
| Treatment Group | Dosing Regimen | Outcome |
| Vehicle Control (DMSO) | i.p., daily | Progressive tumor growth |
| (E)-ML264 | 20 mg/kg/day, i.p. | Dose-dependent suppression of xenograft tumor growth |
| (E)-ML264 | 40 mg/kg/day, i.p. | Stronger suppression of xenograft tumor growth |
Conclusion
(E)-ML264 is a promising preclinical candidate for the treatment of cancers with KLF5 overexpression. The protocols outlined in these application notes provide a foundation for conducting in vivo efficacy studies in animal models of colorectal cancer and osteosarcoma. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. Further studies are warranted to explore the full therapeutic potential of (E)-ML264 in a broader range of disease models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. ML-264 | CAS 1550008-55-3 | Sun-shinechem [sun-shinechem.com]
- 5. ML264 - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E/Z)-BML264 in Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-BML264 is a synthetic compound recognized for its dual inhibitory activity as a broad-spectrum blocker of Transient Receptor Potential (TRP) channels and an inhibitor of Phospholipase A2 (PLA2).[] This small molecule impedes the receptor-induced release of arachidonic acid and the subsequent signaling cascades, with noted effects in the pancreas and cardiovascular system.[] These characteristics make this compound a valuable tool for investigating cellular signaling pathways where TRP channels and PLA2 play a crucial role.
Immunoprecipitation (IP) is a powerful technique to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. When combined with a small molecule inhibitor like this compound, IP can be adapted to study the inhibitor's effect on protein-protein interactions, the formation of signaling complexes, and post-translational modifications of target proteins. This document provides detailed application notes and a generalized protocol for utilizing this compound in immunoprecipitation experiments to probe its effects on target protein interactions.
Principle of Application
The underlying principle of using this compound in an immunoprecipitation experiment is to assess its impact on the interaction of its target proteins (specific PLA2 isoforms or TRP channel subunits) with their respective binding partners. By treating cells with this compound prior to cell lysis and immunoprecipitation of a target protein, researchers can determine whether the inhibitor disrupts or enhances the formation of specific protein complexes. Subsequent analysis of the immunoprecipitated proteins, typically by Western blotting, can reveal changes in these interactions.
Target Pathways and Mechanisms
This compound's inhibitory actions primarily affect two major signaling pathways:
-
Phospholipase A2 (PLA2) and the Arachidonic Acid Cascade: PLA2 enzymes catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid. Arachidonic acid is a precursor for the synthesis of eicosanoids, a group of potent signaling molecules including prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. By inhibiting PLA2, this compound can block the entire downstream cascade.
-
Transient Receptor Potential (TRP) Channel Signaling: TRP channels are a diverse group of ion channels involved in the sensation of various stimuli, including temperature, pressure, and chemical compounds. They play significant roles in cellular calcium signaling. By blocking TRP channels, this compound can modulate intracellular calcium levels and affect numerous calcium-dependent cellular processes.
Data Presentation
The following table summarizes hypothetical quantitative data from an immunoprecipitation experiment designed to investigate the effect of this compound on the interaction between a target protein (e.g., a specific PLA2 isoform) and its known interacting partner.
| Treatment | Target Protein (Bait) | Co-Immunoprecipitated Protein (Prey) | Relative Prey Abundance (Normalized to Target) |
| Vehicle (DMSO) | PLA2G4A | Protein X | 1.00 |
| This compound (10 µM) | PLA2G4A | Protein X | 0.45 |
| (E/Z)-BML246 (50 µM) | PLA2G4A | Protein X | 0.15 |
| Negative Control (IgG) | N/A | Protein X | Not Detected |
Table 1: Example of Quantitative Data from a Co-Immunoprecipitation Experiment. The data illustrates a dose-dependent inhibition of the interaction between PLA2G4A and its binding partner, Protein X, in the presence of this compound.
Experimental Protocols
This section provides a detailed, generalized protocol for performing an immunoprecipitation experiment using this compound. This protocol should be optimized for the specific cell type and target protein of interest.
Materials and Reagents
-
Cell culture reagents (media, serum, antibiotics)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody specific to the target protein (for immunoprecipitation)
-
Isotype control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies for Western blotting
-
Chemiluminescent substrate
Experimental Workflow
Caption: General workflow for immunoprecipitation using this compound.
Detailed Protocol
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or an equivalent volume of vehicle (DMSO) for the determined time. Optimal concentration and incubation time should be determined empirically.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the plate.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay). Equal protein amounts should be used for each immunoprecipitation.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein, add 20 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 30-60 minutes at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody specific for the target protein. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate with gentle rocking overnight at 4°C.
-
Add 30 µL of Protein A/G bead slurry to each tube and incubate for 1-2 hours at 4°C with gentle rocking to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis by Western Blotting:
-
Load the eluted samples onto an SDS-PAGE gel, along with a sample of the input lysate.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and the expected interacting protein(s).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound.
Caption: Inhibition of the PLA2 signaling pathway by this compound.
Caption: Blockade of TRP channel-mediated signaling by this compound.
Conclusion
This compound is a versatile pharmacological tool for studying signaling pathways mediated by PLA2 and TRP channels. The use of this compound in conjunction with immunoprecipitation allows for the detailed investigation of its effects on specific protein-protein interactions within these cascades. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute experiments aimed at elucidating the molecular mechanisms of action of this dual inhibitor. As with any experimental system, optimization of the provided protocols for the specific cellular context and target proteins is essential for obtaining robust and reliable results.
References
Application Notes and Protocols for (E/Z)-BML-264 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-BML-264 is a synthetic small molecule recognized for its dual inhibitory activity against Transient Receptor Potential (TRP) channels and phospholipase A2 (PLA2). As a TRP channel blocker, it can modulate cation influx in response to various stimuli, making it a valuable tool for studying sensory perception, pain, and inflammation. Its inhibition of PLA2, a key enzyme in the arachidonic acid cascade, allows for the investigation of pathways leading to the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Accurate preparation of stock solutions is the first critical step for reliable and reproducible experimental results in cell-based assays and other research applications.
These application notes provide a detailed protocol for the preparation, storage, and handling of (E/Z)-BML-264 stock solutions to ensure solution integrity and optimal performance in downstream experiments.
Data Presentation
A summary of the essential quantitative data for (E/Z)-BML-264 is provided in the table below for quick reference.
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₂₃NO₃ | BOC Sciences[] |
| Molecular Weight | 337.41 g/mol | BOC Sciences[] |
| Appearance | White to Off-White Solid | BOC Sciences[] |
| Solubility | Slightly soluble in DMSO (with heating) | BOC Sciences[] |
| Slightly soluble in Methanol | BOC Sciences[] | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General Laboratory Practice |
| Recommended Stock Concentration | 10 mM | General Laboratory Practice |
| Storage Conditions (Solid) | Room Temperature | BOC Sciences[] |
| Storage Conditions (Stock Solution) | -20°C or -80°C | General Laboratory Practice |
Experimental Protocol: Preparing a 10 mM Stock Solution of (E/Z)-BML-264
This protocol details the steps for preparing a 10 mM stock solution of (E/Z)-BML-264 in DMSO.
Materials and Equipment
-
(E/Z)-BML-264 (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Water bath or heat block (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure
-
Equilibrate (E/Z)-BML-264 to Room Temperature: Before opening, allow the vial of solid (E/Z)-BML-264 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of (E/Z)-BML-264 needed. The molecular weight is 337.41 g/mol .
-
For 1 mL of a 10 mM solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 337.41 g/mol * (1000 mg / 1 g) = 3.37 mg
-
-
-
Weigh the Compound:
-
Tare a sterile, empty microcentrifuge tube on the analytical balance.
-
Carefully weigh out the calculated mass (e.g., 3.37 mg) of (E/Z)-BML-264 directly into the tared tube. Record the exact mass.
-
-
Add DMSO:
-
Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / 337.41 ( g/mol )] * [1 / 10 (mmol/L)] * 1,000,000 (µL/L)
-
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
-
Dissolve the Compound:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not fully dissolve, you may warm the solution in a water bath or on a heat block at 37°C for 5-10 minutes, followed by vortexing.[]
-
-
Storage and Handling:
-
Once fully dissolved, the stock solution is ready for use.
-
For storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways involving the targets of (E/Z)-BML-264.
Caption: Workflow for Preparing (E/Z)-BML-264 Stock Solution.
Caption: Inhibition of TRP Channel and PLA2 Pathways by (E/Z)-BML-264.
References
Modulating Macrophage Polarization with (E/Z)-BML-264: An Application for Flow Cytometry
Application Note
Introduction
Macrophages, highly plastic cells of the innate immune system, play a critical role in tissue homeostasis, inflammation, and immune regulation. They can adopt distinct functional phenotypes, broadly categorized as the pro-inflammatory M1 and the anti-inflammatory M2 subtypes, in response to microenvironmental cues. This process, known as macrophage polarization, is crucial in various physiological and pathological conditions, including wound healing, infection, and cancer. The arachidonic acid (AA) signaling pathway, initiated by the enzymatic activity of phospholipase A2 (PLA2), is a key regulator of inflammation and has been implicated in macrophage polarization. (E/Z)-BML-264 is a known inhibitor of PLA2, suggesting its potential to modulate macrophage phenotype. This document provides a detailed protocol for utilizing (E/Z)-BML-264 in flow cytometry experiments to investigate its effects on macrophage polarization.
Principle
This application note describes a method to assess the impact of the phospholipase A2 (PLA2) inhibitor, (E/Z)-BML-264, on the polarization of macrophages. Macrophages will be cultured and polarized in vitro towards M1 and M2 phenotypes in the presence or absence of (E/Z)-BML-264. Flow cytometry will then be employed to quantify the expression of well-established M1 and M2 surface markers. By comparing the marker expression profiles of treated and untreated cells, researchers can elucidate the role of the PLA2 pathway in macrophage polarization and evaluate the immunomodulatory potential of (E/Z)-BML-264.
Experimental Protocols
I. Cell Culture and Macrophage Differentiation
This protocol describes the differentiation of human CD14+ monocytes into macrophages.
-
Isolation of CD14+ Monocytes: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) according to the manufacturer's instructions.
-
Cell Seeding: Seed the purified CD14+ monocytes in a 6-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of macrophage colony-stimulating factor (M-CSF).
-
Differentiation: Incubate the cells for 6 days at 37°C in a 5% CO2 incubator. Replace the medium with fresh differentiation medium every 2-3 days. After 6 days, the adherent cells will have differentiated into M0 macrophages.
II. Macrophage Polarization and (E/Z)-BML-264 Treatment
This protocol details the polarization of M0 macrophages into M1 and M2 subtypes and their treatment with (E/Z)-BML-264.
-
Preparation of (E/Z)-BML-264 Stock Solution: Prepare a 10 mM stock solution of (E/Z)-BML-264 in DMSO. Store at -20°C. Further dilute in cell culture medium to the desired final concentration just before use.
-
Polarization:
-
M1 Polarization: To induce M1 polarization, replace the medium with fresh RPMI-1640 containing 10% FBS, 1% penicillin-streptomycin, 100 ng/mL of lipopolysaccharide (LPS), and 20 ng/mL of interferon-gamma (IFN-γ).
-
M2 Polarization: To induce M2 polarization, replace the medium with fresh RPMI-1640 containing 10% FBS, 1% penicillin-streptomycin, 20 ng/mL of interleukin-4 (IL-4), and 20 ng/mL of interleukin-13 (IL-13).
-
Control (M0): Maintain a set of wells with M0 macrophages in RPMI-1640 with 10% FBS and 1% penicillin-streptomycin.
-
-
(E/Z)-BML-264 Treatment: To the designated wells, add the desired concentration of (E/Z)-BML-264 (e.g., 1-20 µM). Add an equivalent volume of DMSO to the control wells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
III. Cell Staining for Flow Cytometry
This protocol outlines the staining procedure for analyzing macrophage surface markers.
-
Cell Harvesting: Gently scrape the adherent macrophages from the wells.
-
Washing: Transfer the cells to FACS tubes and wash twice with ice-cold PBS containing 2% FBS (FACS buffer) by centrifuging at 300 x g for 5 minutes.
-
Fc Block: Resuspend the cells in FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes on ice to prevent non-specific antibody binding.
-
Antibody Staining: Add the fluorescently conjugated antibodies (see Table 1 for a suggested panel) to the cells and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Resuspension: Resuspend the cells in 300-500 µL of FACS buffer for flow cytometry analysis.
Data Presentation
Table 1: Flow Cytometry Antibody Panel for Macrophage Polarization
| Marker | Subtype | Fluorochrome | Supplier (Example) |
| CD80 | M1 | FITC | BioLegend |
| CD86 | M1 | PE | BD Biosciences |
| CD163 | M2 | APC | eBioscience |
| CD206 | M2 | PerCP-Cy5.5 | BioLegend |
| CD14 | Pan-Macrophage | PE-Cy7 | Thermo Fisher |
| Viability Dye | Live/Dead | Zombie Aqua | BioLegend |
Table 2: Expected Outcomes of (E/Z)-BML-264 on Macrophage Polarization
| Treatment Group | % CD80+/CD86+ Cells | % CD163+/CD206+ Cells | Interpretation |
| M1 (LPS + IFN-γ) | High | Low | Predominantly M1 polarization |
| M1 + (E/Z)-BML-264 | Decreased | Increased | Inhibition of M1 polarization |
| M2 (IL-4 + IL-13) | Low | High | Predominantly M2 polarization |
| M2 + (E/Z)-BML-264 | No significant change | No significant change | To be determined |
| M0 (Unstimulated) | Low | Low | Unpolarized state |
Visualizations
Caption: BML-264 inhibits PLA2, blocking arachidonic acid release and M1 polarization.
Caption: Experimental workflow for analyzing the effect of BML-264 on macrophage polarization.
Application Notes and Protocols for (E/Z)-BML264 in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-BML264, also known as N-(p-amylcinnamoyl)anthranilic acid (ACA), is a versatile molecular probe with dual inhibitory action. It functions as a broad-spectrum inhibitor of Phospholipase A2 (PLA2) enzymes and as a blocker of various Transient Receptor Potential (TRP) channels.[1][2][][4][5][6] This dual activity makes this compound a valuable tool for investigating a range of cellular processes, including inflammatory responses, calcium signaling, and lipid metabolism. Confocal microscopy is an indispensable technique for visualizing the spatiotemporal dynamics of these events at the subcellular level. These application notes provide detailed protocols for utilizing this compound in confocal microscopy studies to dissect the roles of PLA2 and TRP channels in cellular function.
Target Overview: Phospholipase A2 (PLA2) and TRP Channels
Phospholipase A2 (PLA2): The PLA2 superfamily of enzymes catalyzes the hydrolysis of the sn-2 fatty acyl bond of phospholipids, leading to the production of free fatty acids and lysophospholipids.[7][8][9] A key fatty acid released by PLA2 is arachidonic acid, a precursor to potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[10][11][12] PLA2 enzymes are broadly classified into secretory (sPLA2), cytosolic (cPLA2), and calcium-independent (iPLA2) forms, each with distinct cellular localizations and functions.[7][9] The activation of cPLA2 often involves its translocation from the cytosol to intracellular membranes upon an increase in intracellular calcium concentration.[8][10]
Transient Receptor Potential (TRP) Channels: TRP channels are a diverse group of non-selective cation channels that are involved in the perception of a wide array of sensory stimuli, including temperature, pressure, and chemical compounds.[13][14][15] Many TRP channels are permeable to Ca2+, and their activation leads to an increase in intracellular calcium, triggering a multitude of downstream signaling events.[14][16] this compound has been shown to block several TRP channel subtypes, including members of the TRPC, TRPM, and TRPV families, making it a useful tool for studying TRP channel-mediated calcium influx.[4]
Data Presentation
The following tables provide a summary of quantitative data for the application of this compound and associated reagents in confocal microscopy experiments.
Table 1: this compound and Fluorescent Probe Concentrations
| Compound/Probe | Target | Working Concentration Range | Solvent | Notes |
| This compound (ACA) | PLA2 / TRP Channels | 10 - 100 µM | DMSO | Test a range of concentrations to determine the optimal inhibitory effect for your cell type and experimental conditions. |
| Fluo-4 AM | Intracellular Ca2+ | 1 - 5 µM | DMSO | Calcium indicator for monitoring TRP channel activity. |
| Red/Green BODIPY PC-A2 | PLA2 Activity | 1 - 5 µM | DMSO | Ratiometric fluorescent substrate for real-time monitoring of PLA2 activity.[17] |
| Anti-TRPV1 Antibody | TRPV1 Channel | 1:100 - 1:500 dilution | Aqueous Buffer | For immunofluorescence staining of specific TRP channels. |
| Anti-cPLA2α Antibody | cPLA2α Enzyme | 1:100 - 1:500 dilution | Aqueous Buffer | For immunofluorescence staining to observe cPLA2α translocation. |
Table 2: Typical Experimental Parameters
| Parameter | Live-Cell Calcium Imaging | Live-Cell PLA2 Activity Assay | Immunofluorescence Staining |
| Cell Seeding Density | 50-70% confluency | 50-70% confluency | 50-70% confluency |
| This compound Incubation | 15 - 60 minutes prior to imaging | 30 - 60 minutes prior to imaging | 1 - 4 hours |
| Fluorescent Probe Loading | 20-30 minutes at 37°C | 30-60 minutes at 37°C | N/A |
| Confocal Imaging Mode | Time-lapse (x,y,t) | Time-lapse (x,y,t) | Z-stack (x,y,z) |
| Excitation/Emission (nm) | Fluo-4: 488 / 500-530 | BODIPY PC-A2: 488 / 500-530 (Green), 561 / 570-620 (Red) | DAPI: 405/450-480, Alexa 488: 488/500-530, Alexa 568: 561/570-620 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of TRP Channel-Mediated Calcium Influx
This protocol describes how to use this compound to inhibit TRP channel-mediated calcium influx, which can be visualized using a calcium-sensitive fluorescent dye and confocal microscopy.[14][18][19]
Materials:
-
Cells expressing the TRP channel of interest cultured on glass-bottom dishes
-
This compound (ACA)
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
TRP channel agonist (e.g., capsaicin (B1668287) for TRPV1)
-
Confocal microscope with live-cell imaging capabilities
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes to reach 50-70% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS with Ca2+.
-
Wash cells once with HBSS.
-
Incubate cells with the loading solution for 20-30 minutes at 37°C.
-
Wash cells twice with HBSS to remove excess dye.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in HBSS.
-
Incubate one set of dishes with this compound for 15-60 minutes at 37°C. Incubate a control set with vehicle (DMSO) only.
-
-
Confocal Imaging:
-
Place the dish on the confocal microscope stage.
-
Acquire a baseline fluorescence image using a 488 nm laser for excitation and collecting emission between 500-530 nm.
-
Initiate a time-lapse acquisition.
-
Add the TRP channel agonist to the dish and continue imaging to record changes in intracellular calcium.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time in individual cells.
-
Compare the calcium response in this compound-treated cells to the control cells.
-
Protocol 2: Visualizing PLA2 Activity Using a FRET-Based Biosensor
This protocol details the use of a ratiometric fluorescent PLA2 substrate to monitor enzyme activity in real-time and assess the inhibitory effect of this compound.[7][17]
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
This compound (ACA)
-
Red/Green BODIPY PC-A2
-
Cell culture medium
-
PLA2 activator (e.g., a calcium ionophore like A23187)
-
Confocal microscope with live-cell imaging capabilities
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes to reach 50-70% confluency.
-
Probe Loading:
-
Prepare a working solution of 1-5 µM Red/Green BODIPY PC-A2 in cell culture medium.
-
Incubate cells with the probe for 30-60 minutes at 37°C.
-
Wash cells gently to remove the probe-containing medium.
-
-
This compound Treatment:
-
Incubate a set of dishes with the desired concentration of this compound for 30-60 minutes. Use a vehicle control for comparison.
-
-
Confocal Imaging:
-
Mount the dish on the microscope stage.
-
Acquire images in two channels simultaneously:
-
Green channel (cleaved product): Ex: 488 nm, Em: 500-530 nm
-
Red channel (intact probe): Ex: 561 nm, Em: 570-620 nm
-
-
Establish a baseline ratio of green to red fluorescence.
-
Add a PLA2 activator and start a time-lapse acquisition.
-
-
Data Analysis:
-
Calculate the ratio of the green fluorescence intensity to the red fluorescence intensity for each time point.
-
An increase in the green/red ratio indicates PLA2 activity.
-
Compare the change in the fluorescence ratio between control and this compound-treated cells.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(p-Amylcinnamoyl)anthranilic acid | C21H23NO3 | CID 5353376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(p-amylcinnamoyl) Anthranilic Acid | Phospholipase A2 | TargetMol [targetmol.com]
- 7. Probing Phospholipase A2 with Fluorescent Phospholipid Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phospholipase A2 inhibitors in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of the activity of cytosolic phospholipase A2α (cPLA2α) by cellular sphingolipids and inhibition of cPLA2α by sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular phospholipase A2 inhibitors suppress central nervous system inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of phospholipase A2 increases tau phosphorylation at Ser214 in embryonic rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Differential immunostaining patterns of transient receptor potential (TRP) ion channels in the rat nodose ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The dynamic TRPV2 ion channel proximity proteome reveals functional links of calcium flux with cellular adhesion factors NCAM and L1CAM in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Probes for Lipid Metabolism and Signaling—Section 17.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. confocalnl.com [confocalnl.com]
Application Notes and Protocols for Studying Drug Resistance Using ML264
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug resistance is a significant challenge in cancer therapy, leading to treatment failure and disease progression. Understanding the molecular mechanisms underlying drug resistance is crucial for the development of novel therapeutic strategies. ML264 is a potent and specific small-molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in cell proliferation, survival, and tumorigenesis. Recent studies have highlighted the role of KLF5 in cancer progression and its potential as a therapeutic target. ML264 exerts its anti-cancer effects by inhibiting the JAK2/STAT3 and Wnt/β-catenin signaling pathways.[1] These pathways are known to be involved in the development of drug resistance in various cancers. These application notes provide detailed protocols for utilizing ML264 to investigate and potentially overcome drug resistance in cancer cell lines.
Mechanism of Action of ML264
ML264 is a small-molecule compound that has been identified as an inhibitor of KLF5 expression.[1] It also downregulates the expression of the transcriptional activator of KLF5, the early growth response gene 1 (EGR1).[1] The primary signaling pathways affected by ML264 are the JAK2/STAT3 and Wnt/β-catenin pathways.[1]
-
JAK2/STAT3 Pathway: This pathway is crucial for cytokine signaling and is often constitutively activated in cancer, promoting cell proliferation, survival, and invasion. ML264 has been shown to inhibit the phosphorylation of STAT3, a key downstream effector in this pathway.[1]
-
Wnt/β-catenin Pathway: The Wnt signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation in cancer leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator of genes involved in cell proliferation and survival. ML264 has been observed to inhibit Wnt signaling.[1]
By inhibiting these key signaling pathways, ML264 can suppress cancer cell growth, induce cell cycle arrest, and inhibit migration and invasion.[1] Its ability to modulate pathways frequently implicated in drug resistance makes it a valuable tool for studying and potentially reversing resistance to conventional chemotherapeutic agents.
Quantitative Data
The following table summarizes the reported effects of ML264 on various cancer cell lines. While specific data on drug-resistant lines is limited in the public domain, the provided data on sensitive lines can serve as a baseline for resistance studies. Researchers are encouraged to generate similar data in their specific drug-resistant models.
| Cell Line | Cancer Type | Assay | Endpoint | ML264 Concentration | Result | Reference |
| 143B | Osteosarcoma | Proliferation Assay | Cell Viability | 0-20 µM | Dose-dependent decrease | [1] |
| U2OS | Osteosarcoma | Proliferation Assay | Cell Viability | 0-20 µM | Dose-dependent decrease | [1] |
| 143B | Osteosarcoma | Clonogenic Assay | Colony Formation | 0, 5, 10 µM | Dose-dependent decrease | [1] |
| U2OS | Osteosarcoma | Clonogenic Assay | Colony Formation | 0, 2.5, 5 µM | Dose-dependent decrease | [1] |
| 143B | Osteosarcoma | Cell Cycle Analysis | G0/G1 Arrest | 10 µM | Increase in G0/G1 population | [1] |
| U2OS | Osteosarcoma | Cell Cycle Analysis | G0/G1 Arrest | 5 µM | Increase in G0/G1 population | [1] |
| 143B | Osteosarcoma | Western Blot | p-STAT3 | 10 µM | Decreased expression | [1] |
| U2OS | Osteosarcoma | Western Blot | p-STAT3 | 5 µM | Decreased expression | [1] |
| 143B | Osteosarcoma | Western Blot | β-catenin | 10 µM | Decreased expression | [1] |
| U2OS | Osteosarcoma | Western Blot | β-catenin | 5 µM | Decreased expression | [1] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of ML264 on drug-resistant cancer cells.
Protocol 1: Development of Drug-Resistant Cancer Cell Lines
This protocol describes a general method for generating drug-resistant cancer cell lines through continuous exposure to a chemotherapeutic agent.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin, Cisplatin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the IC50 of the chemotherapeutic agent:
-
Seed parental cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the chemotherapeutic agent for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initial Exposure:
-
Recovery and Escalation:
-
Replace the drug-containing medium with a fresh, drug-free medium and allow the cells to recover and reach 70-80% confluency.[2]
-
Passage the surviving cells and re-expose them to the medium with the same concentration of the drug.
-
Once the cells show stable growth in the presence of the drug, gradually increase the concentration of the chemotherapeutic agent in a stepwise manner.
-
-
Establishment of Resistant Line:
-
Continue this process of exposure, recovery, and dose escalation for several months.
-
The resulting cell population that can proliferate in a significantly higher concentration of the drug (typically 5-10 times the original IC50) is considered the drug-resistant cell line.
-
-
Validation:
-
Confirm the drug-resistant phenotype by performing a cell viability assay and comparing the IC50 value of the resistant line to that of the parental line. A significant increase in the IC50 value indicates the successful establishment of a drug-resistant cell line.[3]
-
Protocol 2: Cell Viability Assay to Assess ML264 Efficacy
This protocol details the use of an MTT assay to determine the effect of ML264 on the viability of parental and drug-resistant cells.
Materials:
-
Parental and drug-resistant cancer cell lines
-
Complete cell culture medium
-
ML264 (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the parental and drug-resistant cells.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
ML264 Treatment:
-
Prepare serial dilutions of ML264 in a complete medium. Typical final concentrations to test range from 0.1 to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest ML264 treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ML264.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the ML264 concentration and determine the IC50 values for both parental and drug-resistant cell lines.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the effect of ML264 on the protein expression levels in the JAK2/STAT3 and Wnt/β-catenin pathways.
Materials:
-
Parental and drug-resistant cancer cell lines
-
Complete cell culture medium
-
ML264
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed parental and drug-resistant cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with ML264 at the desired concentration (e.g., IC50) for 24 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target proteins to a loading control (e.g., GAPDH).
-
Compare the protein expression levels between treated and untreated cells in both parental and resistant lines.
-
Visualizations
Caption: Mechanism of action of ML264 in cancer cells.
Caption: Workflow for studying drug resistance with ML264.
References
- 1. ML264 inhibits osteosarcoma growth and metastasis via inhibition of JAK2/STAT3 and WNT/β‐catenin signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (E/Z)-BML-264 Integration with CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of chemical biology and functional genomics has paved the way for powerful strategies to elucidate the mechanism of action of small molecules and identify novel drug targets. The integration of small molecules with CRISPR-Cas9 screening platforms offers an unbiased, genome-wide approach to understanding cellular responses to chemical perturbations.[1][2][3] This document provides detailed application notes and protocols for the integration of (E/Z)-BML-264, a known TRP channel blocker and phospholipase A2 (PLA2) inhibitor, with CRISPR-Cas9 loss-of-function screens.[]
(E/Z)-BML-264 is a bioactive lipid that inhibits the receptor-induced release of arachidonic acid and subsequent signaling cascades.[] By coupling this inhibitor with a genome-wide CRISPR-Cas9 knockout screen, researchers can identify genes and pathways that modulate cellular sensitivity or resistance to BML-264. Such screens can uncover novel therapeutic targets, elucidate mechanisms of drug resistance, and identify synergistic drug combinations. The protocols provided herein are tailored for researchers aiming to dissect the complex cellular networks influenced by the inhibition of TRP channels and PLA2.
Signaling Pathway of BML-264 Targets
BML-264 primarily exerts its effects by inhibiting Transient Receptor Potential (TRP) channels and Phospholipase A2 (PLA2). This inhibition disrupts the release of arachidonic acid from membrane phospholipids, thereby attenuating downstream inflammatory and signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: (E/Z)-BML264 (ML264)
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (E/Z)-BML264 (also known as ML264).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ML264)?
A1: this compound, more commonly referred to as ML264, is a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5). KLF5 is a transcription factor involved in various cellular processes, including proliferation, and its overexpression has been observed in several types of cancer. ML264 has been shown to inhibit the growth of cancer cells, such as colorectal cancer and osteosarcoma, by modulating the cell cycle and inhibiting key signaling pathways.[1][2][3]
Q2: What is the primary mechanism of action for ML264?
A2: ML264's primary mechanism of action is the selective inhibition of Krüppel-like factor 5 (KLF5) expression.[1][2] KLF5 is a transcription factor that regulates the expression of a wide range of genes involved in cell proliferation, apoptosis, and migration. By inhibiting KLF5, ML264 can suppress tumor growth and metastasis.
Q3: In which signaling pathways is KLF5 involved?
A3: KLF5 is a crucial transcription factor that participates in and is regulated by multiple signaling pathways. These include the Wnt, Receptor Tyrosine Kinase (RTK), TGF-β, Hippo, NOTCH, NF-κB, and Hedgehog signaling pathways.[4] It can form transcription complexes with various other factors to control the expression of its target genes.[4]
Q4: What are the common research applications for ML264?
A4: ML264 is primarily used in cancer research to study the role of KLF5 in tumor development and progression. It has been utilized in in vitro studies with various cancer cell lines and in in vivo xenograft models to investigate its antitumor effects.[1][2]
Troubleshooting Guide: Dissolving this compound (ML264) in DMSO
Problem: this compound (ML264) is not dissolving or is precipitating in DMSO.
This guide provides a systematic approach to troubleshoot solubility issues with ML264 in Dimethyl Sulfoxide (DMSO).
Step 1: Verify Compound and Solvent Quality
-
Compound Integrity: Ensure the ML264 powder appears as described by the supplier (typically a white to beige powder).[5] If the appearance is unusual, it may indicate degradation or impurity.
-
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds. Use fresh, anhydrous, research-grade DMSO from a sealed bottle.
Step 2: Optimize Dissolution Conditions
If the compound and solvent quality are confirmed, attempt the following methods to facilitate dissolution:
-
Vortexing: Agitate the solution vigorously using a vortex mixer for an extended period.
-
Sonication: Use a bath sonicator to break down any clumps of the compound and increase the surface area for dissolution.
-
Gentle Heating: Warm the solution gently in a water bath (e.g., 37°C). Do not overheat, as it may degrade the compound.
Step 3: Consider Alternative Solvents or Formulations
If ML264 still does not dissolve in DMSO, consider the following options:
-
Alternative Solvents: Based on supplier data, ML264 is also soluble in DMF.[1]
-
Co-solvents: For aqueous-based assays, a stock solution in an organic solvent can be further diluted. If precipitation occurs upon dilution in aqueous media, using a co-solvent such as PEG400, ethanol, or Tween 80 may help maintain solubility.
The following DOT script visualizes the troubleshooting workflow:
Data Presentation
Solubility of this compound (ML264)
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL | [6] |
| DMSO | 200 mg/mL (519.64 mM) | [2] |
| DMSO | 10 mg/mL | [1] |
| DMSO | 10 mL/mL, clear | [5] |
| DMF | 15 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1] |
| Methanol | Slightly Soluble | [] |
Note: Solubility can vary between batches and is dependent on the purity of the compound and the quality of the solvent. "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO."[2]
Experimental Protocols
Preparation of a 10 mM Stock Solution of ML264 in DMSO
-
Materials:
-
This compound (ML264) powder (Molecular Weight: 384.88 g/mol )[1]
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Calculate the mass of ML264 required. For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 384.88 g/mol = 0.0038488 g = 3.85 mg
-
-
Weigh out 3.85 mg of ML264 powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C.
-
Once dissolved, the stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Signaling Pathway Diagram
The following diagram illustrates the central role of KLF5 in various signaling pathways and its inhibition by ML264.
References
Technical Support Center: Troubleshooting (E/Z)-BML264 Inactivity in Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the lack of activity of the small molecule (E/Z)-BML264 in cell-based assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We observe no biological effect of this compound in our cell-based assay, even at high concentrations. What are the potential reasons for this?
A1: Several factors could contribute to the apparent inactivity of this compound in your cell-based assay. These can be broadly categorized as issues with the compound itself, the experimental conditions, or the biological system. Potential causes include:
-
Compound Instability: this compound may be chemically unstable in the cell culture medium, leading to degradation over the course of the experiment.[1][2]
-
Poor Solubility: The compound might not be sufficiently soluble in the assay medium, causing it to precipitate out of solution and not be available to the cells.[1]
-
Adsorption to Labware: Small molecules can non-specifically bind to the plastic surfaces of cell culture plates, pipette tips, and tubes, reducing the effective concentration in the medium.[1][2]
-
Cellular Metabolism: The cells in your assay may be rapidly metabolizing this compound into an inactive form.[1]
-
Incorrect Target or Pathway: The targeted cellular pathway for this compound may not be active in the cell line you are using, or the specific target protein may not be expressed.
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, may be present at a concentration that is toxic to the cells, masking any specific effect of the compound.[1]
-
Cellular Efflux: The cells may be actively pumping the compound out through efflux pumps, preventing it from reaching its intracellular target.
Q2: How can we investigate the stability of this compound in our cell culture medium?
A2: Assessing the stability of this compound in your specific experimental conditions is a critical first step. This can be achieved by incubating the compound in the cell culture medium at 37°C and 5% CO2 for the duration of your assay. At various time points (e.g., 0, 2, 8, 24, 48 hours), samples of the medium should be collected and the concentration of the intact compound can be quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] A significant decrease in the concentration of this compound over time would indicate instability.
Q3: What steps can we take if we suspect poor solubility or precipitation of this compound?
A3: If you suspect solubility is an issue, you can try the following:
-
Visual Inspection: Carefully inspect the cell culture wells under a microscope for any signs of compound precipitation, which may appear as small crystals or an amorphous film.
-
Solubility Assessment: Determine the aqueous solubility of this compound in your cell culture medium.
-
Modify Dissolution Method: Try dissolving the compound in a different solvent or using techniques like sonication to aid dissolution before diluting it into the cell culture medium.
-
Reduce Final Concentration: Test a range of lower concentrations to find a level where the compound remains in solution.
-
Include Serum: If using a serum-free medium, consider testing the compound's activity in the presence of serum, as serum proteins can sometimes help to stabilize small molecules and keep them in solution.[2]
Q4: Our labware is standard tissue culture-treated plastic. Could this be a problem?
A4: Standard tissue culture-treated plastics can sometimes lead to the non-specific binding of small molecules, effectively lowering the concentration available to the cells.[2] To mitigate this, consider using low-protein-binding plates and pipette tips.[2] You can also include a control experiment without cells to measure the amount of compound that is lost to the plasticware over the course of the assay.[2]
Q5: How can we confirm that the molecular target of this compound is present and accessible in our chosen cell line?
A5: It is crucial to validate that the intended target of this compound is expressed and functional in your cell line. This can be done through several methods:
-
Western Blotting: Use a validated antibody to confirm the expression of the target protein in your cell lysates.
-
RT-qPCR: Measure the mRNA expression level of the gene encoding the target protein.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound can physically bind to its target inside the cells.[3]
Troubleshooting Workflow
If you are experiencing inactivity with this compound, a systematic troubleshooting approach is recommended. The following workflow can help you identify the root cause of the issue.
Caption: A flowchart outlining the steps for troubleshooting the inactivity of this compound.
Hypothetical Signaling Pathway for this compound
For the purpose of this guide, let's assume this compound is designed as an inhibitor of the hypothetical Kinase A, which is a key component of the "Cell Proliferation Pathway".
Caption: The hypothetical signaling pathway targeted by this compound.
Quantitative Data Summary
The following tables present hypothetical data from troubleshooting experiments for this compound.
Table 1: Stability of this compound in Cell Culture Medium
| Time (Hours) | This compound Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 8 | 9.5 | 95% |
| 24 | 4.2 | 42% |
| 48 | 1.1 | 11% |
Table 2: Effect of Labware on this compound Concentration
| Labware Type | Initial Concentration (µM) | Concentration after 24h (µM) | Percent Loss |
| Standard Polystyrene | 10.0 | 6.5 | 35% |
| Low-Binding Plate | 10.0 | 9.2 | 8% |
Table 3: Target Expression in Different Cell Lines
| Cell Line | Target (Kinase A) Expression (Relative to Housekeeping Gene) |
| Cell Line A | 1.2 |
| Cell Line B | 0.1 |
| Cell Line C | 2.5 |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in cell culture medium over a specified time course.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (the same used in the cell-based assay)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Immediately analyze the sample by HPLC or LC-MS/MS to determine the concentration of the intact compound.
-
Plot the concentration of this compound versus time to assess its stability.
Protocol 2: Western Blot for Target Protein Expression
Objective: To confirm the expression of the target protein (Kinase A) in the cell line(s) of interest.
Materials:
-
Cell lysates from the cell line(s) to be tested
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibody specific for Kinase A
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Methodology:
-
Prepare cell lysates from your chosen cell lines.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against Kinase A.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot to detect the presence and relative abundance of Kinase A.
References
Technical Support Center: Troubleshooting (E/Z)-BML264 in Western Blotting
Welcome to the technical support center for researchers using (E/Z)-BML264. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during Western blotting experiments, with a specific focus on resolving high background signals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that functions as a blocker of Transient Receptor Potential (TRP) channels and an inhibitor of phospholipase A2 (PLA2).[] By blocking these pathways, it can interfere with the release of arachidonic acid and subsequent signaling cascades involved in inflammation and other cellular processes.[] When using this compound in cell-based assays, it is crucial to consider its potential effects on downstream signaling pathways that may be assessed via Western blotting.
Q2: I am observing high background on my Western blot after treating cells with this compound. What are the common causes?
High background in Western blotting is a frequent issue that can obscure the detection of your protein of interest.[2][3] While this compound itself is not directly reported to cause high background, its effects on cellular physiology could indirectly contribute to this problem. The issue can manifest as a uniform dark haze or as multiple non-specific bands.[3] Common causes for high background are generally related to the Western blotting protocol itself. These can include:
-
Insufficient Blocking: Inadequate blocking of the membrane allows for non-specific binding of the primary and/or secondary antibodies.[3][4][5]
-
Antibody Concentration Too High: Using an excessive concentration of either the primary or secondary antibody can lead to increased non-specific binding.[2][4][5]
-
Inadequate Washing: Insufficient washing fails to remove unbound antibodies, resulting in a higher background signal.[3][4][6]
-
Membrane Issues: The type of membrane used (PVDF vs. nitrocellulose) can influence the level of background.[3] Also, allowing the membrane to dry out at any stage can cause high background.[2][3]
-
Sample Quality: Degradation of protein samples can lead to the appearance of non-specific bands.[4]
Troubleshooting Guide for High Background with this compound
If you are experiencing high background in your Western blot experiments involving this compound, follow this step-by-step troubleshooting guide.
Step 1: Optimize Your Western Blot Protocol
The first step is to ensure your Western blot protocol is optimized. The following table summarizes key parameters to check and suggestions for optimization.
| Parameter | Common Issue | Recommendation |
| Blocking | Insufficient blocking leading to non-specific antibody binding. | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[5] Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST).[5] For phospho-antibodies, use BSA instead of milk as a blocking agent.[2][3] |
| Primary Antibody | Concentration is too high. | Perform an antibody titration to determine the optimal dilution. Start with the manufacturer's recommended dilution and test several higher dilutions. |
| Secondary Antibody | Concentration is too high or non-specific binding. | Titrate the secondary antibody to find the lowest concentration that provides a good signal.[3] Run a control lane with only the secondary antibody to check for non-specific binding.[2][4] |
| Washing | Inadequate removal of unbound antibodies. | Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each).[3][5] Ensure the volume of wash buffer is sufficient to fully submerge the membrane.[5] |
| Membrane | Membrane type or handling. | If using PVDF, consider switching to a nitrocellulose membrane, which may give a lower background.[3] Never allow the membrane to dry out during the procedure.[2][3] |
| Exposure | Overexposure of the blot. | Reduce the exposure time when imaging the blot.[5] |
Step 2: Consider the Effect of this compound on Your Sample
While less common, the biological effects of this compound could potentially influence your Western blot results.
-
Cell Lysis and Protein Stability: Ensure that your lysis buffer contains a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation, which can sometimes appear as non-specific bands.[4]
-
Dose and Incubation Time: High concentrations or prolonged incubation with any small molecule inhibitor can lead to off-target effects or cellular stress, which might alter the proteome in unexpected ways. Consider performing a dose-response and/or time-course experiment to find the optimal treatment conditions.
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the optimal dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the optimal dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and image the blot using a chemiluminescence detector.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background in your Western blot experiments.
Caption: Troubleshooting workflow for high background in Western blots.
Signaling Pathway Overview
This compound is known to inhibit Phospholipase A2 (PLA2). The following diagram illustrates a simplified overview of a signaling pathway involving PLA2. Understanding the target pathway can help in designing appropriate controls for your experiment.
Caption: Simplified signaling pathway involving Phospholipase A2 (PLA2).
References
(E/Z)-BML264 optimizing concentration for experiments
Welcome to the technical support center for (E/Z)-BML264. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound, a dual inhibitor of Phospholipase A2 (PLA2) and Transient Receptor Potential (TRP) channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound, also known as N-(p-amylcinnamoyl)anthranilic acid (ACA), is a small molecule inhibitor with a dual mechanism of action. It is recognized as a broad-spectrum inhibitor of Phospholipase A2 (PLA2) and a blocker of several Transient Receptor Potential (TRP) channels.[1][2][3] Its ability to inhibit PLA2 interferes with the release of arachidonic acid from the cell membrane, a key step in the inflammatory cascade. Concurrently, its blockade of TRP channels can modulate cation influx, impacting various cellular signaling pathways.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. However, based on published studies, a good starting point for most cell-based assays is in the low micromolar range. For TRP channel inhibition, concentrations between 1 µM and 20 µM are commonly used.[1][4][5] A full dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in organic solvents such as DMSO, ethanol, and DMF.[6] It is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM). This stock solution should be stored at -20°C.[6][7] When preparing your working concentrations, dilute the DMSO stock directly into your cell culture medium. It is important to note that aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.[6] The final concentration of DMSO in your culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: What are the known IC50 values for this compound against its targets?
A4: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the experimental conditions and the specific isoform of the target protein. The following table summarizes reported IC50 values for its TRP channel blocking activity.
| Target Channel | Reported IC50 (µM) | Cell Line | Reference |
| TRPM2 | 1.7 | HEK293 | [1][4] |
| TRPC6 | 2.3 | HEK293 | [1][4] |
| TRPM8 | 3.9 | HEK293 | [1][4] |
Note: IC50 values for PLA2 inhibition are more varied and depend on the specific PLA2 isoform and assay conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Viability Assay
This protocol outlines the steps to determine the optimal, non-toxic working concentration range of this compound for your cell line of interest.
Objective: To determine the concentration range of this compound that effectively inhibits the target of interest without causing significant cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (for stock solution)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis. Allow the cells to adhere and recover overnight.
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, you can determine the concentration that causes 50% inhibition of viability (IC50) and select a working concentration for your experiments that is effective but not overly toxic.
-
Protocol 2: Arachidonic Acid Release Assay
This protocol provides a method to assess the inhibitory effect of this compound on PLA2-mediated arachidonic acid release.
Objective: To quantify the inhibition of arachidonic acid release from cells treated with this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
[³H]-Arachidonic Acid
-
This compound
-
A stimulant to induce arachidonic acid release (e.g., a calcium ionophore like A23187, or a specific agonist for a receptor in your cells)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Labeling: Seed cells in multi-well plates. Once they reach the desired confluency, incubate them with medium containing [³H]-Arachidonic Acid for a sufficient time to allow for its incorporation into the cell membranes (typically 18-24 hours).
-
Wash: After the labeling period, wash the cells multiple times with a serum-free medium containing bovine serum albumin (BSA) to remove any unincorporated [³H]-Arachidonic Acid.
-
Pre-incubation with Inhibitor: Incubate the cells with different concentrations of this compound or vehicle control in a serum-free medium for a short period (e.g., 30-60 minutes).
-
Stimulation: Add the stimulant to the wells to induce the release of arachidonic acid.
-
Sample Collection: After the stimulation period, collect the supernatant from each well.
-
Quantification: Add the collected supernatant to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity in the supernatant is proportional to the amount of released arachidonic acid. Compare the radioactivity in the samples treated with this compound to the vehicle control to determine the percentage of inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Concentration too low: The concentration used may be insufficient to inhibit the target in your specific cell line. 2. Compound degradation: The aqueous working solution of this compound may have degraded. 3. Cell line insensitivity: Your cell line may not express the target PLA2 isoform or TRP channel, or the pathway may not be active under your experimental conditions. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Always prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment.[6] 3. Verify the expression of your target protein (e.g., via Western blot or qPCR). Ensure your experimental conditions are appropriate to activate the pathway of interest. |
| High background or variability in results | 1. Compound precipitation: this compound has low aqueous solubility and may precipitate in the culture medium, especially at higher concentrations. 2. Inconsistent cell seeding or health: Uneven cell numbers or poor cell health across wells can lead to variable results. | 1. Visually inspect your treatment medium for any signs of precipitation. If observed, try preparing the dilutions in a pre-warmed medium and mix thoroughly. Consider using a lower starting concentration. 2. Ensure your cell seeding is uniform and that cells are healthy and in the exponential growth phase before starting the experiment. |
| Unexpected cytotoxicity | 1. Concentration too high: The concentration of this compound used may be toxic to your specific cell line. 2. High DMSO concentration: The final concentration of the DMSO vehicle may be causing toxicity. 3. Off-target effects: At high concentrations, the compound may have off-target effects leading to cell death. | 1. Perform a dose-response viability assay (as described in Protocol 1) to identify a non-toxic working concentration range. 2. Ensure the final DMSO concentration in your culture medium is below a toxic level (typically ≤ 0.1%). Remember to include a vehicle control with the same DMSO concentration. 3. Use the lowest effective concentration of this compound to minimize the risk of off-target effects. |
Visualizing Pathways and Workflows
To further aid in your experimental design, the following diagrams illustrate the key signaling pathway and a general experimental workflow for optimizing this compound concentration.
Caption: Signaling pathways inhibited by this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(p-Amylcinnamoyl)anthranilic acid = 98 HPLC 99196-74-4 [sigmaaldrich.com]
- 4. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of TRPM2 cation channels by N‐(p‐amylcinnamoyl)anthranilic acid | Semantic Scholar [semanticscholar.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. raybiotech.com [raybiotech.com]
Technical Support Center: (E/Z)-BML264 In Vivo Applications
Disclaimer: (E/Z)-BML264 is a hypothetical compound developed for illustrative purposes within this technical support guide. The data, protocols, and pathways described herein are fictional and intended to simulate a realistic troubleshooting scenario for researchers encountering unexpected off-target effects with novel kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing significant bradycardia and mild tremors in our mouse models following the administration of this compound. Is this a known side effect?
A1: Yes, these are recognized off-target effects of this compound observed in preclinical rodent models. While the primary target of BML-264 is the Receptor Tyrosine Kinase (RTK) downstream of Growth Factor 1 (GF1-R), leading to the inhibition of the Pro-Survival Kinase (PSK) pathway in tumor models, BML-264 exhibits unintended inhibitory action on Cardiac Rhythm Kinase 1 (CRK1) and Neuronal Stability Kinase 3 (NSK3). Inhibition of CRK1 in cardiomyocytes can lead to decreased heart rate (bradycardia), while inhibition of NSK3 in the central nervous system may result in fine motor control issues, such as tremors. Most kinase inhibitors have the potential for off-target effects, which can cause a range of side effects.[1][2][3]
Q2: What is the proposed mechanism for these off-target effects?
A2: The off-target activity of BML-264 is attributed to structural homology between the ATP-binding pocket of the intended target, GF1-R, and those of CRK1 and NSK3. Despite BML-264 being designed for high selectivity, sufficient concentrations can lead to the non-specific binding and inhibition of these other kinases.[2] This can lead to unintended changes in cellular processes unrelated to the primary therapeutic goal.
Q3: How can we mitigate these cardiovascular and neurological side effects to better isolate the on-target anti-tumor effects in our study?
A3: We recommend two primary strategies:
-
Dose Optimization: As detailed in the Troubleshooting Guide below, the off-target effects are dose-dependent. Reducing the administered dose to the minimal effective concentration for tumor growth inhibition can significantly decrease the severity of side effects.
-
Refined Dosing Schedule: Switching from a single daily bolus to a twice-daily (BID) administration of a lower dose can help maintain therapeutic levels while minimizing peak plasma concentrations that are more likely to engage off-target kinases.
Troubleshooting Guide
Issue: Dose-Dependent Side Effects in Murine Models
Researchers using this compound may encounter a dose-dependent increase in the severity of cardiovascular and neurological side effects. The following table summarizes the observed frequency and severity of these effects at different dosing levels in a 28-day murine study.
| Dose Level (mg/kg, i.p.) | Tumor Growth Inhibition (%) | Incidence of Bradycardia (<350 bpm) | Average Heart Rate Decrease (%) | Incidence of Observable Tremors |
| 5 | 45% | 10% | 5% | 0% |
| 10 (Recommended MTD) | 68% | 25% | 12% | 15% |
| 20 | 75% | 80% | 25% | 65% |
| 40 | 78% | 100% | 40% | 95% |
MTD: Maximum Tolerated Dose
Recommendation: For studies focused on the anti-tumor efficacy of BML-264, a dose of 10 mg/kg is recommended as the optimal balance between on-target activity and manageable side effects. If the primary endpoint is not tumor regression but rather target engagement or biomarker analysis, doses as low as 5 mg/kg may be sufficient while avoiding significant side effects.
Experimental Protocols
Protocol 1: Monitoring Cardiovascular Function via Tail-Cuff Plethysmography
This protocol details a non-invasive method for monitoring heart rate and blood pressure in mice treated with this compound.
Materials:
-
Tail-cuff plethysmography system
-
Animal restrainer
-
Heating pad
Procedure:
-
Acclimatization: Acclimate the mice to the restrainer for 15-20 minutes daily for 3-5 days before the first measurement to minimize stress-induced artifacts.
-
Preparation: Place the mouse in the restrainer and position it on a heating pad set to a comfortable temperature to encourage vasodilation in the tail for easier signal detection.
-
Cuff Placement: Secure the tail cuff and sensor around the base of the mouse's tail.
-
Measurement: Initiate the measurement cycle on the system. The system will automatically inflate and deflate the cuff while recording systolic pressure, diastolic pressure, and heart rate.
-
Data Collection: Perform at least 10-15 measurement cycles per session. Discard the initial 3-5 readings to allow for stabilization.
-
Timing: Conduct baseline measurements for 3 consecutive days before initiating BML-264 treatment. Post-treatment, take measurements at peak plasma concentration (e.g., 2 hours post-injection) and at a trough (e.g., 12 or 24 hours post-injection) to fully characterize the cardiovascular effects.
Protocol 2: Assessment of Motor Coordination using the Rotarod Test
This protocol is used to quantify fine motor coordination and balance, which may be affected by the neurological off-target effects of BML-264.
Materials:
-
Accelerating rotarod apparatus for mice
Procedure:
-
Training: Place mice on the rotarod at a constant, low speed (e.g., 4 RPM) for 5 minutes per day for 2-3 days prior to the experiment. This trains the mice on the task.
-
Baseline Measurement: On the day before treatment, test each mouse in three separate trials. Place the mouse on the rod and begin acceleration (e.g., from 4 to 40 RPM over 5 minutes). Record the latency to fall for each trial. Allow at least 15 minutes of rest between trials.
-
Post-Treatment Testing: At a designated time point following BML-264 administration (e.g., 2-4 hours post-dose), repeat the three-trial test as described in the baseline measurement step.
-
Data Analysis: Compare the average latency to fall before and after treatment. A significant decrease in latency post-treatment suggests impaired motor coordination.
Visualizations
Caption: On-target vs. Off-target signaling pathways of this compound.
Caption: Workflow for troubleshooting BML-264-induced in vivo side effects.
References
Technical Support Center: (E/Z)-BML264 In Vivo Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E/Z)-BML264, focusing on challenges related to its solubility for in vivo studies. As specific solubility data for this compound is not widely published, this guide is based on established principles for improving the bioavailability of poorly water-soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for solubilizing this compound for in vitro testing?
A1: For initial in vitro experiments, organic solvents are typically used to dissolve this compound. Based on the behavior of similar lipophilic molecules, the following solvents can be considered. It is crucial to perform a solubility test to determine the optimal solvent for your specific stock solution concentration.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Common solvent for initial stock solutions. May have toxicity concerns for in vivo use at high concentrations. |
| Ethanol (EtOH) | Moderate | Can be used for stock solutions and as a co-solvent in formulations. |
| Dimethylformamide (DMF) | High | Another option for stock solutions, but also carries in vivo toxicity risks. |
| Methanol (MeOH) | Moderate | Generally used for analytical purposes rather than in vivo formulations. |
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What can I do?
A2: This is a common issue known as "precipitation upon dilution." To mitigate this, you can try the following:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay medium. You may need to prepare a more diluted stock solution in DMSO to achieve this.
-
Use a surfactant: Incorporating a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer can help to maintain the solubility of the compound. A final concentration of 0.01-0.1% is a good starting point.
-
Pre-warm the buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes help to keep the compound in solution.
Q3: What are the general strategies for formulating this compound for in vivo administration?
A3: Due to its presumed low aqueous solubility, direct injection of this compound in a simple aqueous vehicle is likely not feasible. The primary strategies for formulating poorly soluble compounds for in vivo studies include:
-
Co-solvent systems: Using a mixture of a water-miscible organic solvent and water.
-
Surfactant-based formulations: Employing micelles to encapsulate the compound.
-
Lipid-based formulations: Dissolving the compound in oils or lipids, which can form emulsions or self-emulsifying drug delivery systems (SEDDS).
-
Cyclodextrin complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.
Troubleshooting Guides for In Vivo Formulation
Issue 1: this compound is not dissolving sufficiently in my chosen vehicle.
Troubleshooting Steps:
-
Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity batch of this compound.
-
Optimize Co-solvent Ratios: If using a co-solvent system (e.g., DMSO, ethanol, PEG400), systematically vary the ratio of the co-solvent to the aqueous component. A step-wise approach is recommended.
-
Incorporate a Surfactant: Add a biocompatible surfactant like Tween® 80 or Cremophor® EL to your vehicle. These can significantly improve the solubility of lipophilic compounds.
-
pH Adjustment: Although less common for neutral compounds, if this compound has ionizable groups, adjusting the pH of the vehicle might improve solubility. This should be done with caution to avoid chemical degradation.
Table 2: Example Co-solvent Formulations for Preclinical Studies
| Formulation Component | Vehicle 1 (for IV) | Vehicle 2 (for IP/Oral) | Vehicle 3 (for Oral) |
| Solubilizing Agent 1 | 10% DMSO | 5% DMSO | 30% PEG400 |
| Solubilizing Agent 2 | 40% PEG400 | 10% Tween® 80 | 10% Solutol® HS 15 |
| Aqueous Component | 50% Saline | 85% Saline | 60% Water |
| Max Compound Conc. | ~1 mg/mL | ~5 mg/mL | ~10 mg/mL |
Note: These are starting point formulations and will require optimization for this compound.
Issue 2: The formulated this compound solution is cloudy or shows precipitation over time.
Troubleshooting Steps:
-
Assess Physical Stability: After preparation, let the formulation stand at room temperature and at 4°C for several hours. Check for any signs of precipitation or cloudiness.
-
Increase Surfactant Concentration: If using a surfactant, a higher concentration may be needed to maintain a stable solution.
-
Consider a Lipid-Based Formulation: For highly lipophilic compounds, a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS) might be more appropriate. These formulations are designed to form a fine emulsion upon gentle agitation in an aqueous environment.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (IP) Injection
Objective: To prepare a 5 mg/mL solution of this compound in a vehicle containing DMSO, Tween® 80, and saline.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Tween® 80, sterile
-
0.9% Sodium Chloride (Saline), sterile
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add DMSO to the vial to make up 5% of the final volume. Vortex or sonicate until the compound is fully dissolved.
-
Add Tween® 80 to the vial to make up 10% of the final volume. Mix thoroughly.
-
Slowly add the saline (85% of the final volume) to the mixture while vortexing to prevent precipitation.
-
Visually inspect the final solution for clarity. If any particulates are observed, the solution may need to be filtered through a 0.22 µm syringe filter (ensure the filter is compatible with the solvents used).
Protocol 2: Preparation of a Lipid-Based Formulation (SEDDS) for Oral Gavage
Objective: To prepare a 10 mg/mL self-emulsifying drug delivery system (SEDDS) for this compound.
Materials:
-
This compound powder
-
Labrafac™ PG (oil)
-
Cremophor® EL (surfactant)
-
Transcutol® HP (co-solvent)
Procedure:
-
Weigh the required amount of this compound and place it in a glass vial.
-
Prepare the SEDDS vehicle by mixing Labrafac™ PG, Cremophor® EL, and Transcutol® HP in a ratio of 40:40:20 (w/w/w).
-
Add the SEDDS vehicle to the this compound powder.
-
Gently warm the mixture to 37-40°C and vortex or sonicate until a clear, homogenous solution is obtained.
-
To test the self-emulsifying properties, add one drop of the formulation to a beaker of water and observe the spontaneous formation of a fine emulsion.
Visualizations
Caption: Experimental workflow for developing an in vivo formulation for a poorly soluble compound like this compound.
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound on Phospholipase A2 (PLA2).
Technical Support Center: Troubleshooting Poor Experimental Reproducibility of (E/Z)-BML-264
Frequently Asked Questions (FAQs)
Q1: My experimental results with (E/Z)-BML-264 are inconsistent between batches. What are the potential causes?
A2: Inconsistent results between experimental batches can arise from several factors:
-
Compound Stability: Small molecules can degrade over time, particularly with repeated freeze-thaw cycles or improper storage. It is crucial to prepare fresh dilutions from a stable stock solution for each experiment.[1]
-
Cell Culture Conditions: Variations in cell health, passage number, and confluency can significantly impact experimental outcomes.[1] Maintaining consistent cell culture practices is essential.
-
Reagent Variability: Differences in media, serum, or other reagent lots can introduce variability.
-
Inconsistent Compound Preparation: Errors in weighing, dissolving, or diluting the compound can lead to concentration inaccuracies.
Q2: I'm observing high background noise or off-target effects in my assays. How can I address this?
A2: High background can obscure the true effect of your inhibitor.[1] Potential causes and solutions include:
-
Cell Health: Ensure cells are healthy and at an optimal density. Stressed or dying cells can contribute to increased background signal.[1]
-
Inhibitor Concentration: Using an excessively high concentration of the inhibitor can lead to non-specific binding and off-target effects.[2] A dose-response analysis is crucial to determine the optimal concentration.[1]
-
Assay Conditions: Optimize blocking steps and washing procedures in your assay to minimize non-specific binding.
Q3: (E/Z)-BML-264 shows poor solubility in my aqueous experimental buffer. What are my options?
A1: Poor aqueous solubility is a frequent issue with small molecule inhibitors.[1] Here are some strategies to improve solubility:
-
Solvent Choice: While DMSO is a common solvent for creating stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to prevent solvent-induced artifacts.[1]
-
pH Adjustment: The solubility of ionizable compounds can be heavily influenced by pH.[1] Adjusting the buffer pH to a range where the compound is more soluble may be effective.
-
Use of Excipients: For in vitro assays, low concentrations of non-ionic surfactants like Tween-20 or co-solvents such as ethanol (B145695) can help maintain solubility. However, their compatibility with your specific assay must be validated.[1]
Troubleshooting Guides
Problem 1: Poor Reproducibility in Cell-Based Assays
This guide addresses significant variations in results from cell-based experiments using (E/Z)-BML-264.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting poor reproducibility in cell-based assays.
Detailed Steps:
-
Verify Compound Integrity:
-
Action: Check the certificate of analysis for the purity of your (E/Z)-BML-264 batch.
-
Rationale: Impurities can lead to inconsistent activity.
-
-
Standardize Compound Preparation:
-
Action: Always prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Rationale: The compound may be unstable in solution, even when stored at low temperatures.
-
-
Control Cell Culture Variables:
-
Action: Use cells within a narrow passage number range. Ensure consistent cell seeding density and confluency at the time of treatment.
-
Rationale: Cellular responses can change with passage number and density.
-
-
Validate Experimental Protocol:
-
Action: Ensure consistent incubation times, reagent concentrations, and procedural steps across all experiments.
-
Rationale: Minor deviations in the protocol can lead to significant variations in results.
-
Problem 2: High Variability in Biochemical Assays
This guide focuses on troubleshooting inconsistent results in enzyme or protein binding assays.
Troubleshooting Workflow
Caption: A workflow for troubleshooting high variability in biochemical assays.
Detailed Steps:
-
Assess Reagent Quality:
-
Action: Use high-purity reagents and prepare fresh buffers for each experiment.
-
Rationale: Contaminated or degraded reagents can interfere with the assay.
-
-
Verify Protein Integrity:
-
Action: Confirm the activity and concentration of your target protein before each experiment.
-
Rationale: Protein degradation or aggregation can lead to a loss of activity.
-
-
Confirm Inhibitor Concentration:
-
Action: Double-check calculations for serial dilutions.
-
Rationale: Inaccurate inhibitor concentrations are a common source of error.
-
-
Standardize Assay Conditions:
-
Action: Ensure precise control over temperature and incubation times.
-
Rationale: Biochemical reactions are often sensitive to these parameters.
-
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for a generic small molecule inhibitor. These values should be determined empirically for (E/Z)-BML-264.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 350.4 g/mol | Affects molarity calculations. |
| Purity | >98% | As determined by HPLC. |
| Solubility (DMSO) | ≥ 50 mg/mL | Stock solution solvent. |
| Solubility (Aqueous Buffer, pH 7.4) | < 0.1 mg/mL | May require solubilizing agents.[1] |
Table 2: In Vitro Activity
| Assay Type | Target | IC₅₀ (nM) | Notes |
| Biochemical Assay | Kinase X | 75 | Potency against the isolated target. |
| Cell-Based Assay | Cell Line Y | 500 | Cellular potency, influenced by permeability and metabolism. |
Experimental Protocols
Protocol 1: Preparation of (E/Z)-BML-264 Stock Solution
-
Weighing: Accurately weigh the required amount of (E/Z)-BML-264 powder in a sterile microfuge tube.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortexing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (E/Z)-BML-264 in the appropriate cell culture medium. Remove the old media from the cells and add the media containing the inhibitor at various concentrations. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest inhibitor dose).[1]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a small molecule inhibitor like (E/Z)-BML-264, leading to the inhibition of a downstream cellular response.
Caption: A simplified signaling cascade showing the inhibitory action of (E/Z)-BML-264.
References
Technical Support Center: (E/Z)-BML-264 and Minimizing Off-Target Effects
Disclaimer: Initial searches for "(E/Z)-BML-264" suggest a potential misidentification or a less common nomenclature. The compound BML-264 is identified as (E)-N-(p-Amylcinnamoyl) anthranilic acid, a TREK-1 agonist. However, the core requirement of minimizing off-target effects is a significant concern for kinase inhibitors. This guide will focus on the well-characterized MEK1/2 inhibitor U0126 , as issues with off-target effects are extensively documented for this compound and its analogs, and it is plausible that this was the intended subject of the query.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of the MEK inhibitor U0126 and related compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is U0126 and what is its primary target?
U0126 is a potent and selective inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2 in the MAPK signaling pathway.[1][2][3] It acts as a non-competitive inhibitor with respect to ATP.[4] The on-target effect of U0126 is the suppression of ERK1/2 phosphorylation and subsequent downstream signaling, which is involved in cell proliferation, differentiation, and survival.[1][3]
Q2: What are the known off-target effects of U0126?
While highly selective for MEK1/2, U0126 has been reported to have several off-target effects, particularly at concentrations commonly used in cell-based assays. These include:
-
Inhibition of agonist-induced calcium entry: U0126 and another MEK inhibitor, PD98059, have been shown to reduce intracellular calcium influx independent of their MEK inhibitory activity.[5][6][7]
-
Interference with mitochondrial respiration: Some studies have indicated that U0126 can impair mitochondrial function.[5]
-
Antioxidant activity: U0126 has been reported to possess antioxidant properties, protecting cells from oxidative stress independently of MEK inhibition.[8][9]
-
Effects on other kinases and signaling pathways: Although generally selective, at higher concentrations, the possibility of interacting with other kinases or signaling molecules cannot be entirely ruled out.[10]
Q3: How can I minimize the off-target effects of U0126 in my experiments?
Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Use the lowest effective concentration: Perform dose-response experiments to determine the minimal concentration of U0126 required to achieve the desired level of MEK inhibition in your specific cell type and experimental conditions.
-
Employ structurally different inhibitors: Use another MEK inhibitor with a different chemical scaffold (e.g., Trametinib, Selumetinib) as a control to confirm that the observed phenotype is due to MEK inhibition and not an off-target effect of U0126.
-
Utilize genetic controls: Whenever possible, use genetic approaches such as siRNA or shRNA to knockdown MEK1/2 or use cells expressing inhibitor-resistant MEK mutants to validate the on-target effect.
-
Perform control experiments: Specifically test for known off-target effects. For example, measure intracellular calcium levels or mitochondrial function in the presence of U0126 to assess if these are affected at the concentration you are using.
-
Shorten incubation times: Use the shortest possible incubation time with the inhibitor that is sufficient to produce the desired on-target effect.
Q4: What is a suitable concentration range for using U0126?
The effective concentration of U0126 can vary between cell types and experimental setups.
-
On-target MEK inhibition (IC50): The IC50 values for U0126 against MEK1 and MEK2 are reported to be 72 nM and 58 nM, respectively, in cell-free assays.[1][3]
-
Cell-based assays: In cellular assays, concentrations ranging from 1 to 20 µM are commonly used to achieve maximal inhibition of ERK1/2 phosphorylation.[5]
-
Off-target effects: Off-target effects, such as the inhibition of calcium entry, have been observed at concentrations of 10 µM and higher.[5] It is therefore critical to perform a careful dose-response analysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of ERK phosphorylation | 1. Compound degradation: Improper storage or handling of U0126. 2. Insufficient concentration: The concentration used is too low for the specific cell line or experimental conditions. 3. High cell density: A high number of cells may require a higher inhibitor concentration. 4. Presence of serum: Serum components can interfere with inhibitor activity. | 1. Store U0126 as recommended by the supplier (typically at -20°C). Prepare fresh working solutions from a stock solution for each experiment. 2. Perform a dose-response curve (e.g., 0.1, 1, 5, 10, 20 µM) to determine the optimal concentration. 3. Optimize cell seeding density. 4. If possible, serum-starve cells before and during inhibitor treatment. If serum is required, ensure consistency across experiments. |
| Observed phenotype is not rescued by a different MEK inhibitor | 1. Off-target effect of U0126: The observed effect is not due to MEK1/2 inhibition. 2. The alternative inhibitor has different off-target effects. | 1. The phenotype is likely an off-target effect of U0126. Consider using a genetic approach (siRNA/shRNA against MEK1/2) to confirm the role of MEK. 2. Test a third structurally distinct MEK inhibitor. |
| Cell toxicity or unexpected morphological changes | 1. High concentration of U0126: The concentration used is cytotoxic. 2. Off-target effects: Interference with essential cellular processes like calcium signaling or mitochondrial function. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. | 1. Perform a viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of U0126 for your cells. Use a concentration well below the toxic level. 2. Investigate potential off-target effects (see FAQs). Lower the inhibitor concentration or use an alternative inhibitor. 3. Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle-only control in all experiments. |
| Variability between experiments | 1. Inconsistent inhibitor preparation: Errors in dilution or use of old working solutions. 2. Variation in cell culture conditions: Differences in cell passage number, confluency, or serum batch. 3. Inconsistent incubation times. | 1. Prepare fresh dilutions of U0126 from a validated stock for each experiment. 2. Standardize cell culture procedures. Use cells within a defined passage number range and ensure consistent confluency at the time of treatment. 3. Use a precise timer for all incubation steps. |
Quantitative Data Summary
| Compound | Target(s) | IC50 (MEK1) | IC50 (MEK2) | Common Cell-Based Concentration | Known Off-Target Effects & Concentrations |
| U0126 | MEK1/2 | 72 nM[1][3][11] | 58 nM[1][3][11] | 1-20 µM[5] | Inhibition of agonist-induced calcium entry (>10 µM)[5], antioxidant effects[8][9] |
| PD98059 | MEK1 | 2-7 µM[11] | 50 µM[11] | 20-50 µM | Inhibition of agonist-induced calcium entry (>15 µM)[5] |
| Selumetinib (AZD6244) | MEK1/2 | 14 nM[11] | - | 0.1-1 µM | Generally more selective with a better-defined toxicity profile in clinical settings.[12] |
| Trametinib (GSK1120212) | MEK1/2 | 0.92 nM[11] | 1.8 nM[11] | 0.01-0.1 µM | Clinically approved with a well-characterized safety profile.[13][14] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of U0126 for MEK Inhibition
Objective: To identify the lowest concentration of U0126 that effectively inhibits ERK1/2 phosphorylation in a specific cell line.
Methodology:
-
Cell Culture: Plate cells at a predetermined density to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional but Recommended): If compatible with your cell line, serum-starve the cells for 4-16 hours prior to treatment to reduce basal ERK activity.
-
Inhibitor Preparation: Prepare a series of U0126 dilutions in culture medium (e.g., 0, 0.1, 0.5, 1, 5, 10, 20 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Inhibitor Treatment: Remove the old medium and add the medium containing the different concentrations of U0126 or vehicle. Incubate for 1-2 hours.
-
Stimulation: To induce ERK phosphorylation, stimulate the cells with an appropriate agonist (e.g., EGF, FGF, PMA) for a short period (e.g., 10-15 minutes). Include an unstimulated control.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the total protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize the bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each condition. Plot the normalized p-ERK1/2 levels against the U0126 concentration to determine the IC50 in your cellular system.
Protocol 2: Assessing Off-Target Effects on Intracellular Calcium
Objective: To determine if U0126 affects agonist-induced intracellular calcium mobilization at the effective MEK-inhibiting concentration.
Methodology:
-
Cell Culture: Plate cells on a suitable plate for fluorescence imaging (e.g., black-walled, clear-bottom 96-well plate).
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
Inhibitor Treatment: Pre-incubate the cells with the determined effective concentration of U0126 and a higher concentration (e.g., 20 µM), along with a vehicle control, for 1-2 hours.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or microscope.
-
Agonist Stimulation: Add a calcium-mobilizing agonist (e.g., carbachol, ATP) and immediately start recording the fluorescence intensity over time.
-
Data Analysis: Plot the change in fluorescence intensity over time for each condition. Compare the peak fluorescence and the overall calcium response between the vehicle-treated and U0126-treated cells. A significant reduction in the calcium response in the presence of U0126 would indicate an off-target effect.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of U0126 on MEK1/2.
Caption: Recommended experimental workflow for using MEK inhibitors to minimize off-target effects.
References
- 1. U0126 | CAS 109511-58-2 | MEK inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. U0126 - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Management of BRAF and MEK inhibitor toxicities in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contribution of MEK Inhibition to BRAF/MEK Inhibitor Combination Treatment of BRAF-Mutant Melanoma: Part 2 of the Randomized, Open-Label, Phase III COLUMBUS Trial - PMC [pmc.ncbi.nlm.nih.gov]
(E/Z)-BML264 dealing with compound precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in experimental media, with a focus on researchers, scientists, and drug development professionals working with small molecules like (E/Z)-BML-264.
Troubleshooting Guide: Compound Precipitation
Precipitation of a small molecule in cell culture media can be a significant roadblock in research, leading to inaccurate experimental results. This guide provides a systematic approach to diagnosing and resolving issues with compound precipitation.
Visual Indicators of Precipitation:
-
Cloudy or hazy appearance of the culture medium.[1]
-
Formation of visible fine particles or larger crystals.[1]
-
A film on the surface of the culture vessel.[1]
It is crucial to distinguish precipitation from microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change and the presence of microorganisms visible under a microscope.[1]
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for addressing compound precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of small molecule precipitation in cell culture media?
A1: Several factors can contribute to the precipitation of small molecules like (E/Z)-BML-264 in cell culture media:
-
Low Aqueous Solubility: The inherent chemical structure of the compound may lead to poor solubility in aqueous solutions.[2]
-
High Concentration: The final concentration of the compound in the media may exceed its solubility limit.[2]
-
Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous media can cause the compound to "crash out" of the solution.[1][2]
-
Media Composition: Components in the cell culture media, such as salts (e.g., calcium and phosphate) and proteins, can interact with the compound and reduce its solubility.[1][2]
-
Temperature and pH: Changes in temperature and pH can affect the solubility of the compound.[2] Cell metabolism can also alter the pH of the culture medium over time.[2]
-
Evaporation: Water loss from the culture vessel can increase the concentration of all components, potentially leading to precipitation.[2]
Q2: I've observed a precipitate after adding my compound. What should I do first?
A2: First, visually inspect the culture under a microscope to rule out microbial contamination (e.g., bacteria, yeast).[2] If no contamination is apparent, the turbidity is likely due to the precipitation of media components or your compound.[3]
Q3: How can I prevent "solvent shock" when adding my compound to the media?
A3: To avoid "solvent shock," consider the following strategies:
-
Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[2]
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in DMSO before the final dilution into your aqueous cell culture medium.[2] This gradual reduction in solvent concentration helps to prevent the compound from precipitating.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically not exceeding 0.5%.[2]
-
Proper Mixing: Add the compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[1]
Q4: How do I determine the solubility limit of my compound in my specific cell culture medium?
A4: You can perform a simple solubility test:
-
Prepare serial dilutions of your compound in DMSO.
-
Add a small, consistent volume of each dilution to your cell culture medium (pre-warmed to 37°C).
-
Incubate the tubes at 37°C for a set period (e.g., 2 hours).
-
Visually inspect each tube for the presence of a precipitate. The highest concentration that remains clear is an approximation of the solubility limit in that medium.[2]
Data Presentation
Table 1: Troubleshooting Compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding stock solution to media | Solvent shock | Perform serial dilutions of the stock in the solvent (e.g., DMSO) before adding to the media. Add the stock solution dropwise while vortexing the media.[1][2] |
| Precipitate forms after incubation at 37°C | Temperature-dependent solubility | Pre-warm the media to 37°C before adding the compound stock. Ensure a stable incubator temperature.[1] |
| Precipitate forms over time in the incubator | pH shift in the medium due to cell metabolism | Use a buffered medium, such as one containing HEPES, to maintain a stable pH. Ensure proper CO2 levels in the incubator.[1] |
| Precipitation occurs in complete media but not in basal media | Interaction with media components (e.g., serum proteins) | Test the solubility of the compound in a simpler buffer (e.g., PBS) to identify problematic components. Consider using a serum-free medium or reducing the serum concentration if experimentally feasible.[1] |
| Precipitation is observed after freeze-thaw cycles of the stock solution | Compound instability or reduced solubility after freezing | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for long-term stability.[1] |
Experimental Protocols
Protocol 1: Preparation of (E/Z)-BML-264 Stock Solution and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Dissolve (E/Z)-BML-264 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming.
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[4]
-
-
Prepare Intermediate Dilutions (if necessary):
-
If a large dilution factor is required, prepare intermediate dilutions of the stock solution in 100% DMSO. This helps to avoid precipitation caused by "solvent shock".[2]
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Warm your cell culture medium to 37°C.[2]
-
Add the appropriate volume of the stock or intermediate DMSO dilution to the pre-warmed medium. The final DMSO concentration should not exceed 0.5%.[2]
-
Mix gently by inverting the tube or pipetting up and down.
-
Visually inspect for any signs of precipitation.
-
Add the final working solution to your cells.
-
Protocol 2: General Workflow for Troubleshooting Precipitation
Caption: Step-by-step experimental workflow for troubleshooting precipitation.
Signaling Pathways
For instance, if (E/Z)-BML-264 is a kinase inhibitor, its precipitation would lead to a lower than intended concentration, potentially showing a reduced or no effect on the target kinase and its downstream signaling cascade.
Illustrative Kinase Inhibitor Signaling Pathway:
Caption: Example of a signaling pathway potentially modulated by a kinase inhibitor.
References
Technical Support Center: (E/Z)-BML264 Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential stability issues with (E/Z)-BML264, also known as CAY10505.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common stability concerns?
A1: this compound, also referred to as CAY10505 (CAS 1218777-13-9), is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). The "(E/Z)" designation refers to the isomeric configuration around the exocyclic double bond. The primary stability concerns for this class of compounds, which contains a thiazolidinedione ring and a furan (B31954) moiety, revolve around susceptibility to hydrolysis, oxidation, and photodegradation.
Key structural features and potential stability liabilities:
-
Thiazolidinedione Ring: This heterocyclic motif can be susceptible to metabolic ring scission.
-
Furan Ring: Furan-containing compounds can undergo photo-oxidation.
-
Exocyclic Double Bond: The double bond connecting the furan and thiazolidinedione rings can be a site for isomerization or degradation reactions.
Q2: How should I store solid this compound and its stock solutions to ensure maximum stability?
A2: Proper storage is critical for maintaining the integrity of this compound. Below are general recommendations; however, always refer to the manufacturer's datasheet for specific instructions.
| Format | Storage Condition | Desiccation | Light Protection | Recommended Duration |
| Solid (Powder) | -20°C for long-term; 0-4°C for short-term | Recommended | Recommended (store in dark) | > 2 years (if stored properly)[1] |
| DMSO Stock Solution | -20°C or -80°C | N/A | Recommended | Up to 1 year at -80°C |
Q3: My this compound is precipitating out of my aqueous assay buffer. How can I resolve this?
A3: Precipitation is a common issue for many small molecule inhibitors which often have low aqueous solubility. This compound is soluble in DMSO but not in water or ethanol[1].
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your assay medium to maintain solubility without inducing cellular toxicity.
-
Use Intermediate Dilutions: Instead of a large direct dilution of a high-concentration DMSO stock, perform serial dilutions in your assay buffer.
-
Consider Formulation Strategies: For in vivo studies or complex assays, advanced formulation strategies might be necessary. These can include the use of co-solvents, surfactants, or creating solid dispersions or cyclodextrin (B1172386) complexes to improve solubility and stability.
Q4: I suspect my this compound is degrading in solution. What are the signs and how can I confirm this?
A4: Signs of compound degradation can include:
-
A decrease in the compound's potency or inconsistent results in biological assays.
-
Visible changes in the solution, such as color change or the appearance of particulate matter.
-
The appearance of new peaks or a decrease in the main peak area during analytical analysis (e.g., HPLC).
To confirm degradation, a stability-indicating HPLC method should be used to analyze the compound over time under your experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Assays | Compound degradation in assay buffer. | Prepare fresh dilutions for each experiment. Perform a time-course experiment to assess stability in your specific buffer. Consider adding antioxidants or using a buffered solution at an optimal pH. |
| Repeated freeze-thaw cycles of stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Precipitation in Aqueous Media | Low aqueous solubility. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the assay. Use sonication to aid dissolution. |
| Inconsistent Results Between Experiments | Instability of the compound under experimental conditions (e.g., light, temperature). | Protect solutions from light. Perform experiments at a controlled temperature. Ensure consistent preparation of solutions for each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Liabilities
This protocol is designed to identify the conditions under which this compound is unstable.
Materials:
-
This compound
-
Acetonitrile (ACN) and water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or ACN) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Store the solid compound in an oven at 70°C for 48 hours.
-
Photostability: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
-
Sample Analysis: At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.
Visualizations
References
Technical Support Center: (E/Z)-BML264 Animal Studies
Disclaimer: There is currently no publicly available in vivo data for the dual Sirt1/Sirt2 inhibitor (E/Z)-BML264. The following guidance is based on the properties of other dual Sirt1/Sirt2 inhibitors, such as Cambinol and Tenovin-6, and general best practices for in vivo studies with small molecule inhibitors. Researchers should use this information as a starting point and perform their own dose-response and toxicity studies to determine the optimal experimental conditions for this compound in their specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in animal studies?
A conservative starting point for a novel inhibitor is often 1-10 mg/kg, administered via intraperitoneal (i.p.) injection. For example, the dual Sirt1/Sirt2 inhibitor Tenovin-6 has been used in mice at a dose of 50 mg/kg via i.p. injection.[2][5][6] Cambinol has been administered to mice at doses ranging from 10 mg/kg to 100 mg/kg via i.p. or intravenous (i.v.) injection.[3][7][8]
It is crucial to conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model and experimental endpoint.
Q2: How should I formulate this compound for in vivo administration?
A2: Like many small molecule inhibitors, this compound is likely to have poor aqueous solubility. Therefore, a suitable vehicle will be required for its formulation. Common vehicles for administering hydrophobic compounds in animal studies include:
-
DMSO-based solutions: A stock solution can be prepared in 100% DMSO and then diluted with saline or a mixture of other solubilizing agents. It is important to keep the final concentration of DMSO low (typically <10%) to minimize toxicity.
-
PEG300 and Tween-80 in saline: A common formulation for i.p. injection is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a vehicle could consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Corn oil: For oral administration, the compound can sometimes be suspended in corn oil.
The chosen vehicle should be tested alone in a control group of animals to ensure it does not produce any confounding effects.
Q3: What are the expected on-target effects of this compound in vivo?
A3: this compound is a dual inhibitor of Sirt1 and Sirt2. Therefore, its on-target effects are expected to be a result of the inhibition of both these sirtuins.
-
Sirt1 Inhibition: Sirt1 is primarily a nuclear protein involved in regulating metabolism, DNA repair, and inflammation.[9] Its inhibition can lead to changes in gene expression related to these processes.
-
Sirt2 Inhibition: Sirt2 is predominantly a cytoplasmic protein that plays a role in cell cycle regulation and microtubule dynamics.[9][10]
The specific biological outcome will depend on the animal model and the disease context being studied.
Troubleshooting Guide for In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no observable effect | Insufficient drug exposure | - Verify Formulation: Ensure the compound is fully dissolved or homogenously suspended in the vehicle. - Increase Dose: Perform a dose-escalation study to determine if a higher dose is required. - Check Route of Administration: The chosen route may not provide adequate bioavailability. Consider alternative routes (e.g., i.v. instead of i.p.). - Pharmacokinetic (PK) Study: If possible, conduct a pilot PK study to measure the concentration of the compound in plasma and the target tissue over time. |
| Poor compound stability | - Fresh Formulations: Prepare fresh dosing solutions for each experiment. - Storage Conditions: Store stock solutions and the solid compound under appropriate conditions (e.g., protected from light, at the recommended temperature). | |
| Toxicity or adverse effects (e.g., weight loss, lethargy) | Dose is too high | - Reduce Dose: Lower the administered dose. - Dosing Schedule: Consider less frequent administration. |
| Vehicle toxicity | - Vehicle Control: Ensure a vehicle-only control group is included in your study to assess the tolerability of the formulation. - Alternative Vehicle: If the vehicle is toxic, explore other formulation options with lower concentrations of organic solvents. | |
| Off-target effects | - Dose-Response: Determine if the toxicity is dose-dependent. - Selective Inhibitors: If available, compare the effects with more selective inhibitors of Sirt1 or Sirt2 to dissect the contribution of each target to the observed toxicity. | |
| Precipitation of the compound upon injection | Poor solubility in physiological fluids | - Optimize Formulation: Try different vehicle compositions to improve solubility. - Slower Injection Rate: Administer the solution more slowly to allow for better mixing with physiological fluids. - Warm the Solution: Gently warming the formulation (to no more than body temperature) may help keep the compound in solution. |
Quantitative Data for Analogous Dual Sirt1/Sirt2 Inhibitors
Table 1: In Vitro Potency of Analogous Sirt1/Sirt2 Inhibitors
| Compound | SIRT1 IC50 | SIRT2 IC50 | Reference(s) |
| Tenovin-6 | 21 µM | 10 µM | [1][2] |
| Cambinol | 56 µM | 59 µM | [3][4] |
Table 2: In Vivo Administration of Analogous Sirt1/Sirt2 Inhibitors in Mice
| Compound | Dose | Route of Administration | Vehicle | Animal Model | Key Findings | Reference(s) |
| Tenovin-6 | 50 mg/kg | Intraperitoneal (i.p.) | Not specified in detail, likely DMSO/saline | Melanoma xenograft | Delayed tumor growth | [2][6] |
| Cambinol | 100 mg/kg | Intravenous (i.v.) or Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Burkitt lymphoma xenograft | Inhibition of tumor growth | [3] |
| Cambinol | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Endotoxemia | Reduced TNFα levels, improved survival | [8] |
Experimental Protocols for Analogous Compounds
Protocol 1: In Vivo Efficacy Study of Cambinol in a Burkitt Lymphoma Xenograft Mouse Model (Adapted from[3])
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID).
-
Tumor Cell Inoculation: Subcutaneously inject Burkitt lymphoma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers.
-
Group Allocation: Randomly assign mice to a vehicle control group and a Cambinol treatment group.
-
Cambinol Formulation:
-
Prepare a stock solution of Cambinol in DMSO.
-
On the day of injection, prepare the final dosing solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a final dose of 100 mg/kg.
-
-
Administration: Administer the Cambinol solution or vehicle via i.p. or i.v. injection daily for 5 days a week for the duration of the study.
-
Endpoint: Monitor tumor growth and animal well-being. The study may be terminated when tumors in the control group reach a predetermined size.
Protocol 2: In Vivo Efficacy Study of Tenovin-6 in a Melanoma Xenograft Mouse Model (Adapted from[2][6])
-
Animal Model: Immunocompromised mice (e.g., SCID).
-
Tumor Cell Inoculation: Subcutaneously inject ARN8 melanoma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until they are established.
-
Group Allocation: Randomize mice into control and treatment groups.
-
Tenovin-6 Formulation: Formulate Tenovin-6 for i.p. administration to deliver a dose of 50 mg/kg.
-
Administration: Administer Tenovin-6 or vehicle via i.p. injection according to the study schedule.
-
Endpoint: Measure tumor volume over time to assess the effect of Tenovin-6 on tumor growth.
Mandatory Visualizations
Caption: Sirt1 signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taiclone.com [taiclone.com]
- 7. benchchem.com [benchchem.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Sirtuin 2 - Wikipedia [en.wikipedia.org]
(E/Z)-BML264 addressing inconsistent results between batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E/Z)-BML264. The following information addresses potential issues, particularly inconsistent results observed between different batches of the compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the efficacy of this compound between different batches. What could be the primary cause?
Inconsistent results between batches of this compound can stem from several factors. The "(E/Z)" designation indicates that the compound is a mixture of geometric isomers (E and Z isomers). The ratio of these isomers can vary between synthetic batches, potentially leading to differences in biological activity. Additionally, variations in purity, the presence of residual solvents or impurities, and the stability of the compound can contribute to these inconsistencies.
Q2: How can we verify the composition and purity of our this compound batch?
To ensure the quality and consistency of your results, it is crucial to characterize each new batch of this compound. We recommend the following analytical methods:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and, with an appropriate standard, to quantify the ratio of the E and Z isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and potentially determine the isomeric ratio.
Q3: What are the known biological targets of BML-264?
BML-264 is known to be a dual inhibitor, acting as a TRP (Transient Receptor Potential) channel blocker and a phospholipase A2 (PLA2) inhibitor.[] It plays a role in blocking receptor-induced release of arachidonic acid and subsequent signaling cascades.[]
Q4: How should we prepare and store this compound to minimize degradation and maintain consistency?
Proper handling and storage are critical for maintaining the integrity of the compound.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted solutions for extended periods.
Troubleshooting Guide: Inconsistent Results Between Batches
This guide provides a systematic approach to troubleshooting variability in experimental outcomes with this compound.
Problem: Decreased or Variable Potency
| Possible Cause | Suggested Solution |
| Variable E/Z Isomer Ratio | Characterize the isomeric ratio of each batch using HPLC or NMR. If possible, test the activity of the individual isomers to understand their relative contributions. |
| Compound Degradation | Assess the stability of your compound under experimental conditions. Prepare fresh dilutions for each experiment from a properly stored stock solution.[2] |
| Low Purity | Verify the purity of each batch using HPLC. Impurities can interfere with the assay or have off-target effects. |
| Solubility Issues | Ensure complete solubilization of the compound in your assay medium. Poor solubility can lead to inaccurate concentrations. Consider using a low percentage of a co-solvent like DMSO (typically <0.5%).[2] |
Problem: High Assay Variability
| Possible Cause | Suggested Solution |
| Pipetting and Handling Errors | Calibrate pipettes regularly and ensure consistent pipetting techniques. Minor variations in volume can lead to significant concentration differences.[2] |
| Cell Culture Conditions | Standardize cell culture protocols, including cell passage number, confluency, and serum batches, as these can impact cellular response.[2] |
| Reagent Variability | Ensure all assay reagents are within their expiration dates and have been stored correctly.[2] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Isomeric Ratio and Purity
This protocol outlines a general method for assessing the purity and isomeric ratio of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of 10 µg/mL in the mobile phase.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas for the E and Z isomers and any impurities to determine the purity and isomeric ratio.
Signaling Pathways and Workflows
BML-264 Mechanism of Action
BML-264 inhibits Phospholipase A2 (PLA2), which is a key enzyme in the arachidonic acid signaling cascade. This inhibition blocks the release of arachidonic acid from membrane phospholipids, thereby preventing the downstream production of pro-inflammatory mediators.
Caption: BML-264 inhibits PLA2, blocking arachidonic acid release.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to identify the source of variability when working with this compound.
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: (E/Z)-BML264 and Novel SHIP1/SHIP2 Inhibitors
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a dual SHIP1/SHIP2 inhibitor?
A dual inhibitor of SHIP1 and SHIP2 targets the two phosphatases that hydrolyze the 5'-phosphate from phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1][2] By inhibiting SHIP1 and SHIP2, the cellular levels of PIP3 are expected to increase, leading to enhanced activation of downstream signaling pathways, most notably the PI3K/Akt pathway.[3] This can have diverse effects on cell survival, proliferation, and differentiation, depending on the cellular context.[4]
Q2: I am starting my experiments with a novel SHIP1/SHIP2 inhibitor. What is a good starting concentration range to test?
For novel inhibitors, it is recommended to perform a dose-response curve to determine the optimal concentration. A broad range, typically from 10 nM to 100 µM, is a good starting point for initial screening experiments. The ideal concentration will be cell-type specific and depend on the potency of the compound.
Q3: How long should I incubate my cells with the inhibitor to see an effect?
The optimal incubation time can vary significantly depending on the cellular process you are investigating.
-
For signaling events (e.g., protein phosphorylation): Short incubation times, ranging from 15 minutes to 4 hours, are often sufficient to observe changes in the phosphorylation status of downstream targets like Akt.
-
For cellular phenotypes (e.g., apoptosis, cell proliferation): Longer incubation times, typically from 24 to 72 hours, are usually required to observe measurable changes in cell viability or growth.
It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific endpoint.
Q4: What are appropriate positive and negative controls for my experiments?
-
Positive Controls:
-
A known, well-characterized SHIP1/SHIP2 inhibitor, if available.
-
Stimulation of the PI3K/Akt pathway with a growth factor (e.g., IGF-1, insulin) to confirm that the pathway is active in your cell system.
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO), used at the same concentration as the solvent for your inhibitor.
-
An inactive analog of your inhibitor, if available.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No effect of the inhibitor is observed. | 1. Sub-optimal concentration: The concentration of the inhibitor may be too low to elicit a response. 2. Inappropriate incubation time: The incubation time may be too short or too long to observe the desired effect. 3. Cellular resistance: The target cells may not be sensitive to SHIP1/SHIP2 inhibition. 4. Compound instability: The inhibitor may be unstable in your cell culture medium. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment to identify the optimal incubation period. 3. Confirm SHIP1 and/or SHIP2 expression in your cell line (e.g., by Western blot or qPCR). Consider using a different cell line known to be sensitive to PI3K/Akt pathway modulation. 4. Consult the manufacturer's data sheet for stability information. Prepare fresh stock solutions and minimize freeze-thaw cycles. |
| High cell toxicity or off-target effects are observed. | 1. Excessive concentration: The inhibitor concentration may be too high, leading to non-specific effects. 2. Prolonged incubation: Long exposure to the inhibitor may induce cellular stress. 3. Off-target activity: The inhibitor may be acting on other cellular targets besides SHIP1 and SHIP2. | 1. Lower the concentration of the inhibitor. Determine the IC50 and work at concentrations around this value. 2. Reduce the incubation time. 3. If possible, test the inhibitor in a SHIP1/SHIP2 knockout or knockdown cell line to assess off-target effects. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or serum concentration can affect experimental outcomes. 2. Inconsistent inhibitor preparation: Errors in preparing or diluting the inhibitor stock solution. 3. Assay variability: Inherent variability in the experimental assay. | 1. Standardize your cell culture conditions. Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh inhibitor dilutions for each experiment from a well-characterized stock solution. 3. Include appropriate technical and biological replicates to assess and control for variability. |
Experimental Protocols
Protocol 1: Determining the Optimal Inhibitor Concentration (IC50) using a Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2x serial dilution of the SHIP1/SHIP2 inhibitor in your cell culture medium. Also, prepare a vehicle control.
-
Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions and vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
Cell Viability Assay: Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Optimizing Incubation Time by Assessing Downstream Signaling
-
Cell Seeding: Seed your cells in a 6-well plate and grow them to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve your cells for 4-6 hours prior to treatment.
-
Treatment: Treat the cells with the SHIP1/SHIP2 inhibitor at a concentration determined from your IC50 experiment (e.g., 1x or 2x the IC50).
-
Time-Course: Lyse the cells at various time points after inhibitor addition (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Western Blotting:
-
Perform SDS-PAGE to separate the protein lysates.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal. Plot the normalized p-Akt levels against the incubation time to determine the time point of maximal pathway modulation.
Data Presentation
Table 1: Example Data for IC50 Determination
| Inhibitor Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 6.2 |
| 1 | 52.3 ± 3.8 |
| 10 | 15.1 ± 2.9 |
| 100 | 5.4 ± 1.7 |
Table 2: Example Data for Time-Course Experiment
| Incubation Time (minutes) | Relative p-Akt/Total Akt Ratio (Mean ± SD) |
| 0 | 1.0 ± 0.1 |
| 15 | 2.5 ± 0.3 |
| 30 | 4.8 ± 0.5 |
| 60 | 3.2 ± 0.4 |
| 120 | 1.8 ± 0.2 |
| 240 | 1.1 ± 0.1 |
Visualizations
Caption: PI3K/Akt signaling pathway and the role of SHIP1/SHIP2.
Caption: Experimental workflow for optimizing inhibitor incubation time.
References
- 1. Therapeutic Potential of SH2 Domain-Containing Inositol-5′-Phosphatase 1 (SHIP1) and SHIP2 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of inositol 5-phosphatase activity by the C2 domain of SHIP1 and SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule targeting of SHIP1 and SHIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (E/Z)-BML-264 Kinase Assay Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (E/Z)-BML-264 in kinase assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is (E/Z)-BML-264 and what is its primary mechanism of action?
(E/Z)-BML-264 is described as a TRP channel blocker and a phospholipase A2 (PLA2) inhibitor.[] Its mechanism of action involves blocking the receptor-induced release of arachidonic acid, which in turn affects subsequent signaling cascades in various physiological systems, including the pancreas and the cardiovascular system.[] When used in the context of kinase assays, it's crucial to consider its potential effects on upstream signaling pathways that may be regulated by PLA2 activity.
Q2: I am observing unexpected or paradoxical cellular phenotypes after treatment with (E/Z)-BML-264. What could be the cause?
Unexpected cellular responses, such as increased proliferation when inhibition is expected, may be due to off-target effects or the inhibition of a kinase within a negative feedback loop.[2] Kinase inhibitors can sometimes produce off-target effects by interacting with unintended kinases or by modulating parallel signaling pathways.[3][4] It is recommended to validate the observed phenotype using a structurally unrelated inhibitor for the same target or by employing genetic knockdown techniques like siRNA or CRISPR.[2]
Q3: My (E/Z)-BML-264 is precipitating in the cell culture media. How can I improve its solubility?
Poor aqueous solubility is a common issue with many small molecule kinase inhibitors due to their often lipophilic nature.[5] For preparing stock solutions of hydrophobic compounds like BML-264, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[5] It is critical to ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to your specific cell line, which is typically up to 0.5% for most cell lines, although some may tolerate up to 1%.[5]
Troubleshooting Guide
Problem 1: High background signal or no kinase activity detected.
Possible Cause & Solution
-
Inactive Kinase:
-
Question: How can I be sure my kinase is active?
-
Answer: The amount of active kinase is crucial and needs to be determined empirically for each new batch.[6] We recommend performing a kinase titration experiment to determine the optimal enzyme concentration that results in a linear reaction rate. A good starting point for many kinases is in the range of 0.1-5 nM in the final reaction volume.[6]
-
-
Suboptimal Assay Buffer Conditions:
-
Question: What are the ideal buffer conditions for my kinase assay?
-
Answer: The assay buffer should mimic a physiological environment.[7] A common starting point is a buffer at pH 7.0-8.0 with 150 mM NaCl.[7] The addition of a low concentration of a non-ionic detergent like Tween®20 (0.005 – 0.05 %) can help prevent the protein from sticking to labware.[7] It's also important to test the thermal stability of your kinase in different buffers to find the optimal conditions.[7]
-
-
ATP Concentration Too High or Too Low:
-
Question: How do I determine the optimal ATP concentration?
-
Answer: For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration.[8] It is recommended to use an ATP concentration that is close to the Km value of the kinase for ATP. This ensures that the assay is sensitive enough to detect competitive inhibition. If the Km is unknown, a common starting point is 10 µM.[9]
-
Problem 2: Inconsistent or non-reproducible IC50 values.
Possible Cause & Solution
-
Variable Inhibitor Concentration:
-
Question: How can I ensure my inhibitor dilutions are accurate?
-
Answer: Prepare fresh serial dilutions of (E/Z)-BML-264 for each experiment from a concentrated stock solution. Due to the potential for adsorption to plastics, it is advisable to use low-retention polypropylene (B1209903) tubes and pipette tips.
-
-
Assay Incubation Time:
-
Question: Does the incubation time affect the IC50 value?
-
Answer: Yes, the IC50 value can be time-dependent, especially for irreversible or slow-binding inhibitors.[10] It is important to establish that the kinase reaction is in the linear range for the chosen incubation time. This can be verified by running a time-course experiment and observing the product formation over time.[9]
-
-
DMSO Concentration Effects:
-
Question: Could the DMSO from my inhibitor stock be affecting the kinase?
-
Answer: High concentrations of DMSO can inhibit kinase activity.[11] It is crucial to maintain a consistent final DMSO concentration across all wells, including the controls. We recommend performing a DMSO tolerance curve to determine the maximum concentration that does not affect your specific kinase.[5]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Kinase Concentration | 0.1 - 5 nM | Determined empirically through titration.[6] |
| ATP Concentration | Km of the kinase (typically 1-100 µM) | For competitive inhibitors, IC50 is dependent on ATP concentration.[8] |
| Final DMSO Concentration | < 0.5% | Cell line dependent; determine tolerance with a dose-response curve.[5] |
| Assay Temperature | 25-30 °C | Depends on the specific kinase; should be kept consistent.[12][13] |
| Incubation Time | 30 - 120 minutes | Ensure the reaction is in the linear phase.[14][15] |
Experimental Protocols
Protocol 1: Generic Luminescence-Based Kinase Activity Assay
This protocol outlines a general method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[14]
Materials:
-
Kinase of interest
-
Kinase substrate (protein or peptide)
-
(E/Z)-BML-264
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at 2X the final desired concentration. Prepare serial dilutions of (E/Z)-BML-264.
-
Reaction Setup: In a white microplate, add 5 µL of the 2X kinase solution and 5 µL of the 2X substrate solution to each well.
-
Inhibitor Addition: Add 5 µL of the (E/Z)-BML-264 dilution or vehicle control (e.g., DMSO).
-
Initiate Reaction: Add 5 µL of 2X ATP solution to initiate the kinase reaction. The final volume will be 20 µL.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ATP Detection: Add 20 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate luminometer. A decrease in luminescence compared to the "no enzyme" control indicates kinase activity.
Visualizations
Caption: (E/Z)-BML-264 inhibits PLA2, affecting downstream kinase signaling.
Caption: Standard workflow for an in vitro kinase inhibition assay.
Caption: A logical guide for troubleshooting common kinase assay issues.
References
- 2. benchchem.com [benchchem.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
Technical Support Center: (E/Z)-ML264 and Acquired Resistance
Disclaimer: The compound "(E/Z)-BML264" as initially queried may be subject to nomenclature ambiguity. Based on current research, this guide focuses on ML264 , a potent and selective inhibitor of Krüppel-like Factor 5 (KLF5), which is under investigation for its anti-cancer properties, particularly in colorectal cancer. The "(E/Z)" designation, indicative of stereoisomerism, is noted, and while not a primary focus of current literature on ML264, it is a key consideration for any small molecule inhibitor. This guide addresses potential mechanisms of acquired resistance to ML264 and strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is ML264 and what is its primary mechanism of action?
A1: ML264 is a small molecule inhibitor that potently and selectively targets Krüppel-like Factor 5 (KLF5).[1][2][3] KLF5 is a transcription factor that plays a crucial role in cell proliferation, and its overexpression is associated with several cancers, including colorectal cancer.[1][4] ML264 has been shown to reduce the expression of KLF5, leading to cell cycle arrest and inhibition of tumor growth in colorectal cancer cell lines.[5][6] While the precise mechanism of KLF5 inhibition by ML264 is still under investigation, some studies suggest it may promote the proteasome-mediated degradation of the KLF5 protein.[7]
Q2: In which cancer cell lines has ML264 shown activity?
A2: ML264 has demonstrated significant anti-proliferative activity in various colorectal cancer (CRC) cell lines that express high levels of KLF5. These include DLD-1, HCT116, HT29, and SW620 cells.[1][2][3][8]
Q3: My cells are showing reduced sensitivity to ML264. What are the potential mechanisms of resistance?
A3: While specific studies on acquired resistance to ML264 are limited, potential mechanisms can be extrapolated from resistance patterns observed with other targeted therapies. These may include:
-
Reactivation of the RAS/MAPK and PI3K/AKT signaling pathways: ML264 has been shown to impact these pathways.[4][6] Cancer cells can develop mutations or activate compensatory signaling to bypass the inhibitory effect of the drug.[9][10][11]
-
Activation of the Wnt/β-catenin signaling pathway: The Wnt pathway is another key signaling cascade implicated in colorectal cancer and can contribute to drug resistance.[4][12][13][14]
-
Upregulation of pro-survival proteins: KLF5 has been shown to regulate the expression of anti-apoptotic proteins like Bcl-2 and survivin.[15][16] Increased expression of these proteins could confer resistance to ML264.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the drug target (KLF5): While less common for inhibitors that promote protein degradation, mutations in KLF5 that prevent ML264 binding or recognition by the degradation machinery could theoretically lead to resistance.
Q4: Can ML264 be used to overcome resistance to other chemotherapeutic agents?
A4: Yes, recent studies suggest that targeting KLF5 with ML264 may re-sensitize cancer cells to other treatments. For instance, KLF5 has been implicated in resistance to PARP inhibitors and oxaliplatin (B1677828) in ovarian and colorectal cancers, respectively.[15][17][18][19] By inhibiting KLF5, ML264 may restore sensitivity to these drugs.[18][19]
Troubleshooting Guide: Overcoming ML264 Resistance
This guide provides a structured approach to identifying and potentially overcoming acquired resistance to ML264 in your cell lines.
Problem: Decreased ML264 efficacy observed as an increase in IC50 value.
| Potential Cause | Suggested Action |
| 1. Reactivation of Downstream Signaling | Investigate Pathway Activation: • Perform Western blot analysis to assess the phosphorylation status of key proteins in the RAS/MAPK (e.g., ERK) and PI3K/AKT (e.g., AKT) pathways in your resistant cells compared to the parental line, both with and without ML264 treatment.Therapeutic Strategy: • Consider combination therapy. Co-treatment with inhibitors of MEK (downstream of RAS/RAF) or PI3K/mTOR may overcome this resistance mechanism.[9][11] |
| 2. Upregulation of Wnt/β-catenin Signaling | Assess Wnt Pathway Activity: • Measure the levels of active β-catenin and its downstream targets (e.g., c-Myc, Cyclin D1) using Western blot or qPCR.Therapeutic Strategy: • Combine ML264 with a Wnt/β-catenin pathway inhibitor (e.g., ICG-001).[13][20] |
| 3. Increased Expression of Anti-Apoptotic Proteins | Analyze Pro-Survival Factors: • Use Western blot or qPCR to compare the expression levels of Bcl-2 family proteins and survivin in sensitive versus resistant cells.[15][16]Therapeutic Strategy: • Co-administer ML264 with a Bcl-2 inhibitor (e.g., Venetoclax) to promote apoptosis. |
| 4. Enhanced Drug Efflux | Evaluate ABC Transporter Activity: • Measure the expression of common drug transporters (e.g., MDR1/ABCB1) via qPCR or flow cytometry. • Perform a drug efflux assay (e.g., using Rhodamine 123) to functionally assess transporter activity.Therapeutic Strategy: • Use an ABC transporter inhibitor (e.g., Verapamil) in combination with ML264 to increase intracellular drug concentration. |
Data Presentation: ML264 Activity in Sensitive and Resistant Cell Lines
The following tables summarize the in vitro activity of ML264 in various colorectal cancer cell lines and provide a hypothetical example of acquired resistance.
Table 1: IC50 Values of ML264 in Sensitive Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| DLD-1 | Colorectal Adenocarcinoma | 29 |
| HT29 | Colorectal Adenocarcinoma | 130 |
| SW620 | Colorectal Adenocarcinoma | 430 |
| HCT116 | Colorectal Carcinoma | 560 |
Data sourced from publicly available information.[1][2]
Table 2: Hypothetical IC50 Values in an ML264-Resistant Cell Line Model
| Cell Line | Description | ML264 IC50 (nM) | Resistance Index (RI) |
| DLD-1 | Parental, Sensitive | 29 | 1.0 |
| DLD-1-ML264R | ML264-Resistant | 870 | 30.0 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line.
Experimental Protocols
1. Protocol for Generating ML264-Resistant Cell Lines
This protocol describes a general method for developing acquired resistance to ML264 in a cancer cell line through continuous exposure with dose escalation.[21][22][23]
-
Materials:
-
Parental cancer cell line (e.g., DLD-1)
-
Complete cell culture medium
-
ML264 stock solution (in DMSO)
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
-
Procedure:
-
Determine Initial IC50: First, determine the baseline IC50 of ML264 for your parental cell line using a standard cell viability assay.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing ML264 at a concentration of approximately one-tenth to one-fifth of the IC50 value.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate. Once the cells reach 70-80% confluency and exhibit a stable growth rate, passage them.
-
Dose Escalation: Gradually increase the concentration of ML264 in the culture medium. A 1.5 to 2-fold increase with each escalation step is recommended.[24]
-
Cryopreservation: At each successful dose escalation, cryopreserve a stock of the cells. This is crucial in case the cells do not survive a subsequent higher concentration.
-
Establishment of Resistance: Continue this process for several months. A cell line is generally considered resistant when it can proliferate in a drug concentration that is 5-10 times the initial IC50.[24]
-
Characterization: Once a resistant population is established, confirm the shift in IC50 by performing a dose-response curve and comparing it to the parental cell line. Also, assess the stability of the resistance by growing the cells in a drug-free medium for several passages and then re-determining the IC50.[24]
-
2. Protocol for Assessing Cell Viability (MTT Assay)
-
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
ML264 serial dilutions
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of ML264. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathways influencing KLF5 and inhibited by ML264.
Caption: Workflow for generating ML264-resistant cell lines.
Caption: Troubleshooting logic for investigating ML264 resistance.
References
- 1. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ML264 - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. KLF5 Inhibition Initiates Epithelial-Mesenchymal Transition in Non-Transformed Human Squamous Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Wnt-β-catenin dependent anticancer therapy resistance in leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. KLF5 promotes tumor proliferation and oxaliplatin resistance via chromatin remodeling in KRAS-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KLF5 strengthens drug resistance of ovarian cancer stem‐like cells by regulating survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KLF5 Promotes Tumor Progression and Parp Inhibitor Resistance in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of KLF5 in enhancing ovarian cancer stemness and PARPi resistance: mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of KLF5 in enhancing ovarian cancer stemness and PARPi resistance: mechanisms and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 22. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Validation & Comparative
Validating Experimental Results of (E/Z)-BML264 with Appropriate Controls: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing the dual-action inhibitor (E/Z)-BML264, rigorous experimental design with appropriate controls is paramount to ensure the validity and reproducibility of findings. This guide provides a comparative overview of experimental approaches to validate the effects of this compound, a known blocker of Transient Receptor Potential (TRP) channels and an inhibitor of phospholipase A2 (PLA2), which subsequently blocks the release of arachidonic acid.
Understanding the Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
Phospholipase A2 (PLA2) Inhibition: It directly inhibits the activity of PLA2, an enzyme responsible for hydrolyzing phospholipids (B1166683) to release arachidonic acid. This action is crucial in the inflammatory cascade.
-
TRP Channel Blockade: It acts as an antagonist on TRP channels, which are a diverse group of ion channels involved in various sensory and cellular signaling processes.
A visual representation of the signaling pathway affected by this compound is provided below.
Experimental Validation: Protocols and Controls
To dissect the specific effects of this compound and validate experimental outcomes, a combination of in vitro assays is recommended. Below are detailed protocols for key experiments, along with the necessary controls for robust data interpretation.
A generalized workflow for validating the experimental effects of this compound is illustrated in the following diagram.
Phospholipase A2 (PLA2) Inhibition Assay
Objective: To quantify the direct inhibitory effect of this compound on PLA2 enzyme activity.
Methodology:
-
Enzyme Source: Purified recombinant human PLA2 or cell lysates known to have high PLA2 activity.
-
Substrate: A fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC).
-
Assay Procedure:
-
Pre-incubate the PLA2 enzyme with varying concentrations of this compound or control compounds in an appropriate assay buffer.
-
Initiate the reaction by adding the fluorescent substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate by PLA2.
-
The rate of the reaction is proportional to the PLA2 activity.
-
-
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Arachidonic Acid (AA) Release Assay
Objective: To measure the inhibition of arachidonic acid release from cells treated with this compound.
Methodology:
-
Cell Line: A suitable cell line that releases arachidonic acid upon stimulation, such as RAW 264.7 macrophages.
-
Labeling: Pre-label the cells by incubating them with [³H]-arachidonic acid, which gets incorporated into the cell membranes.
-
Assay Procedure:
-
Wash the cells to remove unincorporated [³H]-arachidonic acid.
-
Pre-treat the cells with different concentrations of this compound or control compounds.
-
Stimulate the cells with a known PLA2 activator (e.g., a calcium ionophore like A23187 or a receptor agonist).
-
Collect the cell culture supernatant.
-
Measure the amount of released [³H]-arachidonic acid in the supernatant using a scintillation counter.
-
-
Data Analysis: Determine the percentage of inhibition of stimulated arachidonic acid release for each concentration of this compound and calculate the IC50 value.
TRP Channel Activity Assay (Calcium Influx)
Objective: To assess the blocking effect of this compound on TRP channel activity, often measured as a change in intracellular calcium concentration.
Methodology:
-
Cell Line: A cell line expressing the TRP channel of interest (e.g., HEK293 cells transfected with a specific TRP channel subtype).
-
Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Procedure:
-
Treat the cells with varying concentrations of this compound or control compounds.
-
Stimulate the cells with a known TRP channel agonist (e.g., capsaicin (B1668287) for TRPV1, menthol (B31143) for TRPM8).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or a microscope.
-
-
Data Analysis: Quantify the inhibition of the agonist-induced calcium influx by this compound and determine the IC50 value.
Essential Experimental Controls
Incorporating a comprehensive set of controls is crucial for interpreting the results of experiments with this compound.
| Control Type | Purpose | Example |
| Negative Control | To establish the baseline response in the absence of any treatment. | Cells treated with assay buffer only. |
| Vehicle Control | To account for any effects of the solvent used to dissolve this compound. | Cells treated with the same concentration of the vehicle (e.g., DMSO) as used for the highest concentration of this compound. |
| Positive Control (for Inhibition) | To confirm that the assay system is working and can detect inhibition. | A known, potent inhibitor of the target (e.g., a well-characterized PLA2 inhibitor like aristolochic acid or a specific TRP channel blocker). |
| Positive Control (for Stimulation) | To ensure that the cells are responsive to the stimulus used to induce the biological effect. | Cells treated with the stimulating agent (e.g., A23187 for AA release, capsaicin for TRPV1 activation) in the absence of any inhibitor. |
Comparative Data and Alternatives
| Compound | Target | Assay Type | IC50 / EC50 | Key Features |
| This compound | PLA2, TRP Channels | PLA2 Inhibition | To be determined | Dual inhibitor |
| AA Release | To be determined | |||
| TRP Channel Blockade | To be determined | |||
| Aristolochic Acid | PLA2 | PLA2 Inhibition | ~10-100 µM | Non-selective PLA2 inhibitor |
| Darapladib | Lipoprotein-associated PLA2 (Lp-PLA2) | Lp-PLA2 Inhibition | ~1 nM | Selective for Lp-PLA2 |
| Capsazepine | TRPV1 | TRPV1 Blockade | ~300-500 nM | Competitive TRPV1 antagonist |
| HC-030031 | TRPA1 | TRPA1 Blockade | ~6 µM | Selective TRPA1 antagonist |
Conclusion
Validating the experimental results of this compound requires a multi-faceted approach that combines specific in vitro assays with a robust set of controls. By systematically evaluating its inhibitory effects on both PLA2 and TRP channels, and by comparing its performance against well-characterized alternative compounds, researchers can gain a comprehensive understanding of its mechanism of action and ensure the reliability of their findings. This structured approach is essential for advancing drug discovery and development efforts that involve this dual-action inhibitor.
Cross-Validation of (E/Z)-BML264's Anti-Cancer Activity in Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental findings on the anti-cancer effects of (E/Z)-BML264 (referred to as ML264 in the cited literature) and its derivative, YD277, across different cancer cell lines. The data presented is compiled from peer-reviewed studies to facilitate a comprehensive understanding of their therapeutic potential and mechanisms of action.
This compound has emerged as a potent small molecule inhibitor with significant anti-proliferative effects in various cancer models. This guide cross-validates the findings from studies on osteosarcoma, colorectal cancer, and triple-negative breast cancer, offering a comparative analysis of the compound's efficacy, mechanism of action, and the experimental protocols used to determine these effects.
Quantitative Data Summary
The following table summarizes the key quantitative findings of ML264 and its derivative YD277 across different cancer cell lines.
| Cancer Type | Cell Line(s) | Compound | Key Findings | IC50 Values | Reference |
| Osteosarcoma | 143B, U2OS | ML264 | Suppressed proliferation and clonogenic ability, induced G0/G1 cell cycle arrest, inhibited migration and invasion. | Not explicitly stated | [1][2] |
| Colorectal Cancer | DLD-1 | ML264 | Potently inhibits cell proliferation. | 29 nM | [3][4] |
| HCT116 | ML264 | Inhibits cell proliferation. | 560 nM | [3][4] | |
| HT29 | ML264 | Inhibits cell proliferation. | 130 nM | [3][4] | |
| SW620 | ML264 | Inhibits cell proliferation. | 430 nM | [3][4] | |
| IEC-6 (non-cancerous) | ML264 | Lacks cytotoxicity. | >50 µM | [3][4] | |
| Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-468 | YD277 (ML264 derivative) | Induced G1 cell cycle arrest and apoptosis. | Not explicitly stated | [5][6][7] |
Signaling Pathways and Mechanisms of Action
ML264 and its derivative YD277 exhibit distinct mechanisms of action in different cancer types. In osteosarcoma and colorectal cancer, ML264 primarily targets the KLF5 transcription factor, leading to the inhibition of downstream pro-proliferative signaling pathways. In contrast, YD277 induces apoptosis in triple-negative breast cancer cells through a KLF5-independent mechanism involving endoplasmic reticulum (ER) stress.
Caption: Signaling pathways affected by ML264 and its derivative YD277.
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced studies are provided below.
Cell Lines and Culture Conditions
-
Osteosarcoma Cell Lines (143B, U2OS): Cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1][2]
-
Colorectal Cancer Cell Lines (DLD-1, HCT116, HT29, SW620): Maintained in RPMI-1640 medium supplemented with 10% FBS and antibiotics. The DLD-1/pGL4.18hKLF5p reporter cell line was cultured in the same medium with the addition of 800 µg/mL Geneticin.[8]
-
Triple-Negative Breast Cancer Cell Lines (MDA-MB-231, MDA-MB-468): Cultured in appropriate media as per standard protocols.[5][6]
-
Non-cancerous Control (IEC-6): Rat intestinal epithelial cell line used as a control for cytotoxicity assays.[3][4]
Cell Proliferation and Viability Assays
-
Osteosarcoma: Cell proliferation was assessed using Cell Counting Kit-8 (CCK-8) assays.[1][2] Clonogenic ability was determined by seeding cells in 6-well plates and staining with crystal violet after 10-14 days.[1][2]
-
Colorectal Cancer: Cell viability was determined using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.[7] For proliferation rate, cells were treated with 10 µM ML264, and live cells were counted at 24, 48, and 72 hours using a Coulter counter.[7]
-
Triple-Negative Breast Cancer: The effect of YD277 on cell viability was measured using the CCK-8 assay.[5][6]
Cell Cycle Analysis
-
Osteosarcoma: Cells were treated with ML264, harvested, fixed in ethanol, stained with propidium (B1200493) iodide, and analyzed by flow cytometry.[1][2]
-
Triple-Negative Breast Cancer: MDA-MB-231 and MDA-MB-468 cells were treated with YD277, fixed, stained with propidium iodide, and analyzed for DNA content using flow cytometry.[5][6]
Apoptosis Assays
-
Triple-Negative Breast Cancer: Apoptosis was detected by flow cytometry using Annexin V-FITC and propidium iodide staining.[5][6]
Western Blotting
-
General Protocol: Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., KLF5, p-JAK2, p-STAT3, β-catenin, Cyclin D1, Bcl2, p21).[1][2][5][6][8] Actin was typically used as a loading control.[8]
Migration and Invasion Assays
-
Osteosarcoma: Wound-healing assays and Transwell invasion assays were performed to assess cell migration and invasion, respectively.[1][2]
This guide provides a foundational comparison of this compound's effects across different cancer cell lines. Further research is warranted to explore its efficacy in a broader range of cancers and to elucidate the full spectrum of its molecular mechanisms.
References
- 1. YD277 Suppresses Triple-Negative Breast Cancer Partially Through Activating the Endoplasmic Reticulum Stress Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YD277 Suppresses Triple-Negative Breast Cancer Partially Through Activating the Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KLF5 Inhibition Initiates Epithelial-Mesenchymal Transition in Non-Transformed Human Squamous Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
(E/Z)-BML-264 Isomer Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activity of the (E) and (Z) isomers of BML-264, chemically known as 2-(3-(4-pentylphenyl)acrylamido)benzoic acid. While extensive data is available for the (E)-isomer, information regarding the (Z)-isomer is notably scarce in publicly accessible literature, precluding a direct, data-driven comparison of their activities. This guide will therefore focus on the established activity of the commercially available (E)-BML-264 and discuss the potential implications of E/Z isomerism on its biological function, drawing parallels from other pharmacologically active compounds.
Introduction to BML-264 and Geometric Isomerism
BML-264 is recognized as an inhibitor of phospholipase A2 (PLA2) and a blocker of Transient Receptor Potential (TRP) channels.[1] The presence of a carbon-carbon double bond in its acrylamido backbone gives rise to two geometric isomers: (E)-BML-264 (trans) and (Z)-BML-264 (cis).
Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from restricted rotation around a double bond. This results in molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. These distinct three-dimensional structures can lead to significant differences in physical, chemical, and biological properties, as the shape of a molecule is often critical for its interaction with biological targets such as enzymes and receptors.
Activity of (E)-BML-264
(E)-BML-264 has been identified as a dual-action compound, exhibiting inhibitory effects on both PLA2 and TRP channels.
-
Phospholipase A2 (PLA2) Inhibition: PLA2s are a group of enzymes that hydrolyze phospholipids, leading to the release of arachidonic acid. Arachidonic acid is a precursor for the synthesis of various pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. By inhibiting PLA2, (E)-BML-264 can block the production of these inflammatory signaling molecules.
-
TRP Channel Blockade: TRP channels are a diverse family of ion channels involved in the sensation of various stimuli, including temperature, pain, and pressure. Blockade of specific TRP channels is a therapeutic strategy for managing pain and inflammation.
The inhibitory actions of (E)-BML-264 on these two key targets suggest its potential as an anti-inflammatory and analgesic agent.
The Undocumented Activity of (Z)-BML-264
Despite a thorough review of scientific literature and chemical supplier databases, no specific biological activity data for the (Z)-isomer of BML-264 has been found. The synthesis and characterization of the (Z)-isomer are not commonly reported, suggesting that it may be less stable or more difficult to synthesize than the (E)-isomer. It is a common observation in medicinal chemistry that one geometric isomer is often significantly more active or stable than the other, leading to a research focus on the more promising isomer.
The Importance of Stereochemistry in Drug Activity
The differential activity of E/Z isomers is a well-established principle in pharmacology. The spatial arrangement of functional groups can dramatically affect a molecule's ability to bind to its target protein. A change from an (E) to a (Z) configuration can alter the distance and orientation of key binding motifs, potentially leading to a significant decrease or complete loss of activity. In some cases, the "inactive" isomer can even exhibit a different pharmacological profile or contribute to off-target effects.
For example, studies on other compounds have demonstrated that the E-isomer can be significantly more potent than the Z-isomer, or vice versa, depending on the specific target and the binding pocket's geometry.
Quantitative Data: (E)-BML-264
As no quantitative data for the (Z)-isomer of BML-264 is available, a comparative table cannot be constructed. The following table summarizes the available information for (E)-BML-264.
| Compound | Target | Activity |
| (E)-BML-264 | Phospholipase A2 (PLA2) | Inhibitor |
| TRP Channels | Blocker |
Experimental Protocols
Detailed experimental protocols for quantifying the activity of BML-264 isomers would typically involve assays specific to their targets. As no data for the (Z)-isomer is available, the following are generalized protocols for assessing the activity of the known (E)-isomer.
Phospholipase A2 (PLA2) Inhibition Assay
A common method to assess PLA2 inhibition is a fluorescence-based assay.
-
Reagents:
-
Secretory PLA2 (sPLA2) enzyme
-
Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and BSA)
-
(E)-BML-264 (and hypothetically (Z)-BML-264)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to a microplate well containing the assay buffer.
-
Add the fluorescently labeled phospholipid substrate to the wells.
-
Initiate the reaction by adding the sPLA2 enzyme.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The hydrolysis of the fluorescent substrate by PLA2 results in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
TRP Channel Activity Assay (Calcium Imaging)
TRP channel activity can be assessed by measuring changes in intracellular calcium concentrations using a fluorescent calcium indicator.
-
Reagents:
-
Cells expressing the TRP channel of interest (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
TRP channel agonist (e.g., capsaicin (B1668287) for TRPV1)
-
(E)-BML-264 (and hypothetically (Z)-BML-264)
-
-
Procedure:
-
Culture the cells on a multi-well plate suitable for fluorescence imaging.
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Add the test compounds at various concentrations and incubate.
-
Stimulate the cells with the TRP channel agonist.
-
Measure the change in fluorescence intensity using a fluorescence microscope or plate reader, which corresponds to the influx of calcium through the channel.
-
-
Data Analysis:
-
Quantify the agonist-induced calcium response in the presence of different concentrations of the test compound.
-
Plot the response against the compound concentration to determine the IC50 value for channel blockade.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of PLA2 and a general experimental workflow for comparing isomer activity.
Caption: Simplified signaling pathway of Phospholipase A2 (PLA2) and the inhibitory action of (E)-BML-264.
References
A Researcher's Guide to Validating Cellular Target Engagement of (E/Z)-BML264
For Researchers, Scientists, and Drug Development Professionals
Validating that a small molecule interacts with its intended target within a cellular environment is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for validating the cellular target engagement of (E/Z)-BML264, a compound identified as a TRP channel blocker and a phospholipase A2 (PLA2) inhibitor. Due to the limited publicly available data on BML264's direct cellular engagement, this guide will present established methodologies and comparative data using well-characterized modulators of its putative target classes: Capsaicin for TRP channels (specifically TRPV1) and Arachidonyl trifluoromethyl ketone (AACOCF3) for PLA2.
This comparative approach will equip researchers with the necessary protocols and expected data readouts to effectively design and execute target validation studies for BML-264 and similar compounds.
Comparison of Target Engagement Validation Methods
The selection of an appropriate target engagement assay is contingent on the specific target, available reagents, and desired throughput. Below is a comparison of key methodologies applicable to validating the interaction of this compound with its potential targets, TRP channels and PLA2.
| Method | Principle | Key Advantages | Key Limitations | Typical Quantitative Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation.[1][2] | Label-free, applicable to native proteins in intact cells and tissues.[1][2] | Can be low-throughput with Western blot detection; requires specific antibodies or mass spectrometry. | Thermal shift (ΔTm), Isothermal dose-response EC50. |
| Calcium Flux Assay | Measures changes in intracellular calcium concentration upon ion channel activation or inhibition. | High-throughput, functional readout of channel activity. | Indirect measure of binding; susceptible to off-target effects influencing calcium signaling. | EC50 or IC50 for channel modulation. |
| Arachidonic Acid (AA) Release Assay | Quantifies the release of radiolabeled arachidonic acid from cell membranes as a measure of PLA2 activity.[3] | Direct functional measure of PLA2 inhibition in a cellular context.[3] | Requires handling of radioactive materials; indirect measure of direct target binding. | IC50 for inhibition of AA release.[3] |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity of a luciferase-tagged target protein and a fluorescently labeled ligand. | High-throughput, provides direct evidence of binding in live cells. | Requires genetic modification of the target protein and a suitable fluorescent ligand. | BRET ratio, binding affinity (Kd) or IC50. |
Quantitative Data for Comparator Compounds
The following tables summarize cellular target engagement data for our comparator compounds, Capsaicin and AACOCF3, which serve as benchmarks for what might be expected when testing this compound.
Table 1: Cellular Target Engagement of TRP Channel Modulator - Capsaicin
| Compound | Target | Cell Line | Assay Method | Parameter | Value | Reference |
| Capsaicin | TRPV1 | Odontoblast-like cells | Calcium Flux | IC50 | 20.95 µM | [4] |
| Capsaicin | tNOX (ENOX2) | T24 bladder cancer cells | CETSA | ΔTm | Not specified, but target engagement was confirmed. | [1][5] |
Table 2: Cellular Target Engagement of PLA2 Inhibitor - AACOCF3
| Compound | Target | Cell Line | Assay Method | Parameter | Value | Reference |
| AACOCF3 | cPLA2 | U937 cells | Arachidonic Acid Release | IC50 | 8 µM | [3][6] |
| AACOCF3 | cPLA2 | Platelets | Arachidonic Acid Release | IC50 | 2 µM | [3][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the validation of this compound's target engagement.
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to and stabilizes its target protein (TRP channel or PLA2) in intact cells.
Materials:
-
Cell line expressing the target of interest
-
This compound
-
Cell culture medium and PBS
-
Protease inhibitors
-
Thermal cycler
-
Instrumentation for protein quantification (e.g., Western blot apparatus, mass spectrometer)
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
-
Heating:
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[1]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of soluble target protein in the supernatant using Western blotting with a target-specific antibody or by mass spectrometry.[1]
-
-
Data Analysis:
-
Generate melting curves by plotting the percentage of soluble protein against temperature. A shift in the curve for BML264-treated cells indicates target stabilization.
-
For isothermal dose-response, plot the amount of soluble protein at a fixed temperature against the concentration of BML264 to determine the EC50.
-
Calcium Flux Assay
Objective: To assess the functional effect of this compound on TRP channel activity by measuring changes in intracellular calcium.
Materials:
-
Cell line expressing the TRP channel of interest
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
TRP channel agonist (e.g., Capsaicin for TRPV1)
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Cell Plating and Dye Loading:
-
Plate cells in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
-
Compound Incubation:
-
Incubate the cells with various concentrations of this compound or a vehicle control.
-
-
Stimulation and Measurement:
-
Add a TRP channel agonist to stimulate calcium influx.
-
Measure the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence as an indicator of intracellular calcium concentration.
-
Determine the IC50 of this compound for the inhibition of the agonist-induced calcium response.
-
Arachidonic Acid Release Assay
Objective: To measure the inhibitory effect of this compound on PLA2 activity in cells.
Materials:
-
Cell line with endogenous or overexpressed PLA2
-
This compound
-
[³H]-Arachidonic Acid
-
Cell-stimulating agent (e.g., calcium ionophore A23187)
-
Scintillation counter
Protocol:
-
Cell Labeling:
-
Incubate cells with [³H]-Arachidonic Acid for several hours to allow for its incorporation into cell membranes.[3]
-
-
Inhibitor Treatment:
-
Treat the labeled cells with various concentrations of this compound or a vehicle control.
-
-
Stimulation of AA Release:
-
Add a stimulating agent to activate PLA2 and induce the release of [³H]-Arachidonic Acid.
-
-
Quantification:
-
Collect the cell culture supernatant and measure the radioactivity using a scintillation counter.[3]
-
-
Data Analysis:
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of TRPV1 activation.
Caption: General signaling pathway involving Phospholipase A2.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
By employing the methodologies and comparative data presented in this guide, researchers can systematically and rigorously validate the cellular target engagement of this compound, thereby elucidating its mechanism of action and advancing its potential as a therapeutic agent.
References
- 1. Capsaicin Targets tNOX (ENOX2) to Inhibit G1 Cyclin/CDK Complex, as Assessed by the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capsaicin Targets tNOX (ENOX2) to Inhibit G1 Cyclin/CDK Complex, as Assessed by the Cellular Thermal Shift Assay (CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Inhibitors Targeting Phospholipase A2 and TRP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of inhibitors targeting two critical enzyme families implicated in a range of physiological and pathological processes: Phospholipase A2 (PLA2) and Transient Receptor Potential (TRP) channels. While interest exists in the compound (E/Z)-BML264 as a dual inhibitor of these targets, publicly available IC50 values for this specific compound are currently limited. This guide, therefore, focuses on a comparative assessment of well-characterized alternative inhibitors for both PLA2 and TRP channels, providing researchers with essential data to inform their investigations and drug discovery efforts.
Overview of Targets
Phospholipase A2 (PLA2): A superfamily of enzymes that catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, releasing fatty acids and lysophospholipids. These products, particularly arachidonic acid, are precursors to a wide array of inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. PLA2 enzymes are broadly classified into several groups, with cytosolic PLA2 (cPLA2) and secreted PLA2 (sPLA2) being major therapeutic targets.
Transient Receptor Potential (TRP) Channels: A diverse group of ion channels that are generally non-selective cation channels. They are involved in the sensation of a wide variety of stimuli, including temperature, touch, pain, and osmolarity. Their role in numerous physiological processes makes them attractive targets for the development of novel therapeutics for pain, inflammation, and other disorders.
Comparative IC50 Values of PLA2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known PLA2 inhibitors against different isoforms of the enzyme. These values are crucial for comparing the potency and selectivity of these compounds.
| Compound | PLA2 Isoform(s) | IC50 Value (µM) | Reference(s) |
| Arachidonyl trifluoromethyl ketone (AACOCF3) | Cytosolic PLA2 (cPLA2), Calcium-independent PLA2 (iPLA2) | 1.5, 6.0 | |
| U937 cells (arachidonic acid release) | 8 | [1][2] | |
| Platelets (arachidonic acid release) | 2 | [2] | |
| Manoalide (B158911) | P388D1 PLA2 | 16 | [3] |
| Bee venom PLA2 | ~0.12 | [4] | |
| Rattlesnake venom PLA2 | 0.7 | [4] | |
| Cobra venom PLA2 | 1.9 | [4] | |
| Porcine pancreatic PLA2 | ~30 | [4] | |
| Minocycline (B592863) | Non-pancreatic PLA2 | 5 | [5] |
| Pancreatic PLA2 | 8 | [5] | |
| Doxycycline (B596269) | Pancreatic and Non-pancreatic PLA2 | 47 | [5] |
Comparative IC50 Values of TRP Channel Inhibitors
The table below presents the IC50 values for various inhibitors of different TRP channel subtypes. The diversity of the TRP channel family necessitates the development of selective inhibitors to target specific functions.
| Compound | TRP Channel Subtype(s) | IC50 Value (nM) | Reference(s) |
| Ruthenium Red | Capsaicin-activated cation channels (likely TRPV1) | 14 | [6] |
| TRPV5 | 121 | [7] | |
| TRPV6 | 9000 | [7] | |
| HEK cells (expressing TRPV1, TRPV2, or TRPV4) | ~500 | [8] | |
| AMTB | TRPM8 | - | [9] |
| Capsazepine | TRPV1 | 82,000 | [10] |
Experimental Protocols
General Protocol for Determining PLA2 Inhibition (IC50)
A common method for determining the IC50 of PLA2 inhibitors involves a cell-based assay measuring the release of arachidonic acid.
Workflow for PLA2 Inhibition Assay
Caption: General workflow for determining the IC50 of a PLA2 inhibitor.
Detailed Steps:
-
Cell Culture and Differentiation: Phagocytic cell lines, such as PLB-985 cells, are cultured and then differentiated into monocyte or granulocyte-like cells using appropriate inducing agents (e.g., 1,25 dihydroxyvitamin D3 or dimethyl sulfoxide).[11]
-
Inhibitor Treatment: The differentiated cells are pre-incubated with a range of concentrations of the test inhibitor.
-
Stimulation: The cells are then stimulated with a suitable agonist, such as the calcium ionophore A23187 or the chemoattractant fMLP, to activate PLA2 and induce the release of arachidonic acid.[11]
-
Quantification of Eicosanoids: The supernatant is collected, and the amount of released arachidonic acid or its downstream metabolites, like prostaglandin (B15479496) E2 (PGE2) or leukotriene B4 (LTB4), is quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) or chromatography.[11]
-
IC50 Determination: The percentage of inhibition of eicosanoid production at each inhibitor concentration is calculated relative to a control (stimulated cells without inhibitor). The IC50 value is then determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
General Protocol for Determining TRP Channel Inhibition (IC50)
High-throughput screening (HTS) using fluorescence-based assays is a common method for identifying and characterizing TRP channel inhibitors.
Workflow for TRP Channel Inhibition HTS Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of enzymatic activity of phospholipases A2 by minocycline and doxycycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ruthenium Red | CaV2.x Channels | Tocris Bioscience [tocris.com]
- 7. International Union of Basic and Clinical Pharmacology. LXXVI. Current Progress in the Mammalian TRP Ion Channel Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting TRP channels: recent advances in structure, ligand binding, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of transient receptor potential (TRP) channel agonists and antagonists on slowly adapting type II mechanoreceptors in the rat sinus hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytosolic phospholipase A2 is responsible for prostaglandin E2 and leukotriene B4 formation in phagocyte-like PLB-985 cells: studies of differentiated cPLA2-deficient PLB-985 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking (E/Z)-BML264: A Comparative Analysis of a Multi-Target Inhibitor
(E/Z)-BML264 , also known as N-(p-amylcinnamoyl)anthranilic acid (ACA) , is a versatile small molecule inhibitor recognized for its broad-spectrum activity against three distinct classes of proteins: Phospholipase A2 (PLA2) enzymes, Transient Receptor Potential (TRP) channels, and Calcium-Activated Chloride Channels (CaCCs). This multifaceted inhibitory profile makes it a valuable tool for researchers investigating signaling pathways involved in inflammation, pain, and ion homeostasis. This guide provides a comparative analysis of this compound against other known inhibitors of these target classes, supported by available experimental data, to assist researchers in selecting the most appropriate tool for their studies.
Comparative Efficacy of this compound and Analogous Compounds
The potency of an inhibitor is a critical factor in its application. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and a selection of other inhibitors against their respective targets. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Phospholipase A2 (PLA2) Inhibition
This compound is a known inhibitor of PLA2, an enzyme family crucial for the release of arachidonic acid and the subsequent production of inflammatory mediators.[1][2]
| Compound | Target PLA2 Isoform | IC50 Value | Cell Type/Assay Condition |
| This compound (ACA) | Broad Spectrum | Not specified | Blocks receptor-induced arachidonic acid release[1] |
| Indomethacin | Group II PLA2 | ~28 µM - 35 µM | Rat peritoneal and human synovial PLA2 |
| B-type Proanthocyanidin Trimer | Secreted PLA2 | 16 µM | In vitro enzyme assay[3] |
| B-type Proanthocyanidin Tetramer | Secreted PLA2 | 10 µM | In vitro enzyme assay[3] |
| Gallic Acid | Secretory PLA2 | Not specified | Inhibits PLA2 from Daboia russelii venom |
| Vanillic Acid | Secretory PLA2 | Not specified | Inhibits PLA2 |
| Syringic Acid | Secretory PLA2 | Not specified | Inhibits PLA2 |
| Protocatechuic Acid | Secretory PLA2 | Not specified | Inhibits PLA2 |
TRP Channel Blockade
This compound has been shown to block several members of the TRP channel family, which are involved in sensory perception and calcium signaling.[1]
| Compound | Target TRP Channel | IC50 Value | Cell Type/Assay Condition |
| This compound (ACA) | TRPC6, TRPM2, TRPM8 | Not specified | Direct block of channels[1] |
| ML204 | TRPC4 | 2.9 µM | HEK293 cells expressing TRPC4, automated electrophysiology[4] |
Calcium-Activated Chloride Channel (CaCC) Inhibition
This compound is also a reversible inhibitor of CaCCs, which play roles in various physiological processes, including cardiac function.[5]
| Compound | Target CaCC | IC50 Value | Cell Type/Assay Condition |
| This compound (ACA) | ICl(Ca) | 4.2 µM | Isolated pig cardiac ventricular myocytes, whole-cell patch-clamp[5] |
| Ani9 | TMEM16A (ANO1) | 77 nM | FRT-ANO1 cells, apical membrane current[6] |
| T16Ainh-A01 | TMEM16A (ANO1) | 1.1 - 1.39 µM | FRT-TMEM16A, HEK293-TMEM16A cells, short-circuit current, apical membrane current[6] |
| MONNA | TMEM16A (ANO1) | 1.95 µM | FRT-ANO1 cells, apical membrane current[6] |
| CaCCinh-A01 | TMEM16A (ANO1) | 1.7 - 2.1 µM | HEK293-TMEM16A, FRT-TMEM16A cells, whole-cell patch clamp, short-circuit current[6] |
| Tannic Acid | TMEM16A (ANO1) | 6.1 - 6.4 µM | FRT-TMEM16A cells, short-circuit current[6] |
| Digallic Acid | TMEM16A (ANO1) | 3.6 µM | FRT-TMEM16A cells, short-circuit current[6] |
| Niflumic Acid | TMEM16A (ANO1) | 12 µM | HEK293-TMEM16A cells, whole-cell patch clamp[6] |
| Anthracene-9-carboxylic acid | TMEM16A (ANO1) | 58 µM | HEK293-TMEM16A cells, whole-cell patch clamp[6] |
Signaling Pathways and Experimental Workflows
To understand the context in which this compound and its comparators function, it is essential to visualize the relevant signaling pathways and experimental procedures.
Phospholipase A2 Signaling Pathway
This pathway illustrates the central role of PLA2 in the production of inflammatory mediators from membrane phospholipids.
Caption: The Phospholipase A2 (PLA2) signaling cascade.
General Workflow for Whole-Cell Patch-Clamp Electrophysiology
This diagram outlines the typical steps involved in measuring ion channel activity and the effect of inhibitors using the whole-cell patch-clamp technique.
Caption: A typical workflow for whole-cell patch-clamp experiments.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of compound activity. Below are generalized protocols for the key assays mentioned in this guide.
Phospholipase A2 Inhibition Assay (Arachidonic Acid Release)
This assay measures the ability of a compound to inhibit the release of arachidonic acid from cellular phospholipids, a direct consequence of PLA2 activity.
Objective: To determine the IC50 value of this compound and comparator compounds for PLA2 inhibition.
Materials:
-
Cell line expressing the target PLA2 isoform (e.g., macrophages, neutrophils).
-
[³H]-arachidonic acid or a fluorescent arachidonic acid analog.
-
Cell culture medium and supplements.
-
Scintillation cocktail and counter (for radiolabeled assay) or fluorescence plate reader.
-
This compound and comparator compounds.
-
Agonist to stimulate PLA2 activity (e.g., A23187, zymosan).[7][8]
Procedure:
-
Cell Labeling: Plate cells in appropriate culture wells and label overnight with [³H]-arachidonic acid or a fluorescent analog. This incorporates the label into the sn-2 position of membrane phospholipids.
-
Wash: Gently wash the cells to remove unincorporated label.
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a comparator compound for a specified time.
-
Stimulation: Add a PLA2 agonist to stimulate the release of the labeled arachidonic acid.
-
Sample Collection: After a defined incubation period, collect the cell culture supernatant.
-
Quantification:
-
For the radiolabeled assay, add the supernatant to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
For the fluorescent assay, measure the fluorescence of the supernatant using a plate reader.
-
-
Data Analysis: Calculate the percentage of arachidonic acid release relative to a positive control (agonist alone) and a negative control (no agonist). Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition
This technique allows for the direct measurement of ion channel currents and the effect of inhibitors on these currents.
Objective: To determine the IC50 value of this compound and comparator compounds for TRP channel or CaCC inhibition.
Materials:
-
HEK293 or other suitable cells stably or transiently expressing the target ion channel.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular and extracellular recording solutions.
-
This compound and comparator compounds.
-
Agonist to activate the ion channel (if not constitutively active).
Procedure:
-
Cell Plating: Plate the cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with the appropriate intracellular solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for electrical access to the entire cell.
-
Baseline Recording: Record the baseline ion channel current in response to a specific voltage protocol (e.g., voltage ramps or steps).
-
Compound Application: Perfuse the recording chamber with the extracellular solution containing the test compound at a specific concentration.
-
Inhibition Measurement: Record the ion channel current in the presence of the compound.
-
Washout: Perfuse the chamber with the control extracellular solution to wash out the compound and observe any recovery of the current.
-
Data Analysis: Measure the current amplitude before, during, and after compound application. Calculate the percentage of inhibition for different concentrations and fit the data to a dose-response curve to determine the IC50 value.[9][10][11]
Ussing Chamber Assay for Transepithelial Ion Transport
The Ussing chamber technique is used to measure ion transport across epithelial cell monolayers.
Objective: To assess the effect of this compound and comparators on transepithelial chloride secretion mediated by CaCCs.
Materials:
-
Epithelial cell line (e.g., FRT, HT-29) grown as a monolayer on permeable supports.
-
Ussing chamber system.
-
Ringer's solution or other appropriate physiological buffer.
-
Agonists to stimulate chloride secretion (e.g., UTP, carbachol).
-
This compound and comparator compounds.
Procedure:
-
Monolayer Preparation: Culture epithelial cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.
-
Chamber Setup: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Fill both compartments with pre-warmed and gassed physiological buffer and allow the system to equilibrate.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc), which is a measure of net ion transport.
-
Inhibitor Application: Add the test compound to the apical or basolateral compartment.
-
Stimulation: Add an agonist to stimulate chloride secretion and measure the change in Isc.
-
Data Analysis: Calculate the inhibition of the agonist-stimulated Isc by the test compound. Determine the IC50 value from a concentration-response curve.[12][13][14]
This comparative guide provides a framework for understanding the inhibitory profile of this compound and selecting appropriate comparator compounds for research. The provided data and protocols should be adapted to specific experimental needs and validated in the user's own laboratory setting.
References
- 1. N-(p-amylcinnamoyl)anthranilic acid (ACA): a phospholipase A(2) inhibitor and TRP channel blocker [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of secreted phospholipase A2 by proanthocyanidins: a comparative enzymological and in silico modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of the calcium-activated chloride current in cardiac ventricular myocytes by N-(p-amylcinnamoyl)anthranilic acid (ACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Distinct phospholipases A2 regulate the release of arachidonic acid for eicosanoid production and superoxide anion generation in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of arachidonic acid release and cytosolic phospholipase A2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. axolbio.com [axolbio.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. reprocell.com [reprocell.com]
- 13. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Ussing Chamber Assay to Study Drug Metabolism and Transport in the Human Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Validation of KLF5 Inhibition: A Comparative Guide to ML264 and siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for studying the on-target effects of Krüppel-like factor 5 (KLF5) inhibition: the small molecule inhibitor (E/Z)-ML264 and small interfering RNA (siRNA). Understanding the specific effects of targeting KLF5 is crucial for research in oncology, particularly in colorectal cancer where KLF5 is a known proliferative factor. This document outlines the experimental protocols to confirm that the phenotypic effects observed with ML264 are a direct result of KLF5 inhibition, using siRNA as a gold-standard validation tool.
Introduction to KLF5 and its Inhibition
Krüppel-like factor 5 (KLF5) is a transcription factor that plays a significant role in cell proliferation, differentiation, and tumorigenesis.[1][2] Its overexpression has been linked to the progression of several cancers, including colorectal cancer. ML264 is a potent and selective small molecule inhibitor of KLF5 expression.[1] It has been shown to halt the proliferation of colorectal cancer cell lines, such as DLD-1, with a low nanomolar IC50.[1][3] To ensure that the biological effects of ML264 are indeed due to its interaction with KLF5 and not due to off-target effects, it is essential to employ a secondary, independent method of target validation. Small interfering RNA (siRNA) offers a highly specific approach to silence the expression of a target gene, in this case, KLF5, thereby providing a benchmark for the on-target effects of ML264.
Comparative Analysis: ML264 vs. KLF5 siRNA
This guide will focus on a head-to-head comparison of ML264 and KLF5 siRNA in the DLD-1 colorectal adenocarcinoma cell line, a well-established model for studying KLF5 function. The primary readouts for on-target effects will be the inhibition of cell proliferation and the modulation of downstream signaling pathways, specifically the JAK2/STAT3 and Wnt/β-catenin pathways, which are regulated by KLF5.
A more recent and potent analog of ML264, SR18662, will also be included in the comparison. SR18662 exhibits an even lower IC50 for KLF5 inhibition (4.4 nM) and provides a valuable alternative for researchers.[4][5][6][7][8]
Data Presentation
Table 1: Comparative Efficacy of KLF5 Inhibitors
| Inhibitor | Target | Mechanism of Action | Cell Line | IC50 (Cell Proliferation) |
| ML264 | KLF5 Expression | Small Molecule Inhibitor | DLD-1 | 29 nM[1][3] |
| SR18662 | KLF5 Expression | Small Molecule Inhibitor | DLD-1 | ~1.7-40 nM[8] |
| KLF5 siRNA | KLF5 mRNA | RNA Interference | DLD-1 | Not Applicable |
Table 2: Expected Outcomes of On-Target KLF5 Inhibition
| Parameter | ML264 Treatment | KLF5 siRNA Transfection | SR18662 Treatment | Negative Control |
| KLF5 mRNA Expression | Significant Decrease | Significant Decrease | Significant Decrease | No Change |
| KLF5 Protein Level | Significant Decrease | Significant Decrease | Significant Decrease | No Change |
| Cell Proliferation | Significant Inhibition | Significant Inhibition | Significant Inhibition | Normal Growth |
| p-STAT3 (Tyr705) Level | Decrease | Decrease | Decrease | Basal Level |
| Active β-catenin Level | Decrease | Decrease | Decrease | Basal Level |
Experimental Protocols
Cell Culture
The DLD-1 human colorectal adenocarcinoma cell line (ATCC® CCL-221™) will be used for all experiments. Cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
KLF5 Inhibition with ML264 and SR18662
-
Preparation of Inhibitors: Prepare stock solutions of ML264 and SR18662 in DMSO. For experiments, dilute the stock solutions in culture medium to the desired final concentrations. A vehicle control (DMSO) should be run in parallel.
-
Treatment Protocol: Seed DLD-1 cells in appropriate culture vessels. After 24 hours, replace the medium with fresh medium containing the desired concentration of ML264 (e.g., 10 µM for proliferation assays) or SR18662 (e.g., 1 µM).[9] Incubate for the desired time points (e.g., 24, 48, 72 hours).
KLF5 Knockdown with siRNA
-
siRNA Sequences: Utilize validated siRNA sequences targeting human KLF5. For example:
-
Transfection Protocol (for a 6-well plate):
-
Seed 100,000 to 150,000 DLD-1 cells per well 24 hours prior to transfection to achieve ~50% confluency.
-
Dilute 22 to 110 pmoles of siRNA (final concentration of 10 to 50 nM) in 200 µl of serum-free medium (e.g., Opti-MEM®).
-
Add a suitable transfection reagent (e.g., Lipofectamine® RNAiMAX or DLD-1 Cell Avalanche® Transfection Reagent) to the diluted siRNA, mix, and incubate for 15 minutes at room temperature to form siRNA-lipid complexes.[11]
-
Add the complexes drop-wise to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream analyses.
-
Verification of KLF5 Knockdown and Inhibition
a. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for human KLF5 and a housekeeping gene (e.g., GAPDH) for normalization.
b. Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against KLF5, phospho-STAT3 (Tyr705), active β-catenin (non-phosphorylated), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL detection system.
Phenotypic Assays
a. Cell Proliferation Assay (MTS Assay)
-
Seed DLD-1 cells in a 96-well plate.
-
Treat with ML264, SR18662, or transfect with siRNA as described above.
-
At desired time points, add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm to determine the number of viable cells.
Mandatory Visualization
Caption: KLF5 signaling pathway and points of inhibition.
Caption: Experimental workflow for on-target validation.
References
- 1. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. KLF5 KLF transcription factor 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. KLF | KLF pathway | KLF inhibitors [adooq.cn]
- 7. selleck.co.jp [selleck.co.jp]
- 8. WO2020210662A1 - Small molecules for cancer therapy that reduce the expression of transcription factors klf5 and egr-1 - Google Patents [patents.google.com]
- 9. ML264 - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opposing transcriptional programs of KLF5 and AR emerge during therapy for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ezbiosystems.com [ezbiosystems.com]
- 12. KLF5 Is Activated by Gene Amplification in Gastric Cancer and Is Essential for Gastric Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Efficacy of BML-264 Isomers: A Comparative Analysis for Researchers
While a direct comparative study of the in vitro and in vivo efficacy of the (E) and (Z) isomers of BML-264 is not publicly available, this guide provides a comprehensive overview of the known biological activities of BML-264, which is predominantly recognized as its (E)-isomer. This document aims to equip researchers, scientists, and drug development professionals with the available data and methodologies to understand its potential therapeutic applications.
BML-264, identified chemically as (E)-2-(3-(4-pentylphenyl)acrylamido)benzoic acid, is a small molecule inhibitor known for its dual action as a transient receptor potential (TRP) channel blocker and a phospholipase A2 (PLA2) inhibitor. These mechanisms of action place BML-264 at the intersection of cellular signaling pathways crucial in inflammation and other pathological processes. The lack of comparative data for its (Z)-isomer highlights a significant knowledge gap and a potential area for future research.
In Vitro and In Vivo Efficacy: An Overview of Available Data
Currently, specific quantitative in vitro and in vivo efficacy data comparing the (E) and (Z) isomers of BML-264 remains elusive in published literature. The majority of available information pertains to the compound generically referred to as "BML-264," which, based on its chemical structure provided in commercial listings, corresponds to the (E)-isomer.
Signaling Pathways and Mechanism of Action
BML-264's therapeutic potential stems from its ability to modulate two key signaling pathways:
-
Phospholipase A2 (PLA2) Inhibition: PLA2 enzymes are critical in the inflammatory cascade, as they catalyze the release of arachidonic acid from the cell membrane. Arachidonic acid is a precursor to various pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. By inhibiting PLA2, BML-264 can effectively dampen the inflammatory response.
-
Transient Receptor Potential (TRP) Channel Blockade: TRP channels are a group of ion channels involved in various sensory perceptions, including pain, temperature, and pressure. Their dysregulation has been implicated in numerous diseases. BML-264's ability to block these channels suggests its potential in managing pain and other sensory-related disorders.
The interplay between these two pathways is a subject of ongoing research and could be pivotal in understanding the full spectrum of BML-264's biological activity.
Figure 1: Proposed signaling pathways of (E)-BML-264.
Future Directions and Research Opportunities
The absence of comparative data for the (E) and (Z) isomers of BML-264 presents a clear opportunity for further investigation. Future studies should focus on:
-
Synthesis and Isolation of the (Z)-isomer: The first crucial step is the synthesis and purification of the (Z)-isomer of BML-264 to enable its biological characterization.
-
Comparative In Vitro Assays: A head-to-head comparison of the (E) and (Z) isomers in various in vitro assays is essential. This should include assays to determine their inhibitory potency against different PLA2 isoforms and their blocking activity on a panel of TRP channels.
-
In Vivo Efficacy Studies: Following in vitro characterization, comparative in vivo studies in relevant animal models of inflammation and pain are necessary to determine if there are significant differences in the efficacy and pharmacokinetic profiles of the two isomers.
Experimental Protocols
While specific experimental data for (E/Z)-BML-264 is lacking, the following are generalized protocols for key experiments that would be essential for a comparative efficacy study.
In Vitro PLA2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the (E) and (Z) isomers of BML-264 against a specific PLA2 isoform.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PLA2 is used as the enzyme source. A fluorescently labeled phospholipid substrate is prepared in a suitable assay buffer.
-
Inhibitor Preparation: Stock solutions of the (E) and (Z) isomers of BML-264 are prepared in DMSO and serially diluted to a range of concentrations.
-
Assay Procedure: The PLA2 enzyme is pre-incubated with varying concentrations of the test compounds for a specified period. The enzymatic reaction is initiated by the addition of the fluorescent substrate.
-
Data Acquisition: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of substrate hydrolysis is calculated from the linear phase of the reaction.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vitro TRP Channel Blocking Assay (Patch-Clamp Electrophysiology)
Objective: To evaluate the blocking effect of the (E) and (Z) isomers of BML-264 on a specific TRP channel subtype.
Methodology:
-
Cell Culture: A stable cell line expressing the target TRP channel (e.g., HEK293 cells) is cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on individual cells. The cells are held at a specific membrane potential, and the TRP channel is activated by a known agonist.
-
Compound Application: The (E) and (Z) isomers of BML-264 are applied to the cells at various concentrations through a perfusion system.
-
Data Acquisition: The ion channel currents are recorded before, during, and after the application of the test compounds.
-
Data Analysis: The percentage of block of the agonist-induced current is calculated for each concentration of the test compound. The IC50 value is determined from the concentration-response curve.
Figure 2: General workflow for comparing (E) and (Z) isomer efficacy.
Validating Compound Activity: A Comparative Guide to (E/Z)-BML-264 and its Alternatives in Targeting PLA2 and TRPV4 Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (E/Z)-BML-264 and its alternative compounds, focusing on the validation of their activity through key biomarkers. (E/Z)-BML-264 is recognized as an inhibitor of phospholipase A2 (PLA2) and a blocker of Transient Receptor Potential (TRP) channels, presenting a dual-faceted mechanism of action. This document outlines the essential experimental data and protocols to objectively assess its performance against other PLA2 inhibitors and TRPV4 antagonists.
Comparative Analysis of Compound Potency
The following table summarizes the available quantitative data for (E/Z)-BML-264 and selected alternative compounds. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme or channel activity. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Target | Reported IC50 | Biomarker for Activity Validation | Citation |
| (E/Z)-BML-264 | PLA2 | Data not readily available | Arachidonic Acid, Prostaglandin E2, Leukotriene B4 | |
| TRPV4 | Data not readily available | Intracellular Ca2+ influx | ||
| Darapladib (B1669826) | Lp-PLA2 | ~0.25 nM (in vitro) | Lp-PLA2 activity, Inflammatory markers (IL-6, hs-CRP) | [1][2][3] |
| Varespladib | Secreted PLA2 (sPLA2) | 0.0016 to 0.063 mg/mL (venom sPLA2) | sPLA2 activity, Coagulation parameters | [4][5] |
| GSK2798745 | TRPV4 | 0.5 nM | Intracellular Ca2+ influx | [6] |
| HC-067047 | TRPV4 | ~10 nM | Intracellular Ca2+ influx, Mechanically activated currents | [7] |
| RN-1734 | TRPV4 | Data not readily available | Intracellular Ca2+ influx |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the process for validating compound activity, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following protocols provide a framework for the experimental validation of (E/Z)-BML-264 and its alternatives.
Arachidonic Acid Release Assay (ELISA)
This assay quantitatively measures the release of arachidonic acid from cells, a direct indicator of PLA2 activity.
Materials:
-
Cell line expressing the target PLA2 (e.g., HEK293, CHO cells)
-
Cell culture medium and supplements
-
(E/Z)-BML-264 and alternative inhibitor compounds
-
PLA2 agonist (e.g., ATP, ionomycin)
-
Arachidonic Acid ELISA Kit (e.g., Abcam ab287798)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and culture until they reach 80-90% confluency.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of (E/Z)-BML-264 or alternative inhibitors for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add a PLA2 agonist to the wells to stimulate arachidonic acid release and incubate for the recommended time (e.g., 15-30 minutes) at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Protocol: Perform the arachidonic acid ELISA on the collected supernatants according to the manufacturer's instructions.[8][9][10] This typically involves:
-
Adding samples and standards to the antibody-coated microplate.
-
Adding a biotin-labeled detection antibody and incubating.
-
Adding HRP-streptavidin and incubating.
-
Adding TMB substrate and stopping the reaction.
-
Measuring the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of arachidonic acid in each sample using the standard curve. Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Immunoassays (ELISA)
These assays measure the downstream products of arachidonic acid metabolism, providing an indirect measure of PLA2 inhibition.
Materials:
-
Similar materials as the Arachidonic Acid Release Assay.
-
PGE2 ELISA Kit (e.g., Thermo Fisher Scientific EEL007)[11] or LTB4 ELISA Kit (e.g., Abcam ab133040)[12]
Procedure: The procedure is similar to the Arachidonic Acid Release Assay, with the following key differences:
-
After sample collection, the respective ELISA kits for PGE2 or LTB4 are used.[11][12][13][14][15][16][17][18]
-
Follow the specific instructions provided with the chosen ELISA kit for incubation times, washing steps, and reagent additions.
-
Data analysis is performed in the same manner to determine the IC50 values of the tested compounds.
Intracellular Calcium Influx Assay (Fura-2 AM)
This assay is used to validate the activity of TRPV4 channel blockers by measuring changes in intracellular calcium concentration.
Materials:
-
Cell line overexpressing TRPV4 (e.g., HEK293-TRPV4)
-
Cell culture medium and supplements
-
(E/Z)-BML-264 and alternative TRPV4 antagonists
-
TRPV4 agonist (e.g., GSK1016790A)
-
Pluronic F-127
-
Probenecid (optional)
-
HEPES-buffered saline (HBS)
-
Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution containing Fura-2 AM, Pluronic F-127, and optionally Probenecid in HBS.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.[19]
-
-
Washing: Gently wash the cells with HBS to remove extracellular dye.
-
Compound Incubation: Add varying concentrations of (E/Z)-BML-264 or alternative TRPV4 antagonists to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Calcium Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Inject the TRPV4 agonist into the wells and immediately begin recording the fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Determine the inhibitory effect of the compounds by comparing the peak fluorescence ratio in the presence of the antagonist to the control (agonist only).
-
Calculate the IC50 values for each compound.
-
By employing these standardized protocols and comparing the resulting data, researchers can effectively validate the activity of (E/Z)-BML-264 and make informed decisions regarding its suitability for their specific research applications in comparison to other available alternatives.
References
- 1. Darapladib and atherosclerotic plaque: should lipoprotein-associated phospholipase A2 be a therapeutic target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of darapladib on plasma lipoprotein-associated phospholipase A2 activity in Japanese dyslipidemic patients, with exploratory analysis of a PLA2G7 gene polymorphism of Val279Phe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of darapladib on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. abcam.cn [abcam.cn]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. content.abcam.com [content.abcam.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. interchim.fr [interchim.fr]
- 15. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
- 16. abcam.com [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 21. moleculardevices.com [moleculardevices.com]
- 22. ionbiosciences.com [ionbiosciences.com]
A Head-to-Head Comparison of PAD4 Inhibitors: (E/Z)-BML264 and GSK484
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two prominent inhibitors of Protein Arginine Deiminase 4 (PAD4): (E/Z)-BML264 and GSK484. This document summarizes their biochemical potency, cellular activity, and the experimental protocols used for their evaluation.
Protein Arginine Deiminase 4 (PAD4) is a critical enzyme in various physiological and pathological processes, including gene regulation and the formation of neutrophil extracellular traps (NETs). Its dysregulation has been implicated in autoimmune diseases, cancer, and thrombosis, making it a significant target for therapeutic intervention. This guide offers a head-to-head comparison of two selective PAD4 inhibitors, this compound and GSK484, to aid researchers in selecting the appropriate tool for their studies.
Biochemical Potency and Selectivity
A direct comparative study providing head-to-head experimental data for this compound and GSK484 under identical conditions is not publicly available. However, by collating data from independent studies, we can establish a baseline for comparison.
GSK484 is a potent and selective, reversible inhibitor of PAD4. Its inhibitory activity is notably dependent on the concentration of calcium, a required cofactor for PAD4 activity. In the absence of calcium, GSK484 exhibits an IC50 of 50 nM. This potency decreases to 250 nM in the presence of 2 mM calcium.
Information regarding the biochemical potency of this compound is less detailed in the public domain. While it is recognized as a selective PAD4 inhibitor with a reported IC50 of 200 nM, the specific experimental conditions, particularly the calcium concentration, under which this value was determined are not consistently reported, making a direct and precise comparison with GSK484 challenging.
| Inhibitor | Target | IC50 (nM) | Calcium Concentration | Selectivity |
| GSK484 | PAD4 | 50 | 0 mM | >100-fold vs PAD1, PAD2, PAD3 |
| 250 | 2 mM | |||
| This compound | PAD4 | 200 | Not Specified | Selective for PAD4 over PAD1, PAD2, and PAD3 |
Table 1: Biochemical Potency and Selectivity of GSK484 and this compound against PAD4.
Signaling Pathway of PAD4 Inhibition
Both this compound and GSK484 exert their effects by inhibiting the enzymatic activity of PAD4. PAD4 catalyzes the conversion of arginine residues on proteins, such as histones, to citrulline. This post-translational modification, known as citrullination or deimination, leads to a loss of positive charge and subsequent alterations in protein structure and function. In the context of neutrophils, PAD4-mediated citrullination of histones is a critical step in the process of NETosis, where decondensed chromatin is released to form NETs. By inhibiting PAD4, both compounds are expected to block this cascade, thereby preventing histone citrullination and subsequent NET formation.
Caption: PAD4 signaling pathway and points of inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative protocols for assessing PAD4 inhibition, drawn from studies on GSK484. Similar methodologies would be applicable for the characterization of this compound.
In Vitro PAD4 Inhibition Assay (Ammonia Release Assay)
This assay quantifies PAD4 activity by measuring the release of ammonia (B1221849), a byproduct of the citrullination reaction.
Materials:
-
Recombinant human PAD4 enzyme
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Assay Buffer: 100 mM HEPES, pH 8.0, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT
-
Varying concentrations of CaCl2 (e.g., 0 mM, 0.2 mM, 2 mM, 10 mM)
-
Test inhibitors (GSK484 or BML-264) dissolved in DMSO
-
Ammonia detection reagent (e.g., Nessler's reagent or a fluorescence-based kit)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer with the desired calcium concentration.
-
Add the test inhibitor to the wells (final DMSO concentration should be ≤1%).
-
Add recombinant PAD4 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the BAEE substrate.
-
Incubate the reaction mixture for a specific duration (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the amount of ammonia produced using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for in vitro PAD4 inhibition assay.
Cellular Histone Citrullination Assay
This assay measures the ability of an inhibitor to block PAD4-mediated histone citrullination within a cellular context.
Materials:
-
Neutrophils or a cell line expressing PAD4 (e.g., HL-60 cells differentiated into a neutrophil-like phenotype)
-
Cell culture medium
-
Test inhibitors (GSK484 or BML-264)
-
Calcium ionophore (e.g., A23187 or ionomycin) to induce PAD4 activation
-
Lysis buffer
-
Antibodies: primary antibody against citrullinated histone H3 (CitH3) and a corresponding secondary antibody
-
Western blotting or ELISA reagents
Procedure:
-
Culture and prepare the cells for the experiment.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a defined period (e.g., 1 hour).
-
Stimulate the cells with a calcium ionophore to activate endogenous PAD4.
-
Lyse the cells and collect the protein extracts.
-
Quantify the levels of citrullinated histone H3 using either Western blotting or an ELISA-based method.
-
Normalize the CitH3 signal to a loading control (e.g., total histone H3 or β-actin).
-
Determine the concentration-dependent inhibition of histone citrullination and calculate the cellular IC50 value.
Conclusion
Both this compound and GSK484 are valuable tools for studying the role of PAD4 in health and disease. GSK484 is well-characterized, with established potency and a clear dependence on calcium concentration. While this compound is also a recognized PAD4 inhibitor, a more detailed public characterization, particularly regarding its calcium-dependent activity, would be beneficial for direct, quantitative comparisons. Researchers should consider the available data and the specific requirements of their experimental systems when selecting a PAD4 inhibitor. The provided protocols offer a standardized framework for the in-house evaluation and comparison of these and other PAD4 inhibitors.
GPR55 Antagonism: A Potential Strategy for Synergistic Cancer Therapy
While specific data on "(E/Z)-BML264" is not publicly available, a growing body of research highlights the potential of GPR55 antagonists to act synergistically with existing chemotherapeutic agents. This guide consolidates preclinical data on well-characterized GPR55 antagonists, providing insights into their synergistic effects, underlying mechanisms, and the experimental approaches used to assess them.
The G protein-coupled receptor 55 (GPR55) has emerged as a promising target in oncology. Its overexpression is associated with several cancers, and its activation promotes tumor growth and proliferation. Consequently, antagonizing GPR55 signaling is being explored as a therapeutic strategy. This guide focuses on the synergistic effects observed when GPR55 antagonists are combined with other anti-cancer drugs, offering a comparative overview for researchers and drug development professionals.
GPR55 Signaling Pathway
GPR55 is a G protein-coupled receptor that primarily signals through Gαq, Gα12, and Gα13 proteins.[1] Activation of these G proteins initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), RhoA, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2][3] These pathways are crucial in regulating cell proliferation, migration, and survival. The diagram below illustrates the key components of the GPR55 signaling cascade.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling (E/Z)-BML264
Audience: Researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
(E/Z)-BML264 is a chemical reagent intended for research purposes. A product listing from Enzo Life Sciences identifies "BML-P264-0001" as a CDK5 substrate (biotinylated)[1]. While a specific SDS is unavailable, a general warning for similar research compounds from the same supplier states: "This material should be considered hazardous until information to the contrary becomes available. Do not ingest, swallow, or inhale. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling."[2]. Therefore, a cautious approach is mandatory.
Personal Protective Equipment (PPE):
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use and change them frequently. | Prevents direct skin contact. The specific glove material should be chosen based on the solvent used to dissolve the compound. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. If aerosols may be generated, a respirator may be necessary. | Minimizes inhalation exposure. The need for respiratory protection should be determined by a qualified safety professional based on a risk assessment. |
Engineering Controls:
| Control Type | Description |
| Ventilation | All handling of this compound, including weighing, reconstitution, and addition to experimental setups, should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Eyewash and Safety Shower | An operational and easily accessible eyewash station and safety shower must be available in the immediate work area in case of accidental exposure. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines a general procedure for safely handling a chemical of unknown but potential hazard.
-
Preparation:
-
Read and understand this entire safety guide before starting any work.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a designated waste container ready for contaminated materials.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of the solid compound and its solutions within a chemical fume hood.
-
Avoid creating dust or aerosols.
-
Use a spatula for transferring the solid. For solutions, use appropriate pipettes.
-
Keep the container of this compound closed when not in use.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If the spill is small and you are trained to handle it:
-
Wear appropriate PPE.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
For large spills, or if you are not trained, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with your institution's and local regulations. Do not dispose of it down the drain or in the regular trash. |
| Contaminated Materials | All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, absorbent pads) must be placed in a clearly labeled hazardous waste container. |
| Solutions | Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container. |
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: General workflow for safely handling this compound.
Caption: Spill response decision tree for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
